Blasticidine S hydrochloride
Description
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Properties
IUPAC Name |
(2S,3S,6R)-3-[[(3R)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O5.ClH/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);1H/t9-,10+,13-,14+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXYQOXRCNEATG-ZAYJLJTISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648678 | |
| Record name | 4-Amino-1-(4-{[(3R)-3-amino-5-(N-methylcarbamimidamido)pentanoyl]amino}-2,3,4-trideoxy-beta-D-erythro-hex-2-enopyranuronosyl)pyrimidin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3513-03-9 | |
| Record name | 4-Amino-1-(4-{[(3R)-3-amino-5-(N-methylcarbamimidamido)pentanoyl]amino}-2,3,4-trideoxy-beta-D-erythro-hex-2-enopyranuronosyl)pyrimidin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Blasticidin S Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blasticidin S hydrochloride is a potent nucleoside antibiotic isolated from Streptomyces griseochromogenes.[1][2] It serves as a powerful tool in molecular biology for the selection of genetically modified cells expressing resistance genes.[3][4] Its cytotoxic activity stems from its ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells.[1][5] This technical guide provides a comprehensive overview of the molecular mechanism of action of Blasticidin S, detailing its interaction with the ribosome, its impact on the stages of translation, and the cellular consequences of its activity. The guide includes a summary of key quantitative data, detailed experimental protocols for studying its effects, and visual diagrams to illustrate the underlying molecular pathways and experimental workflows.
Core Mechanism: Inhibition of Protein Synthesis
Blasticidin S exerts its biological effects by targeting the ribosome, the cellular machinery responsible for protein synthesis.[6] It specifically binds to the peptidyl-transferase center (PTC) located in the large ribosomal subunit.[5][7] This interaction disrupts the elongation and termination phases of translation through a unique molecular mechanism.
Binding to the Ribosomal P-site
Unlike many other antibiotics that target the A-site of the ribosome, Blasticidin S binds to the P-site of the large ribosomal subunit.[8][9][10] X-ray crystallography studies have revealed that Blasticidin S occupies the P-site and interacts with universally conserved nucleotides of the 23S rRNA (in prokaryotes) or 28S rRNA (in eukaryotes).[8][9] Specifically, the cytosine base of Blasticidin S forms base-pairing interactions that mimic those of the CCA end of a P-site tRNA.[8][9]
Trapping of a Deformed tRNA
A critical aspect of Blasticidin S's mechanism is its ability to trap the 3' end of the P-site tRNA in a distorted conformation.[8][11] The binding of Blasticidin S bends the CCA terminus of the peptidyl-tRNA toward the A-site.[8][11][12] This stabilization of a deformed tRNA state is a key feature that distinguishes its action from other protein synthesis inhibitors.[8][9] In mammalian ribosomes, this distortion of the P-site tRNA is even more pronounced than in bacterial ribosomes.[7][13]
Inhibition of Peptide Bond Formation and Translation Termination
The Blasticidin S-induced deformation of the P-site tRNA has two major consequences:
-
Inhibition of Peptide Bond Formation: By altering the conformation of the P-site tRNA, Blasticidin S sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting the formation of a peptide bond.[6][8][14]
-
Potent Inhibition of Translation Termination: Blasticidin S is a particularly potent inhibitor of the termination step of translation.[3][8][9] The distorted P-site tRNA interferes with the binding and accommodation of release factors (RF1/RF2 in prokaryotes, eRF1 in eukaryotes) into the A-site.[7][8][15] This prevents the hydrolysis of the peptidyl-tRNA and the release of the newly synthesized polypeptide chain.[7][8][12] Biochemical evidence suggests that Blasticidin S is a more efficient inhibitor of translation termination than of peptide bond formation.[9][16]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the inhibitory effects of Blasticidin S.
| Parameter | Organism/System | Value | Reference |
| Inhibition of Peptidyl Transfer (IC50) | E. coli cell-free system | 200–400 nM | [8] |
| Inhibition of tRNA binding (IC50) | E. coli 70S ribosome | ~20 mM | [8] |
| Working Concentration (Mammalian Cells) | Varies by cell line | 2-10 µg/mL | [6][17] |
| Working Concentration (E. coli) | Low Salt LB Medium | 50-100 µg/mL | [17][18] |
| Working Concentration (Yeast) | Varies by species/strain | 25-300 µg/mL | [18] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of Blasticidin S and a typical experimental workflow for its study.
Experimental Protocols
Determination of Optimal Blasticidin S Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of Blasticidin S required to effectively kill non-transfected host cells.[6][14]
Materials:
-
Host cell line (Blasticidin S sensitive)
-
Complete cell culture medium
-
Blasticidin S hydrochloride stock solution (e.g., 10 mg/mL)[19]
-
24-well tissue culture plates
-
Sterile pipette tips and tubes
Procedure:
-
Seed the host cells in a 24-well plate at a density of approximately 5 x 104 cells per well in complete medium without Blasticidin S.[20]
-
Incubate the plate overnight to allow for cell attachment.[14]
-
The following day, prepare a series of dilutions of Blasticidin S in complete culture medium. A typical concentration range for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[6][18]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Blasticidin S.[20]
-
Incubate the plates under standard cell culture conditions.
-
Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and cell lysis.[6]
-
Replenish the selective media every 3-4 days.[18]
-
After 7-14 days, determine the lowest concentration of Blasticidin S that results in complete cell death. This is the optimal concentration to use for subsequent selection experiments.[14][20]
In Vitro Protein Synthesis Inhibition Assay
This assay quantifies the inhibitory effect of Blasticidin S on protein synthesis in a cell-free system.[14]
Materials:
-
Cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)
-
mRNA template (e.g., luciferase reporter mRNA)
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)
-
Blasticidin S hydrochloride at various concentrations
-
Reaction buffer and energy source (ATP, GTP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Set up the in vitro translation reactions according to the manufacturer's protocol for the cell-free system.
-
Add the mRNA template and the amino acid mixture (containing the radiolabeled amino acid) to each reaction.
-
Add Blasticidin S to the reaction mixtures at a range of final concentrations. Include a no-antibiotic control.
-
Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reactions by adding an equal volume of ice-cold 10% TCA to precipitate the newly synthesized proteins.
-
Collect the protein precipitates by vacuum filtration onto glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled amino acids.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Blasticidin S concentration relative to the no-antibiotic control.
Ribosome Binding Assay (Filter Binding)
This assay measures the effect of Blasticidin S on the binding of tRNA to the ribosome.[10]
Materials:
-
Purified 70S ribosomes (or 80S for eukaryotes)
-
Defined mRNA template
-
Radiolabeled N-formyl-methionyl-tRNAfMet ([35S]-fMet-tRNAfMet)
-
Blasticidin S hydrochloride at various concentrations
-
Binding buffer
-
Nitrocellulose filters
-
Scintillation fluid and counter
Procedure:
-
Pre-incubate the 70S ribosomes with the mRNA template and various concentrations of Blasticidin S in the binding buffer.
-
Initiate the binding reaction by adding the radiolabeled [35S]-fMet-tRNAfMet.
-
Incubate the reaction mixture to allow for tRNA binding to the ribosomal P-site.
-
Filter the reaction mixtures through nitrocellulose filters under vacuum. The ribosomes and any bound tRNA will be retained on the filter.
-
Wash the filters with ice-cold binding buffer to remove unbound tRNA.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity retained on the filter is proportional to the amount of tRNA bound to the ribosome.
Resistance to Blasticidin S
Resistance to Blasticidin S is conferred by specific genes that encode Blasticidin S deaminase enzymes, such as bsr from Bacillus cereus and BSD from Aspergillus terreus.[1][3][5] These enzymes catalyze the deamination of the cytosine ring of Blasticidin S, converting it into a non-toxic deaminohydroxy derivative that can no longer bind to the ribosome and inhibit protein synthesis.[1][5]
Conclusion
Blasticidin S hydrochloride is a potent inhibitor of protein synthesis that acts through a unique mechanism involving the binding to the ribosomal P-site and the stabilization of a deformed P-site tRNA. This leads to the inhibition of both peptide bond formation and, more potently, translation termination. A thorough understanding of its mechanism of action is crucial for its effective use as a selection agent in molecular biology research and for exploring its potential in other biomedical applications. The experimental protocols provided in this guide offer a framework for researchers to investigate and utilize the properties of Blasticidin S in their studies.
References
- 1. agscientific.com [agscientific.com]
- 2. goldbio.com [goldbio.com]
- 3. Blasticidin S - Wikipedia [en.wikipedia.org]
- 4. agscientific.com [agscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. umassmed.edu [umassmed.edu]
- 10. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4v9q - Crystal Structure of Blasticidin S Bound to Thermus Thermophilus 70S Ribosome. - Summary - Protein Data Bank Japan [pdbj.org]
- 13. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mechanism of Inhibition of Translation Termination by Blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. apexbt.com [apexbt.com]
- 18. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. abo.com.pl [abo.com.pl]
- 20. Blasticidin S HCl in Mammalian Culture Determine Working Concentration [protocols.io]
Blasticidin S Hydrochloride: A Technical Guide to its Discovery, Origin, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blasticidin S hydrochloride is a potent nucleoside antibiotic that has become an indispensable tool in molecular biology and biomedical research. Originally discovered in the 1950s as an antifungal agent, its powerful inhibitory effect on protein synthesis in both prokaryotic and eukaryotic cells has led to its widespread use as a selection agent for genetically modified cells. This technical guide provides an in-depth exploration of the discovery and origin of Blasticidin S, detailing the pioneering research that led to its isolation from Streptomyces griseochromogenes. It further elucidates its mechanism of action, biosynthetic pathway, and the molecular basis of resistance. This document consolidates key quantitative data on its biological activity and provides detailed experimental protocols for its application in cell culture, serving as a comprehensive resource for researchers and professionals in the field.
Discovery and Origin
Blasticidin S was first discovered in the 1950s by a team of Japanese researchers, including S. Takeuchi, K. Hirayama, K. Ueda, H. Sakai, and H. Yonehara.[1][2] Their research was part of a large-scale screening program aimed at identifying novel antibiotics to combat rice blast disease, a devastating fungal infection caused by Magnaporthe oryzae (formerly Piricularia oryzae).[2]
The producing microorganism was identified as a strain of Streptomyces griseochromogenes.[3][4][5] This soil-dwelling bacterium was found to secrete the potent antifungal substance into its fermentation broth. The initial studies by Takeuchi and his colleagues laid the groundwork for the isolation, purification, and subsequent structural elucidation of this novel antibiotic.[1]
Chemical Structure and Properties
Blasticidin S is a peptidyl nucleoside antibiotic.[6] Its chemical structure consists of three main components: a cytosine base, a glucose-derived pyranose ring, and a unique amino acid, N-methyl-β-arginine. The hydrochloride salt of Blasticidin S is the commonly used form in research due to its stability and solubility in aqueous solutions.
Table 1: Physicochemical Properties of Blasticidin S Hydrochloride
| Property | Value |
| Molecular Formula | C₁₇H₂₆N₈O₅ · HCl |
| Molecular Weight | 458.9 g/mol |
| Appearance | White, solid powder |
| Solubility | Soluble in water and acetic acid |
| Storage | Store at -20°C |
Mechanism of Action: Inhibition of Protein Synthesis
Blasticidin S is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[3][5][7] It exerts its cytotoxic effect by targeting the ribosome, the cellular machinery responsible for translating mRNA into protein.
Specifically, Blasticidin S binds to the peptidyl-transferase center (PTC) on the large ribosomal subunit. This binding event interferes with two crucial steps in translation:
-
Inhibition of Peptide Bond Formation: Blasticidin S sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome, thereby preventing the formation of a peptide bond between the growing polypeptide chain and the incoming amino acid.
-
Inhibition of Translation Termination: The antibiotic also inhibits the termination step of translation by preventing the release factors from hydrolyzing the peptidyl-tRNA, thus stalling the ribosome at the stop codon.
The overall effect is a rapid and potent cessation of protein synthesis, leading to cell death.
Caption: Mechanism of Blasticidin S action on the ribosome.
Biosynthesis of Blasticidin S
The biosynthesis of Blasticidin S in Streptomyces griseochromogenes is a complex process involving a dedicated gene cluster, designated bls. This cluster contains the genes encoding the enzymes responsible for constructing the molecule from its primary precursors: cytosine, D-glucose, L-arginine, and L-methionine.
The biosynthetic pathway can be summarized in the following key stages:
-
Formation of the Nucleoside Core: The pathway begins with the synthesis of cytosylglucuronic acid (CGA) from UDP-glucuronic acid and cytosine, catalyzed by CGA synthase.
-
Modifications of the Sugar Moiety: The glucuronic acid moiety undergoes a series of enzymatic modifications, including dehydration and amination, to form the key intermediate cytosinine.
-
Attachment of the Amino Acid Side Chain: The modified amino acid, β-arginine, is synthesized from L-arginine.
-
Final Assembly and Methylation: β-arginine is then attached to cytosinine, followed by a final methylation step to yield Blasticidin S.
References
- 1. scielo.br [scielo.br]
- 2. The Potential of Streptomyces as Biocontrol Agents against the Rice Blast Fungus, Magnaporthe oryzae (Pyricularia oryzae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. Streptomyces lividans Blasticidin S Deaminase and Its Application in Engineering a Blasticidin S-Producing Strain for Ease of Genetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genespin.com [genespin.com]
- 6. Semisynthetic blasticidin S ester derivatives show enhanced antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blasticidin S HCl | Thermo Fisher Scientific - SG [thermofisher.com]
Blasticidine S Hydrochloride: A Technical Guide to Selection in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and protocols for using blasticidine S hydrochloride as a selection agent in mammalian cell culture. Blasticidine S is a potent nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells, making it a valuable tool for the generation of stable cell lines expressing a gene of interest.[1][2][3][4] This guide will delve into the molecular mechanism of action, the basis of resistance, and provide detailed experimental procedures for its effective use.
Core Principle of Blasticidine S Selection
The utility of blasticidine S as a selection agent hinges on its potent ability to halt protein synthesis in non-resistant cells, leading to rapid cell death.[3][5] Cells that have been successfully transfected with a plasmid containing a blasticidine S resistance gene, however, are able to survive and proliferate in the presence of the antibiotic.[1][2]
Mechanism of Action of Blasticidine S
Blasticidine S, an aminoacyl nucleoside antibiotic isolated from Streptomyces griseochromogenes, targets the ribosome, the cellular machinery responsible for protein synthesis.[2][4] Specifically, it binds to the peptidyl transferase center of the large ribosomal subunit.[6][7] This binding event interferes with peptide bond formation and inhibits the termination step of translation.[1][2][6] As a result, the cell is unable to synthesize new proteins, leading to a cessation of cellular functions and eventual apoptosis.[1] Recent studies have shown that in mammalian ribosomes, blasticidine S distorts the 3'CCA tail of the P-site tRNA, which delays both peptide bond formation and peptidyl-tRNA hydrolysis.[7] It also interferes with the accommodation of the eukaryotic release factor 1 (eRF1) into the peptidyl transferase center, thereby inhibiting translation termination.[7]
It has also been discovered that the Leucine-rich repeat-containing protein 8D (LRRC8D) is required for the import of blasticidine S into mammalian cells, suggesting a role for this protein family in the transport of small molecules.[8]
Figure 1: Mechanism of Action of Blasticidine S in Mammalian Cells.
Mechanism of Resistance
Resistance to blasticidine S is conferred by the expression of a deaminase enzyme that inactivates the antibiotic.[9] The two most commonly used resistance genes in mammalian cell culture are:
Both genes encode a blasticidine S deaminase that catalyzes the conversion of blasticidine S into a non-toxic deaminohydroxy derivative.[1][6][9] This modified compound is unable to bind to the ribosome, thus allowing protein synthesis to proceed normally in cells expressing the resistance gene.[6]
Figure 2: Mechanism of Resistance to Blasticidine S.
Quantitative Data for Blasticidine S Selection
The optimal concentration of blasticidine S for selection varies depending on the cell line, media, and growth conditions.[10] It is crucial to determine the minimum concentration that effectively kills non-transfected cells for each new cell line.[3]
| Parameter | Value | Reference |
| Typical Working Concentration Range | 1 - 30 µg/mL | [10] |
| More Common Range for Selection | 2 - 10 µg/mL | [9][11][12] |
| Selection Timeframe for Untransfected Cells | 3 - 15 days | [13] |
| Time to Appearance of Resistant Clones | 2 - 5 weeks | [14] |
| Cell Line | Recommended Starting Concentration (µg/mL) | Reference |
| HEK293 | 10 | [15] |
| HeLa | 10 | [15] |
| General Mammalian Cells | 2 - 10 | [9][11][12] |
Experimental Protocols
Determining the Optimal Blasticidine S Concentration (Kill Curve)
A kill curve is an essential first step to determine the lowest concentration of blasticidine S that kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).[3][13]
Materials:
-
Parental (non-transfected) mammalian cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL)
-
24-well or 96-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding:
-
On Day 0, seed the parental cells in a 24-well plate at a density that allows them to be approximately 20-25% confluent on the day selection begins.[10][13] For a 24-well plate, a starting density of 50,000 - 100,000 cells/mL is a good starting point.[10]
-
Incubate the cells for 24 hours at 37°C.[10]
-
-
Addition of Blasticidine S:
-
On Day 1, prepare a series of dilutions of blasticidine S in complete culture medium. A typical range to test for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[3][9][12][16]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of blasticidine S.[3][10]
-
-
Incubation and Observation:
-
Determination of Optimal Concentration:
Generation of Stable Cell Lines
This protocol outlines the general steps for transfecting mammalian cells with a plasmid containing a blasticidine S resistance gene and selecting for stable integrants.
Materials:
-
Mammalian cell line of interest
-
Expression vector containing the gene of interest and a blasticidine S resistance gene (bsr or BSD)
-
Transfection reagent suitable for the cell line
-
Complete cell culture medium
-
This compound at the predetermined optimal concentration
Methodology:
-
Transfection:
-
On Day -1, seed the cells so they will be at the optimal confluency for transfection on Day 0 (typically 70-90%).
-
On Day 0, transfect the cells with the expression vector according to the manufacturer's protocol for the chosen transfection reagent.[14]
-
-
Initiation of Selection:
-
Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection.[13][14]
-
After the recovery period, passage the cells into fresh culture vessels and replace the medium with complete medium containing the optimal concentration of blasticidine S as determined by the kill curve.
-
-
Selection and Maintenance:
-
Isolation and Expansion of Clones:
-
Once distinct colonies are visible, they can be isolated using cloning cylinders or by limiting dilution.
-
Expand each isolated clone in selective medium to generate a clonal stable cell line.
-
It is advisable to maintain the stable cell line in a lower concentration of blasticidine S to prevent the loss of the integrated plasmid.
-
Figure 3: Experimental Workflow for Stable Cell Line Generation.
Conclusion
This compound is a highly effective and rapid-acting selection agent for the development of stable mammalian cell lines.[3] A thorough understanding of its mechanism of action and the corresponding resistance mechanisms, coupled with careful optimization of the selection concentration through a kill curve, are critical for successful outcomes.[3] By following the detailed protocols outlined in this guide, researchers can confidently and efficiently generate stable cell lines for a wide range of applications in biomedical research and drug development.
References
- 1. Blasticidin S - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. agscientific.com [agscientific.com]
- 5. Blasticidin S-resistance gene (bsr): a novel selectable marker for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Protein Synthesis Inhibitor Blasticidin S Enters Mammalian Cells via Leucine-rich Repeat-containing Protein 8D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. toku-e.com [toku-e.com]
- 11. agscientific.com [agscientific.com]
- 12. ulab360.com [ulab360.com]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Blasticidin S HCl in Mammalian Culture Determine Working Concentration [protocols.io]
Chemical properties and structure of Blasticidine S hydrochloride
Blasticidin S hydrochloride is a potent nucleoside antibiotic isolated from Streptomyces griseochromogenes.[1][2] It is a valuable tool in molecular biology and drug development, primarily utilized as a selection agent for cells genetically modified to express the blasticidin S resistance genes, bsr or BSD.[1][2] This guide provides an in-depth overview of its chemical properties, structure, mechanism of action, and relevant experimental protocols for its application in scientific research.
Chemical Properties and Structure
Blasticidin S hydrochloride is a white, solid powder.[1] It is a nucleoside antibiotic belonging to the aminoacylnucleoside class.[3] The hydrochloride salt of blasticidin S is the form routinely available to researchers.[4]
Table 1: Physicochemical Properties of Blasticidin S Hydrochloride
| Property | Value | References |
| CAS Number | 3513-03-9 | [4][5] |
| Molecular Formula | C₁₇H₂₆N₈O₅・HCl | [1][6] |
| Molecular Weight | 458.9 g/mol | [1][7] |
| Appearance | White powder/Colorless crystals | [1][8][9] |
| Melting Point | 235-236 °C (with decomposition) | [9] |
| Purity | ≥95% (HPLC) | [4] |
Table 2: Solubility of Blasticidin S Hydrochloride
| Solvent | Solubility | References |
| Water | Soluble (e.g., 10 mg/mL) | [1][4][6] |
| Acetic Acid | Soluble | [1] |
| Ethanol | Insoluble | [7] |
| DMSO | Insoluble | [7] |
Table 3: Stability and Storage of Blasticidin S Hydrochloride
| Condition | Stability | References |
| Solid | Stable for up to 9 months when stored at -20°C. Shipped at room temperature. | [1][10] |
| Aqueous Stock Solution (5-10 mg/mL) | Stable for 1-2 weeks at 4°C and 6-8 weeks at -20°C. Avoid freeze-thaw cycles. | [1][11] |
| Medium Containing Blasticidin | Stable for up to 2 weeks at 4°C. | [1][11] |
| pH | Stable in solutions with a pH of 5-7. Unstable at a pH less than 4 and in alkaline conditions. The pH of aqueous solutions should not exceed 7.0 to prevent inactivation. | [1][9] |
Mechanism of Action
Blasticidin S hydrochloride is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2][12] Its primary mechanism of action involves binding to the P-site of the large ribosomal subunit.[13][14] This binding interferes with the peptidyl transfer reaction, a critical step in polypeptide chain elongation, and inhibits the termination of translation.[7][15][16] By disrupting peptide bond formation, Blasticidin S effectively halts the synthesis of new proteins, leading to cell death.[2][13]
Resistance to Blasticidin S is conferred by the expression of blasticidin S deaminase genes, such as bsr (from Bacillus cereus) or BSD (from Aspergillus terreus).[1][16] These enzymes catalyze the deamination of the cytosine ring in Blasticidin S, converting it into a non-toxic deaminohydroxy derivative.[1][16]
Caption: Mechanism of action of Blasticidin S and the resistance mechanism.
Experimental Protocols
A critical step in utilizing Blasticidin S hydrochloride for cell selection is determining the optimal concentration, which can vary depending on the cell line.[17] This is achieved by performing a kill curve experiment.
Protocol: Determining Optimal Blasticidin S Concentration (Kill Curve)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Parental (non-resistant) cell line
-
Complete cell culture medium
-
Blasticidin S hydrochloride stock solution (e.g., 10 mg/mL in sterile water)[17]
-
Sterile 24-well or 96-well tissue culture plates
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate the parental cells at a density of approximately 25% confluence in a 24-well or 96-well plate.[1][18] Allow the cells to adhere overnight.
-
Preparation of Selective Media: Prepare a series of dilutions of Blasticidin S hydrochloride in the complete culture medium. A typical starting range for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[1]
-
Treatment: The next day, replace the culture medium with the prepared selective media containing varying concentrations of Blasticidin S.
-
Incubation and Observation: Replenish the selective media every 3-4 days and monitor the percentage of surviving cells.[1][18]
-
Determination of Optimal Concentration: The optimal concentration is the lowest concentration of Blasticidin S that results in complete cell death within 10-14 days.[1][18]
Caption: Experimental workflow for a kill curve analysis.
Recommended Concentrations for Selection
The following table provides general concentration ranges for the selection of resistant cells. However, it is crucial to perform a kill curve for each specific cell line and experimental setup.
Table 4: Recommended Blasticidin S Hydrochloride Concentrations for Selection
| Organism/Cell Type | Recommended Concentration Range | References |
| Mammalian Cells | 2-10 µg/mL (varies with cell line) | [1][13] |
| CHO (Chinese Hamster Ovary) | 5-10 µg/mL | [2] |
| HEK 293 (Human Embryonic Kidney) | 5-15 µg/mL | [2] |
| E. coli | 50-100 µg/mL (in low salt LB medium) | [1][10] |
| Yeast | 25-300 µg/mL | [1][10] |
Note on E. coli Selection: For the selection of Blasticidin-resistant E. coli, it is essential to use a low salt LB medium (NaCl concentration should not exceed 5 g/L).[1][10] Higher salt concentrations can inhibit the activity of Blasticidin S.[10][11]
Applications in Research
Blasticidin S hydrochloride is a versatile tool with several applications in molecular biology and drug development:
-
Selection of Transfected/Transduced Cells: Its most common application is for the selection and maintenance of mammalian, yeast, and bacterial cells that have been successfully engineered to express blasticidin resistance genes.[2][19]
-
Antifungal, Antiviral, and Antitumor Studies: Due to its potent inhibitory effect on protein synthesis, Blasticidin S has been investigated for its potential as an antifungal, antiviral, and antitumor agent.[2][4]
-
Genome Editing: It plays a role in genome editing workflows, such as those utilizing the CRISPR/Cas9 system, for the selection of successfully edited cells.[2][14]
References
- 1. Blasticidin S HCl | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. agscientific.com [agscientific.com]
- 3. thomassci.com [thomassci.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BLASTICIDIN S HYDROCHLORIDE | 3513-03-9 [chemicalbook.com]
- 9. Blasticidin S | C17H26N8O5 | CID 170012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Blasticidin S HCl | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. apexbt.com [apexbt.com]
- 14. agscientific.com [agscientific.com]
- 15. Blasticidin S HCl (10 mg/mL), 20 mL - FAQs [thermofisher.com]
- 16. Blasticidin S - Wikipedia [en.wikipedia.org]
- 17. abo.com.pl [abo.com.pl]
- 18. toku-e.com [toku-e.com]
- 19. mpbio.com [mpbio.com]
Technical Guide: Blasticidin S Hydrochloride Solubility and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Blasticidin S hydrochloride, a potent nucleoside antibiotic isolated from Streptomyces griseochromogenes.[1][2][3] This document details its solubility in water and various organic solvents, outlines standard experimental protocols for solubility determination, and illustrates its mechanism of action as a protein synthesis inhibitor.
Solubility Profile
Blasticidin S hydrochloride is generally characterized by its high solubility in aqueous solutions and acetic acid, while exhibiting limited to no solubility in most common organic solvents.[1][4][5][6] However, conflicting reports exist for its solubility in solvents like DMSO, ethanol, and methanol, which may be attributable to factors such as solvent purity (e.g., water content in DMSO) and the specific experimental conditions used.[7][8][9][10]
Data Presentation: Solubility of Blasticidin S Hydrochloride
The following table summarizes the reported solubility data for Blasticidin S hydrochloride across various solvents.
| Solvent | Type | Reported Solubility | Source(s) |
| Water | Aqueous | Freely Soluble / Good Solubility | [7] |
| Soluble (>25 mg/mL) | [4][11] | ||
| ≥52.4 mg/mL | [12] | ||
| 10 mg/mL | [13] | ||
| 5-10 mg/mL (for stock solutions) | [1][5] | ||
| 4.59 mg/mL (10 mM) | [14] | ||
| Clear, slightly yellow solution at 5 mg/mL | [2][15] | ||
| Acetic Acid | Organic Acid | Soluble | [1][5] |
| >30 g/L | [10] | ||
| DMSO | Organic | Soluble | [7][9] |
| Insoluble (Note: Moisture can reduce solubility) | [8][12] | ||
| Ethanol | Organic | Soluble | [7][9] |
| Insoluble / Practically Insoluble | [8][10] | ||
| Methanol | Organic | Soluble | [7][9] |
| Practically Insoluble | [10] | ||
| DMF | Organic | Soluble | [7][9] |
| Other Organics | Organic | Insoluble (General) | [4][6][11] |
| Practically Insoluble (Acetone, Benzene, Chloroform, etc.) | [10] |
Experimental Protocols for Solubility Determination
Determining the precise solubility of a compound like Blasticidin S hydrochloride is critical for its effective application in research. The "shake-flask" method is a widely recognized standard for establishing equilibrium solubility.[16] Below is a generalized protocol adapted from standard methodologies for determining the aqueous solubility of a chemical compound.
2.1 General Equilibrium Solubility Protocol (Shake-Flask Method)
This protocol aims to determine the saturation concentration of Blasticidin S hydrochloride in a specific solvent at a controlled temperature.
-
Preparation : Add an excess amount of Blasticidin S hydrochloride powder to a known volume of the desired solvent (e.g., sterile, purified water) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached.[16] Mechanical shaking or stirring is used for this purpose.
-
Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by passing the solution through a fine-pore filter (e.g., 0.22 µm) that does not bind the compound.[16][17]
-
Quantification : Carefully extract an aliquot of the clear supernatant or filtrate. Determine the concentration of dissolved Blasticidin S hydrochloride using a validated analytical method such as:
-
Replicates : The experiment should be performed in triplicate to ensure the reproducibility of the results.[18]
2.2 Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining compound solubility.
Mechanism of Action
Blasticidin S hydrochloride is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][3][19] Its primary mode of action involves the targeted disruption of translation at the ribosomal level.
Key Steps in the Mechanism:
-
Ribosome Binding : Blasticidin S binds to the peptidyl-tRNA binding site (P-site) within the large ribosomal subunit.[2][12]
-
tRNA Deformation : This binding event deforms the transfer RNA (tRNA) molecule residing at the P-site.[2][15]
-
Inhibition of Peptide Bond Formation : The conformational changes induced by Blasticidin S prevent the formation of a peptide bond between the growing polypeptide chain and the incoming aminoacyl-tRNA.[2][6][12] This effectively stalls the elongation phase of protein synthesis.
-
Cell Death : The rapid and potent inhibition of protein synthesis leads to swift cell death, making it an effective selection agent in cell culture.[12][17]
Resistance to Blasticidin S is conferred by deaminase enzymes encoded by genes such as bsr or BSD.[3] These enzymes catalyze the conversion of Blasticidin S into a non-toxic deaminohydroxy derivative, rendering the antibiotic ineffective.[1][11][17]
Signaling Pathway: Inhibition of Protein Synthesis
The diagram below illustrates how Blasticidin S hydrochloride interrupts the process of protein translation.
References
- 1. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 2. agscientific.com [agscientific.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. 3513-03-9 CAS MSDS (BLASTICIDIN S HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. You are being redirected... [bio-world.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Blasticidin S | C17H26N8O5 | CID 170012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. BLASTICIDIN S HYDROCHLORIDE | 3513-03-9 [chemicalbook.com]
- 12. apexbt.com [apexbt.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Blasticidin S HCl | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 15. AG Scientific Inc Blasticidin S HCl Sol, 5X2 ML, Quantity: Pack of 5 | Fisher Scientific [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. himedialabs.com [himedialabs.com]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. Blasticidin S HCl | Antibiotic | TargetMol [targetmol.com]
Stability of Blasticidine S hydrochloride solution at different temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Blasticidine S hydrochloride solutions under various temperature conditions. The information herein is critical for ensuring the efficacy and reproducibility of experiments involving this potent protein synthesis inhibitor. This guide summarizes quantitative stability data, details relevant experimental protocols, and provides visual workflows for clarity.
Introduction to this compound
This compound is a nucleoside antibiotic isolated from Streptomyces griseochromogenes. It is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. Its mode of action involves the inhibition of peptide bond formation by the ribosome. Due to its potent activity, Blasticidine S is widely used as a selection agent in genetic engineering for cells carrying resistance genes, such as the blasticidin S deaminase gene (bsr or BSD). The stability of Blasticidine S solutions is paramount for successful cell selection and for maintaining consistent experimental outcomes.
Stability of this compound Solutions
The stability of this compound in aqueous solution is influenced by temperature, pH, and the number of freeze-thaw cycles. It is crucial to adhere to proper storage conditions to prevent degradation and loss of activity.
Quantitative Stability Data
The following table summarizes the stability of this compound solutions at different temperatures as compiled from various supplier datasheets.
| Storage Temperature | Solution Type | Stability Duration | Key Considerations |
| Room Temperature | Aqueous Solution | Up to 2 weeks[1][2] | Short-term storage only. |
| +2°C to +8°C (+4°C) | Aqueous Stock Solution | 1 to 2 weeks[3][4][5] | Some sources suggest stability for up to 6 months[6]. |
| Medium Containing Blasticidin | Up to 2 weeks[3][4][7][8][9] | ||
| -20°C | Aqueous Stock Solution | 6 to 8 weeks[3][4][5], up to 9 months[7][8][9], or up to 2 years[1]. | Recommended for long-term storage. Avoid frost-free freezers to prevent freeze-thaw cycles[3][7]. Aliquoting is highly recommended[3][4]. |
Note: The pH of the aqueous solution should not exceed 7.0 to prevent inactivation of Blasticidin S.[3][4] It is also advised to avoid repeated freeze-thaw cycles.[1][2][3][7][8][9]
Experimental Protocols
The biological activity and stability of Blasticidine S solutions are typically assessed using a bioassay, commonly referred to as a "kill curve" or "dose-response curve." This experiment determines the minimum concentration of the antibiotic required to kill non-resistant host cells within a specific timeframe. While direct analytical methods like High-Performance Liquid Chromatography (HPLC) are used for purity assessment of the compound, the kill curve provides a functional measure of its stability and potency.
Protocol: Determining Blasticidin S Sensitivity (Kill Curve)
This protocol is essential for determining the optimal concentration of Blasticidin S for selecting transfected or transformed cells and can be adapted to assess the stability of a stored solution.
Objective: To determine the minimum concentration of this compound that effectively kills the parental (non-resistant) cell line.
Materials:
-
Parental cell line (sensitive to Blasticidin S)
-
Complete cell culture medium
-
Blasticidin S hydrochloride stock solution (e.g., 10 mg/mL)
-
Sterile multi-well plates (e.g., 24-well or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Plating:
-
One day prior to adding the antibiotic, seed the parental cells into a multi-well plate at a low confluence (e.g., 20-25%).[4]
-
Ensure even cell distribution across the wells.
-
Incubate overnight to allow for cell adherence.
-
-
Preparation of Blasticidin S Dilutions:
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of Blasticidin S to the respective wells.
-
-
Incubation and Observation:
-
Endpoint Determination:
-
The optimal concentration is the lowest concentration that results in complete cell death within a desired timeframe, typically 7-14 days.[4]
-
Visualizing Experimental Workflow
To better illustrate the process of assessing Blasticidin S stability and efficacy, the following diagram outlines the key steps of the kill curve experiment.
Caption: Workflow for Determining Blasticidin S Sensitivity (Kill Curve).
Degradation Pathway Considerations
While detailed chemical degradation pathways of Blasticidin S in solution are not extensively published in common literature, it is known to be susceptible to hydrolysis, a common degradation pathway for many pharmaceuticals.[10] The primary factor influencing its stability in solution is pH. At a pH greater than 7.0, Blasticidin S is inactivated.[3][4] This suggests that the molecule undergoes a pH-dependent degradation, possibly through hydrolysis of its amide or other susceptible bonds. Therefore, maintaining a slightly acidic to neutral pH is critical for its stability.
Conclusion
The stability of this compound solutions is a critical factor for the success of selection experiments in molecular and cell biology. For short-term use, solutions can be stored at +4°C for up to two weeks. For long-term storage, aliquoted solutions should be kept at -20°C, where they can remain stable for several months to years. It is imperative to avoid alkaline conditions (pH > 7.0) and repeated freeze-thaw cycles to preserve the antibiotic's potency. The kill curve bioassay remains the gold standard for functionally validating the efficacy of Blasticidine S solutions before their use in critical experiments.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. invivogen.com [invivogen.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Blasticidin S HCl | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. abo.com.pl [abo.com.pl]
- 6. Blasticidin S HCl (10 mg/mL), 20 mL - FAQs [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. ulab360.com [ulab360.com]
- 9. scbt.com [scbt.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
An In-Depth Technical Guide to Blasticidine S Resistance Genes: bsr and BSD
For Researchers, Scientists, and Drug Development Professionals
Introduction to Blasticidine S and Resistance Mechanisms
Blasticidin S is a potent nucleoside antibiotic produced by Streptomyces griseochromogenes.[1] It is a highly effective inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[2] Its mechanism of action involves binding to the ribosomal P-site, which in turn slows down tRNA binding and prevents peptide bond formation.[3] This leads to a halt in translation and rapid cell death.[1][4] This powerful cytotoxic activity makes Blasticidin S an invaluable tool for the selection of genetically modified cells in culture.[1]
Resistance to Blasticidin S is conferred by specific genes that encode enzymes capable of inactivating the antibiotic.[1] The two most widely utilized resistance genes in molecular biology are bsr and BSD.[5] Both genes encode for Blasticidin S deaminase enzymes, which detoxify Blasticidin S by catalyzing the deamination of its cytosine ring to produce the non-toxic deaminohydroxyblasticidin S.[2][3] This modified version of the antibiotic can no longer bind to the ribosome, allowing cells expressing either the bsr or BSD gene to survive and proliferate in the presence of Blasticidin S.[3]
The Resistance Genes: A Comparative Overview
The bsr and BSD genes, while functionally similar, originate from different microorganisms and possess distinct characteristics that can influence their utility in various experimental contexts.
Quantitative Data Summary
| Feature | bsr Gene | BSD Gene | Reference(s) |
| Origin | Bacillus cereus | Aspergillus terreus | [2][6] |
| Encoded Protein | Blasticidin S Deaminase (BSR) | Blasticidin S Deaminase (BSD) | [2] |
| Gene Size | ~420 bp | ~393 bp | [2][3] |
| Protein Size | ~15 kDa | ~14 kDa | [2][3] |
| Transfection Frequency | Standard | Reported to be up to 80 times greater than bsr in FM3A cells | [3] |
| Selection Stringency | High | High | [2] |
Mechanism of Action: Enzymatic Inactivation of Blasticidin S
The protein products of both the bsr and BSD genes are Blasticidin S deaminases. These enzymes belong to the hydrolase family and specifically act on carbon-nitrogen bonds in cyclic amidines.[7] The enzymatic reaction involves the hydrolytic deamination of the cytosine moiety of Blasticidin S, converting it to deaminohydroxyblasticidin S, with the release of an ammonia (B1221849) molecule.[7]
Experimental Protocols
Determining Optimal Blasticidin S Concentration: The Kill Curve
Prior to initiating a stable cell line generation experiment, it is imperative to determine the minimal concentration of Blasticidin S that effectively kills the parental (non-transfected) cell line. This is achieved by performing a kill curve.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
Blasticidin S hydrochloride stock solution (e.g., 10 mg/mL)
-
24-well or 96-well tissue culture plates
-
Sterile water or HEPES buffer (20 mM, pH 7.2-7.5) for dilutions
Procedure:
-
Cell Plating: Seed the parental cells in a multi-well plate at a density that allows for several days of growth without reaching confluency (e.g., 5 x 10^4 cells/well in a 24-well plate).[8] Allow the cells to adhere overnight.[8]
-
Preparation of Blasticidin S Dilutions: The following day, prepare a series of Blasticidin S concentrations in complete culture medium. A typical range for mammalian cells is 0, 2, 4, 6, 8, 10, 15, and 20 µg/mL.[9]
-
Treatment: Aspirate the medium from the cells and replace it with the medium containing the different concentrations of Blasticidin S.[8]
-
Incubation and Observation: Incubate the cells and monitor them daily for signs of cytotoxicity.[8]
-
Media Changes: Refresh the selective medium every 3-4 days.[8]
-
Determination of Optimal Concentration: After 7-14 days, identify the lowest concentration of Blasticidin S that results in 100% cell death.[9] This concentration will be used for the selection of stable transfectants.
Generation of Stable Cell Lines
This protocol outlines the general steps for creating a stable cell line using Blasticidin S selection.
Materials:
-
Host cell line
-
Expression vector containing the gene of interest and either the bsr or BSD resistance gene
-
Transfection reagent optimized for the host cell line
-
Complete culture medium
-
Blasticidin S at the predetermined optimal concentration
-
Tissue culture plates and flasks
Procedure:
-
Transfection: On the day prior to transfection, seed the host cells so they reach 70-90% confluency at the time of transfection.[9] Transfect the cells with the expression vector using the optimized protocol for your cell line and transfection reagent.
-
Recovery: Following transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.[10]
-
Selection: After the recovery period, passage the cells into a fresh medium containing the optimal concentration of Blasticidin S as determined by the kill curve.[4]
-
Maintenance of Selection: Continue to culture the cells in the selective medium, replacing it every 3-4 days, to eliminate non-transfected cells.[4]
-
Isolation of Resistant Colonies: Over 1-3 weeks, discrete colonies of resistant cells will become visible. These can be isolated using cloning cylinders or by limiting dilution.
-
Expansion of Clones: Expand each isolated clone in the selective medium to generate clonal stable cell lines.
-
Validation: Validate the stable cell lines for the integration and expression of the gene of interest. It is recommended to maintain a maintenance concentration of Blasticidin S (often half the selection concentration) in the culture medium to ensure the stability of the integrated gene.[9]
Visualizing Workflows and Decision Making
Experimental Workflow for Stable Cell Line Generation
Decision Logic for Choosing Between bsr and BSD
The selection of bsr or BSD as the resistance marker can depend on the specific experimental goals and the cell line being used.
Conclusion
The Blasticidine S resistance genes, bsr and BSD, are robust and efficient selectable markers for generating stable cell lines. Both genes encode for Blasticidin S deaminases that effectively inactivate the antibiotic, allowing for stringent selection of transfected cells. While both are highly effective, the BSD gene may offer an advantage in achieving a higher frequency of transfectants in certain cell types.[2][3] The choice between bsr and BSD should be guided by the specific requirements of the experiment and the characteristics of the host cell line. Adherence to detailed protocols for determining the optimal antibiotic concentration and for the selection and maintenance of stable cell lines is crucial for experimental success.
References
- 1. Blasticidin S - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. toku-e.com [toku-e.com]
- 4. 101.200.202.226 [101.200.202.226]
- 5. agscientific.com [agscientific.com]
- 6. Blasticidin S-resistance gene (bsr): a novel selectable marker for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blasticidin-S deaminase - Wikipedia [en.wikipedia.org]
- 8. abo.com.pl [abo.com.pl]
- 9. benchchem.com [benchchem.com]
- 10. addgene.org [addgene.org]
The Core Mechanism of Blasticidin S: An In-depth Technical Guide to a Potent Inhibitor of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blasticidin S is a potent nucleoside antibiotic that effectively halts protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3] Its utility extends from a powerful selection agent in molecular biology to a model for studying ribosomal function.[4][5] This technical guide provides a comprehensive examination of the molecular mechanism by which Blasticidin S exerts its inhibitory effects. We will delve into its unique binding site on the ribosome, the conformational changes it induces, and its profound impact on both the elongation and termination phases of translation. This document summarizes key quantitative data, presents detailed protocols for foundational experiments used to elucidate its mechanism, and provides visual representations of the molecular processes and experimental workflows.
Introduction to Blasticidin S
Originally isolated from Streptomyces griseochromogenes, Blasticidin S is a peptidyl nucleoside antibiotic composed of a cytosine base, a pyranose ring, and an N-methyl-guanidine tail.[6][7] This structure mimics the CCA end of a tRNA molecule, a key feature underlying its mechanism of action.[7] Unlike many antibiotics that target the A-site of the ribosome's peptidyl transferase center (PTC), Blasticidin S uniquely targets the P-site, leading to a distinct mode of inhibition that primarily affects translation termination.[6][7][8]
The Core Mechanism of Inhibition
Blasticidin S disrupts protein synthesis through a multifaceted interaction with the large ribosomal subunit. The process can be broken down into several key events:
Binding to the Ribosomal P-Site
Blasticidin S binds within the peptidyl transferase center (PTC) of the large ribosomal subunit (50S in prokaryotes, 60S in eukaryotes).[9] Crucially, its binding site is located at the P-site (peptidyl-tRNA site), where the growing polypeptide chain is held.[6][10] This is in contrast to other well-known PTC inhibitors like chloramphenicol (B1208) and puromycin, which bind to the A-site (aminoacyl-tRNA site).[6][8] Structural studies have shown that the cytosine group of Blasticidin S forms base-pairing interactions with conserved nucleotides in the P-loop of the ribosomal RNA, mimicking the interaction of the P-site tRNA's CCA tail.[7][11]
Trapping of a Deformed P-site tRNA
The most critical aspect of Blasticidin S's mechanism is its ability to induce and stabilize a deformed conformation of the P-site tRNA.[6][8] Upon binding, Blasticidin S forces the 3'CCA end of the peptidyl-tRNA to bend significantly towards the A-site.[6][8][12] This distortion is particularly pronounced in mammalian ribosomes.[12][13][14][15] This trapped, non-productive conformation is the root of the antibiotic's inhibitory effects.
Potent Inhibition of Translation Termination
Blasticidin S is a more effective inhibitor of translation termination than of peptide bond formation.[7] The deformed P-site tRNA sterically clashes with and prevents the proper accommodation of release factors (RF1/RF2 in bacteria, eRF1 in eukaryotes) into the A-site upon encountering a stop codon.[12][13][16] While the initial recognition of the stop codon is not blocked, the release factor cannot position its catalytic GGQ motif correctly to promote the hydrolysis and release of the nascent polypeptide chain.[13][16] This leads to stalled ribosomes at the end of the coding sequence.
Moderate Inhibition of Peptide Bond Formation
While its primary impact is on termination, Blasticidin S also inhibits the elongation cycle, albeit to a lesser extent.[6] The displacement of the P-site tRNA's CCA tail towards the A-site interferes with the optimal positioning of the incoming aminoacyl-tRNA in the A-site.[12] This suboptimal geometry slows down the rate of peptidyl transfer, the chemical reaction that forms a new peptide bond.[12][17]
The overall mechanism is visualized in the diagram below.
Quantitative Analysis of Inhibition
The inhibitory potency of Blasticidin S has been quantified in various experimental systems. The data highlights its strong effect on overall translation and termination compared to its relatively weak inhibition of tRNA binding.
| Parameter | System | Value | Reference |
| IC₅₀ (Overall Translation) | Mammalian in vitro (Luciferase) | 21 nM | [14] |
| IC₅₀ (tRNA Binding) | E. coli Ribosomes | ~20 mM | [7] |
| Inhibition Constant (Peptidyl Transfer) | E. coli Ribosomes | 200 - 400 nM | [7] |
| Working Concentration (Selection) | Mammalian Cells | 1 - 10 µg/mL | [4] |
| Working Concentration (Selection) | E. coli | 25 - 100 µg/mL | [4] |
Key Experimental Methodologies
The mechanism of Blasticidin S has been elucidated through a combination of biochemical and structural biology techniques. Detailed protocols for key assays are provided below.
In Vitro Translation Inhibition Assay
This assay quantifies the overall inhibitory effect of Blasticidin S on protein synthesis using a cell-free system, such as rabbit reticulocyte lysate (RRL).[5][18]
Objective: To determine the IC₅₀ of Blasticidin S for global protein synthesis.
Materials:
-
Rabbit Reticulocyte Lysate (RRL)
-
mRNA encoding a reporter protein (e.g., Firefly Luciferase)
-
Blasticidin S Hydrochloride (stock solution)
-
Luciferase Assay System (e.g., Promega #E1500)
-
Nuclease-free water
-
Luminometer
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a 10 µL reaction, combine RRL components as per the manufacturer's instructions.
-
Addition of Blasticidin S: Add varying final concentrations of Blasticidin S (e.g., 0 nM to 1 µM) to the reaction mixtures. Include a no-antibiotic control (vehicle only).
-
Initiation of Translation: Add 100 ng of Firefly Luciferase mRNA to each reaction to initiate translation.[18]
-
Incubation: Incubate the reactions at 30°C for 30-90 minutes.[3][18]
-
Lysis: Stop the reactions by adding 30 µL of 1x lysis buffer provided with the luciferase assay kit.[18]
-
Luminescence Measurement: Transfer the lysate to a luminometer-compatible plate. Measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luminescence of each Blasticidin S-treated sample to the no-antibiotic control. Plot the percentage of inhibition against the Blasticidin S concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Blasticidin S Complexes
Cryo-EM provides high-resolution structural information, revealing the precise binding site of Blasticidin S and the conformational changes it induces in the ribosome and associated tRNAs.[3]
Objective: To visualize the interaction of Blasticidin S with the ribosome at near-atomic resolution.
Procedure:
-
Complex Formation: Incubate purified eukaryotic or prokaryotic ribosomes with a saturating concentration of Blasticidin S (e.g., 5 µg/mL) and a P-site tRNA ligand to form a stable complex.[3]
-
Grid Preparation: Apply 3-4 µL of the ribosome-Blasticidin S complex solution to a glow-discharged cryo-EM grid.
-
Plunge-Freezing: Blot the grid to create a thin film and immediately plunge-freeze it in liquid ethane. This vitrifies the sample, preserving its native structure.[3]
-
Data Collection: Transfer the frozen grid to a cryo-electron microscope (e.g., Titan Krios) and collect a large dataset of micrographs at a low electron dose.[3][19]
-
Image Processing: Use specialized software (e.g., RELION) for particle picking, 2D classification, and 3D reconstruction to generate a high-resolution density map of the complex.[20]
-
Model Building: Fit atomic models of the ribosome, tRNA, and Blasticidin S into the cryo-EM density map to analyze the molecular interactions in detail.
Mechanisms of Resistance
The primary mechanism of cellular resistance to Blasticidin S is enzymatic inactivation of the antibiotic.[9]
-
Resistance Genes: Resistance is conferred by the expression of specific deaminase genes, most commonly bsr from Bacillus cereus or BSD from Aspergillus terreus.[1][4][9]
-
Enzymatic Action: These genes encode Blasticidin S deaminases. These enzymes catalyze the hydrolytic deamination of the cytosine ring of Blasticidin S.[9]
-
Inactivation: This chemical modification converts Blasticidin S into deaminohydroxyblasticidin S, a non-toxic derivative that can no longer bind to the ribosome and inhibit translation.[1][9][10]
Conclusion
Blasticidin S is a powerful tool in molecular biology and a fascinating subject of study for ribosome function. Its unique mechanism of action—binding to the ribosomal P-site to trap a deformed peptidyl-tRNA, which in turn potently blocks translation termination—distinguishes it from many other protein synthesis inhibitors.[6][7][8] The detailed understanding of its interaction with the ribosome, made possible by biochemical assays and high-resolution structural studies, not only facilitates its effective use as a selection agent but also provides a deeper insight into the fundamental mechanics of the translation process. This knowledge is crucial for the development of novel antimicrobial agents and for therapeutic strategies targeting protein synthesis.
References
- 1. Blasticidin S - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. invivogen.com [invivogen.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. umassmed.edu [umassmed.edu]
- 8. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. toku-e.com [toku-e.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of Inhibition of Translation Termination by Blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic studies on ribosomal peptidyltransferase. The behaviour of the inhibitor blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cryo-EM structure of the tetracycline resistance protein TetM in complex with a translating ribosome at 3.9-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Efficacy of Blasticidin S Against Prokaryotes and Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blasticidin S is a potent nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells, making it a critical tool in molecular biology and a compound of interest for drug development. Its efficacy, however, varies significantly between these two domains of life. This technical guide provides a comprehensive analysis of the dual effectiveness of Blasticidin S. It details its mechanism of action, presents quantitative efficacy data, outlines key experimental protocols for its evaluation, and illustrates the molecular interactions and experimental workflows through detailed diagrams. This document serves as an essential resource for professionals requiring a deep, technical understanding of Blasticidin S.
Core Mechanism of Action: A Universal Target
Blasticidin S, an antibiotic isolated from Streptomyces griseochromogenes, functions by halting protein synthesis, a fundamental process essential to all life.[1][2] It targets the ribosome, specifically binding to the peptidyl-transferase center (PTC) on the large ribosomal subunit.[3][4] This action inhibits peptide bond formation and the termination step of translation.[1][3] A key aspect of its mechanism is its ability to trap transfer RNA (tRNA) in a deformed conformation within the ribosome's P-site.[5][6][7] By bending the 3' end of the P-site tRNA towards the A-site, Blasticidin S sterically hinders the entry of aminoacyl-tRNA and obstructs the action of peptide release factors, thereby preventing both the elongation and termination of the polypeptide chain.[5][6][7]
While the fundamental target is conserved, structural and functional differences between prokaryotic (70S) and eukaryotic (80S) ribosomes lead to a differential in the antibiotic's potency. Studies have shown that Blasticidin S distorts the P-site tRNA to a greater extent in mammalian ribosomes compared to bacterial ones, contributing to its varied effectiveness.[8][9]
Data Presentation: Quantitative Efficacy
The differential activity of Blasticidin S is most clearly demonstrated by comparing the concentrations required to inhibit the growth of various cell types. For prokaryotes, this is typically measured as the Minimum Inhibitory Concentration (MIC), while for eukaryotes, it is often the working concentration for selection or the IC50 value.
| Organism Type | Organism/Cell Line | Metric | Typical Concentration Range (µg/mL) | Key Considerations |
| Eukaryotic | Mammalian Cells (e.g., HEK293, HeLa, CHO) | Selection | 2 - 10[10][11][12] | Highly cell-line dependent; a kill curve is essential.[13] |
| Eukaryotic | Yeast (Saccharomyces cerevisiae) | Selection | 25 - 300[10][11][13][14] | Strain and medium composition significantly affect the required concentration. |
| Prokaryotic | Escherichia coli | Selection | 50 - 100[10][11][15][13][14] | Requires low-salt medium (e.g., <5 g/L NaCl) and pH not exceeding 7.0 for optimal activity.[10][11][14] |
Experimental Protocols
Accurate assessment of Blasticidin S efficacy requires robust and standardized methodologies.
Protocol for Determining Minimum Inhibitory Concentration (MIC) in E. coli
This protocol determines the lowest concentration of Blasticidin S that inhibits visible bacterial growth.
1. Materials:
-
Blasticidin S stock solution (e.g., 10 mg/mL in sterile water).
-
E. coli strain of interest.
-
Low Salt Luria-Bertani (LB) Medium (10g Tryptone, 5g Yeast Extract, 5g NaCl per liter).[14][16]
-
Sterile 96-well microtiter plates.
-
Incubator with shaking capability.
-
Spectrophotometer (for OD600 readings).
2. Methodology:
-
Prepare Bacterial Inoculum: Inoculate a single colony of E. coli into 5 mL of Low Salt LB medium and grow overnight at 37°C with shaking. Dilute the overnight culture 1:100 in fresh medium.[16]
-
Prepare Antibiotic Dilutions: In a 96-well plate, prepare a two-fold serial dilution of Blasticidin S in Low Salt LB medium. A typical starting range is 0 to 128 µg/mL.[16]
-
Inoculation: Add the diluted bacterial culture to each well to achieve a final volume of 200 µL. Include a positive control (bacteria, no antibiotic) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours with shaking.[16]
-
Determine MIC: The MIC is the lowest concentration of Blasticidin S that results in no visible turbidity.[16] This can be confirmed by measuring the optical density at 600 nm (OD600).
Protocol for Determining Optimal Selection Concentration in Mammalian Cells (Kill Curve)
This protocol establishes the minimum Blasticidin S concentration required to kill non-transfected host cells.
1. Materials:
-
Blasticidin S stock solution.
-
Mammalian cell line of interest.
-
Complete cell culture medium.
-
Sterile 24-well or 96-well cell culture plates.
-
Incubator (37°C, 5% CO₂).
-
Microscope.
-
Cell viability assay reagent (e.g., Trypan Blue, MTT).
2. Methodology:
-
Cell Seeding: Plate the cells at a low confluency (approx. 25-30%) in multiple wells and allow them to adhere overnight.[11][13]
-
Apply Antibiotic: The next day, replace the medium with fresh medium containing a range of Blasticidin S concentrations. For mammalian cells, a good starting range is 0, 2, 4, 6, 8, and 10 µg/mL.[11]
-
Incubation and Monitoring: Replenish the selective media every 3-4 days.[11][13] Observe the cells daily using a microscope to assess cell viability and morphology.
-
Determine Optimal Concentration: Identify the lowest concentration of Blasticidin S that kills all cells within 10-14 days.[11][13] This concentration should be used for future selection experiments.
Visualizing Mechanisms and Workflows
Signaling Pathways and Logical Relationships
Caption: Blasticidin S binds the ribosomal P-site, deforming tRNA and inhibiting translation.
Experimental Workflow
Caption: General workflow for selecting cells using Blasticidin S resistance.
Resistance Mechanisms
Resistance to Blasticidin S is primarily conferred by specific deaminase enzymes.[3] The two most commonly used resistance genes in molecular biology are:
Both genes encode for Blasticidin S deaminase proteins that catalyze the conversion of Blasticidin S into a non-toxic deaminohydroxy derivative, rendering it unable to bind to the ribosome.[1][3][10] This allows cells expressing these genes to survive in the presence of the antibiotic.
Conclusion
Blasticidin S is unequivocally effective against both prokaryotes and eukaryotes by targeting the universally conserved ribosome. However, its potency is significantly greater in eukaryotic cells, allowing for its use at much lower concentrations. This differential efficacy is the cornerstone of its application as a powerful and rapid selection agent for genetically modified mammalian and yeast cells. For prokaryotic selection, particularly in E. coli, its effectiveness is highly dependent on specific media conditions, namely low salt concentrations. A thorough understanding of its mechanism, quantitative parameters, and appropriate experimental protocols is paramount for its successful application in research and development.
References
- 1. Blasticidin S - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. umassmed.edu [umassmed.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blasticidin S HCl | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 13. agscientific.com [agscientific.com]
- 14. agscientific.com [agscientific.com]
- 15. abo.com.pl [abo.com.pl]
- 16. benchchem.com [benchchem.com]
Safety precautions for handling Blasticidine S hydrochloride
An In-depth Technical Guide to Safety Precautions for Handling Blasticidine S Hydrochloride
Introduction
This compound is a potent nucleoside antibiotic derived from Streptomyces griseochromogenes. It is widely utilized by researchers and scientists in molecular biology as a selection agent for cells that express either the Blasticidin S deaminase gene (bsd or bsr).[1][2] These resistance genes detoxify the antibiotic, allowing for the selection of successfully transfected or transformed cells.[1][2] However, its efficacy is rooted in its potent ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells.[1][2]
This potency extends to its toxicological profile. This compound is classified as acutely toxic and is fatal if swallowed.[3][4][5] Therefore, stringent adherence to safety protocols is not merely recommended but is critical for protecting laboratory personnel from accidental exposure. This guide provides a comprehensive overview of the necessary safety precautions, handling procedures, and emergency responses required when working with this compound.
Hazard Identification and Classification
The primary hazard associated with this compound is its high acute oral toxicity. Regulatory safety data sheets consistently classify it with the following hazard identification:
Due to this classification, all handling procedures must be designed to prevent ingestion and minimize all other routes of exposure, including inhalation of dust and contact with skin or eyes.
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure risk.
-
Chemical Fume Hood: All weighing of this compound powder and preparation of stock solutions must be conducted inside a certified chemical fume hood.[1][2][4][7]
-
Ventilation: The laboratory must be equipped with adequate local and general ventilation to control airborne dust and vapor concentrations.[3][6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory. The appropriate level of PPE is dictated by the specific task being performed.
| Scenario | Required Personal Protective Equipment | Additional Recommendations |
| Routine Handling (e.g., preparing solutions, treating cells) | Eye Protection: Safety glasses with side shields (EN 166 compliant).[4]Hand Protection: Nitrile rubber gloves (EN 374 compliant).[3][5][6] • Material Thickness: >0.11 mm[5][6] • Breakthrough Time: >480 minutes[5][6]Lab Coat: Standard laboratory coat.[1][2]Mask: A standard mask should be worn.[1][2] | Work in a chemical fume hood when handling the powder or preparing stock solutions.[1][2][7] Ensure good ventilation. |
| Spill Cleanup | Eye Protection: Chemical safety goggles.[7]Hand Protection: Double-gloving with nitrile gloves is recommended.[7]Lab Coat: A lab coat is mandatory.[7]Respiratory Protection: For large spills or if dust is generated, a particulate filter respirator is necessary (e.g., EN149:2001 half mask or NIOSH/MSHA approved).[4][7] | Moisten solid spills to prevent dust formation.[7] Use absorbent material to contain the spill.[7] Decontaminate the area after cleanup.[7] |
Experimental Protocols: Safe Handling & Storage
Protocol for Preparing Stock Solutions
-
Don PPE: Before beginning, put on all required PPE as detailed in the table above (lab coat, safety glasses, gloves, mask).
-
Work in Fume Hood: Perform all subsequent steps within a chemical fume hood to prevent inhalation of the powder.[1][2]
-
Weigh Powder: Carefully weigh the desired amount of this compound powder.
-
Dissolve: Dissolve the powder in sterile water or acetic acid to a recommended concentration of 5-10 mg/mL.[1][2]
-
Control pH: Ensure the pH of the final aqueous solution does not exceed 7.0, as higher pH levels can lead to inactivation.[1][2]
-
Filter-Sterilize: Use a 0.22 µm filter to sterilize the stock solution.[1][2]
-
Aliquot and Store: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[1][2][7] Store as described in the table below.
Storage and Stability
Proper storage is crucial for maintaining the efficacy and safety of this compound.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C[1][2] or 2-8°C[3][8] | Stable under recommended conditions. |
| Aqueous Stock Solution | 4°C | 1-2 weeks[1][2] |
| Aqueous Stock Solution | -20°C (Do not use a frost-free freezer)[1][2] | 6-8 weeks[1][2] |
| Medium Containing Blasticidin | 4°C | Up to 2 weeks[1][2] |
Typical Working Concentrations
The final concentration required for selection varies by cell type.
| Organism | Typical Concentration Range | Notes |
| E. coli | 50-100 µg/mL[1][2] | Use in low salt LB medium (NaCl concentration should not exceed 5 g/liter ).[1][2] |
| Yeast | 25-300 µg/mL[1][2] | Concentration is strain and medium dependent.[2] |
| Mammalian Cells | 2-10 µg/mL[1][2] | Varies significantly with cell line.[1][2] |
Emergency Procedures
Immediate and appropriate action is critical in the event of exposure or a spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | IMMEDIATELY call a POISON CENTER or doctor/physician. [3][4] Rinse mouth with water.[3][5][6] |
| Inhalation | Move the person to fresh air.[3][5][6] If breathing is difficult or symptoms persist, seek medical attention.[3][5][6] If not breathing, give artificial respiration, but do not use the mouth-to-mouth method.[4] |
| Skin Contact | Take off contaminated clothing immediately.[3][5] Rinse the affected skin area with plenty of water or shower.[3][5][6] |
| Eye Contact | Rinse cautiously with water for several minutes.[3][5][6] Remove contact lenses if present and easy to do. Continue rinsing. |
Spill Cleanup Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.[4][9]
-
Don PPE: Wear appropriate PPE for spill cleanup, including a respirator, chemical goggles, and double gloves.[7]
-
Contain: Prevent further spread of the spill.
-
Clean: For solid spills, gently cover and moisten the powder to avoid creating dust.[7] Carefully sweep or scoop up the material and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the container and any contaminated cleaning materials as hazardous waste.[9]
Disposal
This compound and any containers or materials contaminated with it must be disposed of as hazardous waste.[6] Follow all local, regional, and national regulations for hazardous waste disposal.[6][9] Do not allow the material to enter drains or sewer systems.[6]
Visualized Workflows and Relationships
Safe Handling Workflow
Caption: Experimental workflow for safely handling this compound.
Hazard, Protection, and Response Logic
References
- 1. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. benchchem.com [benchchem.com]
- 8. 3513-03-9・Blasticidin S Hydrochloride・029-18701[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. toku-e.com [toku-e.com]
Methodological & Application
Application Note: Preparation and Use of Blasticidine S Hydrochloride Stock Solution
Introduction
Blasticidine S hydrochloride is a potent nucleoside antibiotic derived from Streptomyces griseochromogenes. It is a powerful tool for molecular biology applications, serving as a selective agent for cells genetically modified to express blasticidin resistance genes, such as bsr (from Bacillus cereus) or BSD (from Aspergillus terreus).[1][2][3][4][5][6][7] The antibiotic functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells, specifically by blocking peptide bond formation in the ribosome.[3][4][6][7][8][9][10][11] Resistance is conferred through deaminase enzymes encoded by the resistance genes, which convert Blasticidine S into a non-toxic derivative.[1][3][4][6][7][12]
Proper preparation, storage, and handling of this compound stock solutions are critical for ensuring its efficacy and obtaining reliable results in selection experiments. This document provides a detailed protocol for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₁₇H₂₆N₈O₅・HCl[1][4][8][10][12] |
| Molecular Weight | 458.9 g/mol [1][4][8][10][12] |
| Appearance | White to off-white solid powder[1][4][8] |
| Solubility | Soluble in water and acetic acid.[1][4][7][8] Insoluble in ethanol (B145695) and DMSO.[4][13] |
| Storage (Powder) | -20°C[1][4][10][14] |
| Recommended Stock Conc. | 5 - 10 mg/mL[1][2][8] |
Experimental Protocols
Safety Precautions
This compound is toxic if swallowed.[3][14] Always adhere to the following safety guidelines:
-
Personal Protective Equipment (PPE): Wear a laboratory coat, safety glasses, and gloves when handling the powder and solutions.[1][3][12]
-
Ventilation: Weigh the Blasticidine S powder and prepare the initial solution in a chemical fume hood to prevent inhalation.[1][4][8]
-
SDS: Consult the Safety Data Sheet (SDS) for the specific product before use.[4]
Protocol for Preparing a 10 mg/mL Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution, a commonly used concentration.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (5 mL or 10 mL)
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)
Procedure:
-
Preparation: In a chemical fume hood, carefully weigh the desired amount of Blasticidine S HCl powder. To prepare 5 mL of a 10 mg/mL solution, weigh 50 mg of powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add the required volume of sterile, nuclease-free water (e.g., 5 mL).
-
Mixing: Securely cap the tube and vortex until the powder is completely dissolved. The solution should be clear. To prevent inactivation, ensure the pH of the aqueous solution does not exceed 7.0.[1][7][8]
-
Sterilization: Draw the solution into a sterile syringe, attach a sterile 0.22 µm filter, and dispense the filter-sterilized solution into a new sterile conical tube.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.[1][4][8]
-
Storage: Label the aliquots clearly with the name, concentration, and date. Store immediately as recommended in the table below.
Caption: Workflow for stock solution preparation.
Storage and Stability
Proper storage is crucial to maintain the antibiotic's activity.
| Material | Storage Temperature | Stability | Special Instructions |
| Powder | -20°C | Per manufacturer's specifications | Keep tightly closed and dry.[14] |
| Stock Solution | 4°C | 1 - 2 weeks[1][2][5][7][8] | For short-term use only. |
| -20°C | 6 - 8 weeks (aqueous)[1][2][5][7][8] up to 9 months (commercial pre-made)[3][12] | CRITICAL: Avoid freeze-thaw cycles.[1][3][12] Do not store in a frost-free freezer.[1][3][12] | |
| Media containing Blasticidin S | 4°C | Up to 2 weeks[1][3][12] | Protect from light.[12] |
Application Guidelines
Recommended Working Concentrations
The optimal concentration of Blasticidine S varies significantly depending on the cell type. The following are general guidelines.
| Organism / Cell Type | Recommended Working Concentration | Special Notes |
| Mammalian Cells | 2 - 10 µg/mL[1][3][8][12] | Highly cell-line dependent. A kill curve is strongly recommended to determine the optimal concentration.[1][2][8] |
| E. coli | 50 - 100 µg/mL[1][2][3][8][12] | Use Low Salt LB medium (≤5 g/L NaCl). High salt concentrations inhibit Blasticidin activity.[1][8][12] |
| Yeast | 25 - 300 µg/mL[1][3][8][12] | Varies depending on the species, strain, and medium used. |
Protocol for Determining Optimal Concentration in Mammalian Cells (Kill Curve)
For every new cell line, determining the minimum concentration of Blasticidine S that kills all cells is essential for effective selection.
Procedure:
-
Cell Plating: Plate the non-transfected host cells at approximately 25-30% confluency in a multi-well plate (e.g., 24-well plate).[1][2][15] Allow cells to adhere overnight.
-
Adding Antibiotic: The next day, replace the medium with fresh medium containing a range of Blasticidine S concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL).[8]
-
Incubation and Monitoring: Incubate the cells and monitor their viability daily. Replenish the selective media every 3-4 days.[2][8]
-
Determining Concentration: Identify the lowest concentration of Blasticidine S that causes complete cell death within 7-14 days.[4][5][8] This is the optimal concentration to use for selecting stably transfected cells.
Caption: Logic for a kill curve experiment.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. abo.com.pl [abo.com.pl]
- 3. ulab360.com [ulab360.com]
- 4. benchchem.com [benchchem.com]
- 5. toku-e.com [toku-e.com]
- 6. agscientific.com [agscientific.com]
- 7. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Blasticidin S HCl | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Blasticidin S HCl (10 mg/mL), 20 mL - FAQs [thermofisher.com]
- 10. rpicorp.com [rpicorp.com]
- 11. buffersandreagents.com [buffersandreagents.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. selleckchem.com [selleckchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Blasticidin S HCl in Mammalian Culture Determine Working Concentration [protocols.io]
Protocol for determining Blasticidine S working concentration using a kill curve
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blasticidin S is a potent nucleoside antibiotic that serves as a crucial selection agent in molecular biology for establishing stable cell lines expressing a gene of interest. It functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1][2] The effective concentration of Blasticidin S for selection is highly dependent on the specific cell line being used.[3][4] Therefore, it is imperative to determine the optimal working concentration for each cell type experimentally. This document provides a detailed protocol for generating a kill curve to ascertain the minimum concentration of Blasticidin S required to effectively kill non-transfected cells, ensuring the selection of a pure population of successfully transfected cells.
Introduction
Blasticidin S, isolated from Streptomyces griseochromogenes, is a powerful inhibitor of protein synthesis.[1][2] Its mechanism of action involves the inhibition of peptide bond formation by the ribosome.[1][5] Resistance to Blasticidin S is conferred by the expression of resistance genes, such as bsr (from Bacillus cereus) or BSD (from Aspergillus terreus), which encode a deaminase that inactivates the antibiotic.[6][7]
The sensitivity of different cell lines to Blasticidin S can vary significantly.[3] An effective selection strategy requires a concentration of Blasticidin S that is high enough to kill all non-resistant cells within a reasonable timeframe (typically 7-14 days) but not so high as to cause undue stress or off-target effects on the resistant population.[3][4] A kill curve is a dose-response experiment that systematically tests a range of antibiotic concentrations to identify this optimal working concentration.[8][9]
Mechanism of Action of Blasticidin S
Blasticidin S targets the large ribosomal subunit, where it interferes with the translation process. By inhibiting peptidyl-tRNA hydrolysis and peptide bond formation, it brings protein synthesis to a halt, ultimately leading to cell death in non-resistant cells.[4]
Caption: Mechanism of Blasticidin S action.
Experimental Protocols
This protocol outlines the steps necessary to perform a kill curve experiment to determine the optimal Blasticidin S concentration for a specific mammalian cell line.
Materials
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
Blasticidin S hydrochloride (stock solution, typically 10 mg/mL)
-
Sterile, deionized water or 20 mM HEPES buffer (pH 7.2-7.5) for stock solution preparation
-
24-well or 96-well tissue culture plates
-
Sterile serological pipettes and pipette tips
-
Incubator (37°C, 5% CO₂)
Preparation of Blasticidin S Stock Solution
-
Prepare a 10 mg/mL stock solution of Blasticidin S in sterile, deionized water or 20 mM HEPES buffer.[10]
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]
-
Store the aliquots at -20°C for long-term storage (stable for up to 8 weeks).[3][11] A working stock can be stored at 4°C for up to 2 weeks.[3][11]
Kill Curve Experimental Workflow
The following diagram illustrates the workflow for the Blasticidin S kill curve experiment.
Caption: Blasticidin S Kill Curve Workflow.
Detailed Procedure
-
Cell Seeding : Plate the parental (non-transfected) cells in a 24-well plate at a density that will allow them to reach approximately 25-50% confluency on the following day.[7][10] Prepare enough wells to test a range of Blasticidin S concentrations and include a no-antibiotic control.
-
Overnight Incubation : Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to adhere.[7]
-
Preparation of Selective Media : On the next day, prepare a series of dilutions of Blasticidin S in fresh, complete cell culture medium. A typical starting range for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[2][7]
-
Application of Selective Media : Carefully remove the existing medium from the wells and replace it with the prepared media containing the different concentrations of Blasticidin S.[12] Ensure one well is a "no antibiotic" control.
-
Incubation and Monitoring : Incubate the plate under standard conditions and monitor the cells daily for viability.[11][12] Observe for signs of cell death, such as detachment, rounding, and lysis.
-
Media Replenishment : Replace the selective medium every 3-4 days with freshly prepared medium containing the appropriate Blasticidin S concentrations.[7][12]
-
Determination of Working Concentration : The optimal working concentration is the lowest concentration of Blasticidin S that results in complete cell death of the non-resistant cells within 7-14 days.[3][12]
Data Presentation
The results of the kill curve experiment can be recorded in a table to facilitate the determination of the optimal Blasticidin S concentration.
Table 1: Recommended Blasticidin S Concentration Ranges for Different Organisms
| Organism/Cell Type | Recommended Concentration Range |
| Mammalian Cells | 2 - 10 µg/mL[2][10] |
| E. coli | 50 - 100 µg/mL (in low salt LB)[2][13] |
| Yeast | 25 - 300 µg/mL[2][13] |
Table 2: Example Kill Curve Data Collection Template
| Blasticidin S Concentration (µg/mL) | Day 3 (% Viability) | Day 5 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) |
| 0 (Control) | 100% | 100% | 100% | 100% | 100% |
| 2 | 80% | 60% | 40% | 10% | 0% |
| 4 | 60% | 30% | 10% | 0% | 0% |
| 6 | 40% | 10% | 0% | 0% | 0% |
| 8 | 20% | 0% | 0% | 0% | 0% |
| 10 | 10% | 0% | 0% | 0% | 0% |
In this example, the optimal working concentration would be 6 µg/mL, as it is the lowest concentration that achieved 100% cell death within 7 days.
Troubleshooting
Table 3: Troubleshooting Guide for Blasticidin S Kill Curve
| Observation | Possible Cause | Suggested Solution |
| Cells are dying too quickly (e.g., <3 days) at all concentrations.[4] | The concentrations tested are too high for the specific cell line. | Repeat the experiment with a lower range of Blasticidin S concentrations. |
| Cells are not dying even at the highest concentration after 14 days.[4] | The concentrations tested are too low, or the Blasticidin S may be inactive. | Repeat the experiment with a higher concentration range. Ensure the Blasticidin S stock solution was stored correctly and is not expired. |
| Inconsistent cell death across replicate wells. | Uneven cell seeding or variations in media volume. | Ensure proper mixing of cell suspension before seeding and use calibrated pipettes for media changes. |
| Reduced Blasticidin S potency in bacterial selection. | High salt concentration or pH of the LB medium. | Use low salt LB medium (<90 mM NaCl) and ensure the pH does not exceed 7.0.[14] |
By following this detailed protocol and utilizing the provided data presentation and troubleshooting guides, researchers can confidently and efficiently determine the optimal Blasticidin S working concentration for their specific cell lines, leading to successful selection of stable transfectants.
References
- 1. agscientific.com [agscientific.com]
- 2. ulab360.com [ulab360.com]
- 3. toku-e.com [toku-e.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Blasticidin S - Wikipedia [en.wikipedia.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. abo.com.pl [abo.com.pl]
- 12. Blasticidin S HCl in Mammalian Culture Determine Working Concentration [protocols.io]
- 13. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. agscientific.com [agscientific.com]
Application Notes and Protocols for Blasticidine S Selection in Stable Cell Line Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines is a cornerstone of modern biological research and drug development, enabling the consistent and long-term expression of a gene of interest. Blasticidin S is a potent nucleoside antibiotic that serves as a highly effective selection agent for establishing these cell lines.[1] By inhibiting protein synthesis in both prokaryotic and eukaryotic cells, it efficiently eliminates non-transfected cells, facilitating the isolation and expansion of cells that have successfully integrated a blasticidin resistance gene.[1][2]
This document provides a comprehensive guide to using Blasticidin S for the generation of stable cell lines. It includes detailed protocols for determining the optimal antibiotic concentration, transfecting and selecting cells, and maintaining the resulting stable cell lines.
Mechanism of Action: Blasticidin S is a nucleoside analogue antibiotic isolated from Streptomyces griseochromogenes.[2][3] It specifically targets the peptidyl transferase center of the large ribosomal subunit, thereby inhibiting peptide bond formation and the termination of translation.[3][4] This leads to a halt in protein synthesis and subsequent cell death in susceptible cells.[3]
Resistance Mechanism: Resistance to Blasticidin S is conferred by the expression of deaminase genes, most commonly bsr (from Bacillus cereus) or BSD (from Aspergillus terreus).[4][5][6] These genes encode for a Blasticidin S deaminase enzyme that converts Blasticidin S into a non-toxic deaminohydroxy derivative, allowing the genetically modified cells to survive and proliferate in the presence of the antibiotic.[4][6]
Data Presentation
Recommended Blasticidin S Concentrations
The optimal concentration of Blasticidin S for selection is highly dependent on the cell line, media, and growth conditions.[2][7] Therefore, it is crucial to perform a kill curve for each new cell line to determine the minimum concentration that effectively kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).[2][8] The following table provides general concentration ranges for various cell types.
| Organism/Cell Type | Recommended Concentration Range (µg/mL) |
| Mammalian Cells | 2 - 10[8][9][10][11] |
| E. coli | 50 - 100 (in low salt LB)[8][10][12] |
| Yeast | 25 - 300[8][10][13] |
Experimental Protocols
Protocol 1: Determination of Optimal Blasticidin S Concentration (Kill Curve)
This protocol is essential for establishing the lowest effective concentration of Blasticidin S for selecting stably transfected cells.[2]
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
Blasticidin S hydrochloride
-
24-well or 96-well tissue culture plates
-
Sterile, deionized water or HEPES buffer (20 mM, pH 7.2-7.5) for stock solution preparation[8]
Procedure:
-
Prepare Blasticidin S Stock Solution: Prepare a 10 mg/mL stock solution of Blasticidin S in sterile water or HEPES buffer.[8][12] Filter-sterilize the solution and store it in aliquots at -20°C. Aqueous stock solutions are stable for 1-2 weeks at 4°C and 6-8 weeks at -20°C.[10]
-
Cell Seeding: The day before starting the selection, seed the parental cell line into a 24-well or 96-well plate at a density that allows them to be approximately 20-25% confluent on the day of antibiotic addition.[14]
-
Prepare Serial Dilutions: The following day, prepare a series of Blasticidin S concentrations in your complete cell culture medium.[8] A typical range to test for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[1][13]
-
Antibiotic Addition: Aspirate the existing medium from the cells and replace it with the medium containing the different concentrations of Blasticidin S. Include a "no antibiotic" control well.[1]
-
Incubation and Observation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).[14]
-
Medium Refreshment: Refresh the selective medium every 3-4 days.[7][12]
-
Determine Optimal Concentration: Monitor the cells daily for viability. The lowest concentration of Blasticidin S that kills all the cells within 10-14 days is the optimal concentration to use for stable cell line selection.[7][13]
Protocol 2: Generation of Stable Cell Lines
This protocol outlines the steps for generating a stable cell line following transfection with a plasmid containing the gene of interest and a Blasticidin S resistance gene.[1]
Materials:
-
Host cell line
-
Transfection reagent
-
Plasmid DNA containing the gene of interest and a Blasticidin S resistance gene (bsr or BSD)
-
Complete culture medium
-
Blasticidin S at the predetermined optimal concentration
-
Tissue culture plates/flasks
Procedure:
-
Transfection: On the day before transfection, seed the host cells so that they reach 70-90% confluency at the time of transfection.[1] Transfect the cells with the plasmid DNA using a suitable transfection method.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection before adding the selective agent.[8]
-
Initiation of Selection: After the recovery period, passage the cells into a larger culture vessel and replace the normal growth medium with a selective medium containing the predetermined optimal concentration of Blasticidin S.
-
Selection and Maintenance: Continue to culture the cells in the selective medium, replacing it every 3-4 days.[1] During this time, non-transfected cells will die, while resistant cells will survive and proliferate. This selection process can take 1 to 3 weeks.[1]
-
Isolation of Resistant Colonies: Once distinct colonies of resistant cells are visible, they can be isolated using methods such as cloning cylinders or limiting dilution to establish clonal cell lines.[1]
-
Expansion of Clones: Expand the isolated clones in a medium containing the selective concentration of Blasticidin S to generate a stable cell line.[1]
Mandatory Visualization
Caption: Workflow for Stable Cell Line Generation using Blasticidine S.
Caption: Mechanism of Blasticidine S Action and Resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agscientific.com [agscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Blasticidin S - Wikipedia [en.wikipedia.org]
- 6. toku-e.com [toku-e.com]
- 7. toku-e.com [toku-e.com]
- 8. benchchem.com [benchchem.com]
- 9. ulab360.com [ulab360.com]
- 10. Blasticidin S HCl | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. invivogen.com [invivogen.com]
- 12. abo.com.pl [abo.com.pl]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for Blasticidine S Selection Following Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Blasticidine S to select mammalian cells that have been successfully transduced with a lentiviral vector carrying the blasticidin resistance gene (bsr or BSD). Adherence to these protocols is critical for the successful generation of stable cell lines for research, drug discovery, and development applications.
Introduction
Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells, to achieve stable, long-term transgene expression.[1][2] Following transduction, a selection strategy is necessary to eliminate non-transduced cells and enrich for the population of cells that have successfully integrated the lentiviral construct into their genome.
Blasticidine S is a potent nucleoside antibiotic isolated from Streptomyces griseochromogenes.[3] It acts as a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells by inhibiting peptide bond formation in the ribosome.[4][5][6] Lentiviral vectors often incorporate a blasticidin resistance gene (bsr from Bacillus cereus or BSD from Aspergillus terreus), which encodes a deaminase that inactivates Blasticidine S.[5][7] This allows for the selective survival and proliferation of transduced cells in the presence of the antibiotic.
The optimal concentration of Blasticidine S is highly cell-type dependent.[3][8] Therefore, it is imperative to first determine the minimum concentration required to kill non-transduced cells by performing a dose-response experiment, commonly known as a "kill curve."[3][9] This ensures efficient selection without imposing unnecessary stress on the transduced cells.
Mechanism of Action
Blasticidine S functions by inhibiting protein synthesis. Specifically, it binds to the peptidyl transferase center within the large ribosomal subunit, preventing the formation of peptide bonds and halting polypeptide chain elongation.[10][4] This leads to the cessation of protein synthesis and subsequent cell death.
Cells that have been successfully transduced with a lentiviral vector containing the bsr or BSD gene express a deaminase enzyme. This enzyme catalyzes the deamination of Blasticidine S, converting it into a non-toxic derivative, thus conferring resistance to the antibiotic.[5]
Data Presentation: Recommended Blasticidine S Concentrations
While it is crucial to perform a kill curve for each cell line, the following table provides a general reference for starting concentrations of Blasticidine S for various mammalian cell lines.
| Cell Line | Recommended Concentration Range (µg/mL) |
| HEK293 / 293T | 2 - 10[3][11] |
| HeLa | 2.5 - 10[3] |
| A549 | 2.5 - 10[3] |
| CHO | 5 - 10[3] |
| B16 | 3 - 10[3] |
| COS-1 | 3 - 10[3] |
| SH-SY5Y | ~10[3] |
| Jurkat | Varies, requires kill curve[3] |
| Raji | Varies, requires kill curve[3] |
Note: This table is intended as a guide. The optimal concentration for your specific cell line and experimental conditions must be determined empirically through a kill curve analysis.[3]
Experimental Protocols
Protocol 1: Determining the Optimal Blasticidine S Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum concentration of Blasticidine S required to kill your non-transduced parental cell line.
Materials:
-
Parental (non-transduced) cell line
-
Complete cell culture medium
-
Blasticidine S hydrochloride[8]
-
Sterile, deionized water or HEPES buffer (for stock solution preparation)[8]
Procedure:
-
Cell Seeding: Plate your parental cells in a 24-well or 96-well plate at a density that will result in 20-25% confluency on the day the antibiotic selection will begin.[9][12] Culture the cells overnight under appropriate conditions (e.g., 37°C, 5% CO2) to allow for cell adherence.[12]
-
Prepare Blasticidine S Dilutions: The following day, prepare a series of Blasticidine S dilutions in your complete cell culture medium. A typical starting range for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[3][12] For cell lines known to be more resistant, a higher concentration range may be necessary.[7]
-
Antibiotic Addition: Aspirate the existing medium from the cells and replace it with the medium containing the various concentrations of Blasticidine S. Include a "no antibiotic" control well which receives fresh medium without the selection agent.
-
Incubation and Observation: Incubate the plates and monitor the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Medium Replenishment: Replenish the selective medium every 3-4 days.[7][12]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of Blasticidine S that causes complete cell death of the non-transduced cells within 7-14 days.[11][12]
Protocol 2: Lentiviral Transduction and Selection of Stable Cells
This protocol describes the process of transducing your target cells with a lentiviral vector and selecting for a stable population using the predetermined optimal Blasticidine S concentration.
Materials:
-
Target cell line
-
Lentiviral particles carrying the gene of interest and the Blasticidine S resistance gene
-
Complete cell culture medium
-
Polybrene (optional, transduction-enhancing reagent)[13]
-
This compound at the optimal concentration determined in Protocol 1
Procedure:
-
Cell Seeding: Plate the target cells in a suitable culture vessel. The cell density should be such that they are 40-80% confluent at the time of transduction.
-
Transduction: On the day of transduction, remove the culture medium and add the lentiviral particles diluted in fresh medium. Polybrene can be added at this step to enhance transduction efficiency, though it can be toxic to some cell lines.[13] The amount of virus to use (Multiplicity of Infection, MOI) should be optimized for your specific cell line.[14]
-
Incubation: Incubate the cells with the lentiviral particles overnight.
-
Medium Change: The following day (12-24 hours post-transduction), remove the virus-containing medium and replace it with fresh, complete culture medium.
-
Expression of Resistance Gene: Allow the cells to incubate for an additional 24-48 hours to ensure sufficient expression of the blasticidin resistance gene before applying selection pressure.[8]
-
Initiate Selection: Replace the medium with fresh medium containing the predetermined optimal concentration of Blasticidine S.
-
Selection and Expansion: Continue to culture the cells in the selective medium, replenishing it every 3-4 days. Non-transduced cells will begin to die off.
-
Expansion of Resistant Colonies: Once resistant colonies are visible, they can be isolated and expanded to generate a stable, homogenous cell line.
Mandatory Visualizations
Caption: Workflow for lentiviral transduction and subsequent Blasticidine S selection.
Caption: Mechanism of Blasticidine S action and resistance in transduced cells.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| All cells, including transduced cells, are dying. | Blasticidine S concentration is too high. | Repeat the kill curve with a lower range of concentrations. |
| Insufficient expression of the resistance gene. | Allow more time (48-72 hours) post-transduction before starting selection.[8] | |
| Non-transduced cells are not dying. | Blasticidine S concentration is too low. | Repeat the kill curve with a higher range of concentrations. |
| Inactive Blasticidine S. | Ensure proper storage of Blasticidine S stock solution (-20°C). Avoid repeated freeze-thaw cycles.[8][15] | |
| Selection is very slow. | Sub-optimal Blasticidine S concentration. | Consider using a slightly higher concentration within the optimal range determined by the kill curve. |
| Low transduction efficiency. | Optimize the MOI for your cell line. |
Conclusion
The successful generation of stable cell lines using lentiviral transduction and Blasticidine S selection is a multi-step process that requires careful optimization. The protocols and guidelines presented in these application notes provide a robust framework for determining the optimal Blasticidine S concentration and for the subsequent selection of transduced cells. By following these procedures, researchers can efficiently generate high-quality stable cell lines for a wide array of applications in both basic research and therapeutic development.
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. Lentiviral vector transduction | Miltenyi Bioindustry [miltenyibioindustry.com]
- 3. benchchem.com [benchchem.com]
- 4. agscientific.com [agscientific.com]
- 5. Blasticidin S - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. toku-e.com [toku-e.com]
- 8. benchchem.com [benchchem.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 14. 利用慢病毒成功转导 [sigmaaldrich.com]
- 15. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Blasticidine S Hydrochloride in CHO Cell Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Blasticidine S hydrochloride as a selection agent for Chinese Hamster Ovary (CHO) cells. This document includes detailed protocols for determining the optimal concentration through a kill curve analysis and for the generation of stable CHO cell lines.
Introduction to this compound
Blasticidine S is a potent nucleoside antibiotic isolated from Streptomyces griseochromogenes. It is a highly effective selection agent in molecular biology for establishing stable cell lines. Its mechanism of action involves the inhibition of protein synthesis in both prokaryotic and eukaryotic cells by interfering with peptide bond formation in the ribosome.[1][2] This rapid and potent action makes it an efficient tool for selecting cells that have been successfully transfected with a plasmid conferring resistance.
Resistance to Blasticidine S is conferred by the expression of deaminase genes, such as bsr (from Bacillus cereus) or BSD (from Aspergillus terreus).[3][4] These genes encode an enzyme that converts Blasticidine S into a non-toxic deaminohydroxy derivative, allowing the transfected cells to survive and proliferate in a selective environment.[3]
Data Presentation: Quantitative Parameters for CHO Cell Selection
The effective concentration of this compound for selecting CHO cells can vary depending on the specific cell line, media conditions, and cell density. Therefore, it is crucial to determine the optimal concentration for each experimental system. The following tables summarize key quantitative data for the use of Blasticidine S in mammalian, and specifically CHO, cell culture.
Table 1: Recommended this compound Concentrations for Mammalian and CHO Cells
| Cell Type | Recommended Working Concentration (µg/mL) | Typical Range to Test in Kill Curve (µg/mL) | Source |
| General Mammalian Cells | 2 - 10 | 0, 2, 4, 6, 8, 10 | [3][5][6][7] |
| General Mammalian Cells | 2 - 20 (Optimal Range) | 0, 2, 4, 6, 8, 10, 15, 20 | [8][9][10] |
| General Mammalian Cells | 1 - 30 | 0, 5, 10, 15, 20, 25, 30, 35, 40, 45, 50 | [11] |
| CHO Cells | 5 - 10 | Not Specified | [12] |
Table 2: Key Timelines and Conditions for Blasticidine S Selection
| Parameter | Duration/Condition | Source |
| Time to Kill Untransfected Cells | 5 - 14 days | [3][5][6][7][8][9][11][13] |
| Frequency of Media Change | Every 3 - 4 days | [3][5][6][7][8][9] |
| Post-Transfection Start of Selection | 24 - 48 hours | [10][13] |
| Stability of Stock Solution at -20°C | Up to 8 weeks | [8][11] |
| Stability of Media with Blasticidine S at 4°C | Up to 2 weeks | [3][6][8] |
Experimental Protocols
Protocol for Determining Optimal Blasticidine S Concentration (Kill Curve)
A kill curve is essential to determine the minimum concentration of Blasticidine S that effectively kills non-transfected CHO cells within a reasonable timeframe.
Materials:
-
Parental (non-transfected) CHO cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (e.g., 10 mg/mL in sterile water or HEPES buffer)[8]
-
24-well or 96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Optional: Cell viability assay reagents (e.g., Trypan Blue, MTT)
Procedure:
-
Cell Seeding:
-
On Day 0, seed the parental CHO cells into a 24-well plate at a density that prevents them from reaching confluency during the experiment (e.g., 5 x 10⁴ cells/well).[8][9][10]
-
Include a sufficient number of wells to test a range of Blasticidine S concentrations and a no-antibiotic control. A typical range to test is 0, 2, 4, 6, 8, 10, 15, and 20 µg/mL.[10]
-
Incubate the plate overnight to allow cells to adhere.
-
-
Addition of Blasticidine S:
-
On Day 1, prepare serial dilutions of Blasticidine S in fresh, pre-warmed complete culture medium.
-
Carefully aspirate the existing medium from the wells and replace it with the medium containing the different concentrations of Blasticidine S.[9]
-
-
Incubation and Monitoring:
-
Determining the Optimal Concentration:
Caption: Workflow for determining the optimal Blasticidine S concentration using a kill curve assay.
Protocol for Generating Stable CHO Cell Lines
This protocol outlines the steps for generating a stable CHO cell line following transfection with a plasmid containing the gene of interest and a Blasticidine S resistance gene.
Materials:
-
CHO host cell line
-
Plasmid of interest containing a Blasticidine S resistance gene (bsr or BSD)
-
Transfection reagent
-
Complete culture medium
-
Blasticidine S at the predetermined optimal concentration
-
Tissue culture plates/flasks
Procedure:
-
Transfection:
-
On the day before transfection, seed the CHO cells so that they reach 70-90% confluency at the time of transfection.[10]
-
Transfect the cells with your plasmid of interest using your preferred transfection method according to the manufacturer's protocol.
-
-
Selection:
-
Approximately 48 hours post-transfection, aspirate the medium and replace it with fresh complete culture medium containing the optimal concentration of Blasticidine S as determined by the kill curve experiment.[10]
-
Continue to culture the cells in the selective medium, replacing the medium every 3-4 days.[10]
-
Significant cell death of non-transfected cells should be observed within the first week.
-
-
Isolation of Resistant Colonies:
-
After 2-3 weeks of selection, distinct antibiotic-resistant colonies should become visible.
-
Individual colonies can be isolated using cloning cylinders or by limiting dilution and expanded to establish clonal cell lines.
-
-
Expansion and Maintenance:
-
Expand the isolated clones in selective medium for several passages to ensure stability.
-
For long-term maintenance, it is recommended to continue culturing the stable cell line in the presence of Blasticidine S.
-
Caption: Workflow for the generation of stable CHO cell lines using Blasticidine S selection.
Mechanism of Action Signaling Pathway
Blasticidine S inhibits protein synthesis, which induces a cellular stress response known as ribotoxic stress. This stress activates signaling pathways that can lead to apoptosis, or programmed cell death, in non-resistant cells.
Caption: Simplified signaling pathway of Blasticidine S-induced cytotoxicity.
References
- 1. agscientific.com [agscientific.com]
- 2. Blasticidin S | C17H26N8O5 | CID 170012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. abo.com.pl [abo.com.pl]
- 9. Blasticidin S HCl in Mammalian Culture Determine Working Concentration [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. toku-e.com [toku-e.com]
- 12. agscientific.com [agscientific.com]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. benchchem.com [benchchem.com]
Application Notes for Yeast Transformation with Blasticidin S Selection
Introduction
Blasticidin S is a potent nucleoside antibiotic, isolated from Streptomyces griseochromogenes, that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3] Its mechanism of action involves the inhibition of peptide bond formation and the termination step of translation by binding to the ribosomal machinery.[2][3][4][5] This antibiotic is a valuable tool for the selection of genetically modified yeast cells that have been engineered to express a Blasticidin S resistance gene.
Resistance to Blasticidin S is conferred by the expression of specific deaminase genes, most commonly the bsr gene from Bacillus cereus or the BSD gene from Aspergillus terreus.[1][2][4][5][6][7] These genes encode for a Blasticidin S deaminase enzyme that catalyzes the conversion of Blasticidin S into a non-toxic deaminohydroxy derivative, allowing the transformed cells to survive and proliferate in a selective medium containing the antibiotic.[2][4][7]
Key Considerations for Optimal Selection
The successful use of Blasticidin S for selecting transformed yeast hinges on several critical factors:
-
Optimal Blasticidin S Concentration: The effective concentration of Blasticidin S can vary significantly depending on the yeast species, strain, and the composition of the culture medium.[1][4][7][8][9][10][11] It is imperative to perform a kill curve experiment for each specific experimental setup to determine the minimum concentration of Blasticidin S that effectively kills non-transformed cells.
-
Yeast Strain and Growth Phase: The health and growth phase of the yeast cells at the time of transformation are crucial for high transformation efficiency. Cells should be harvested during the mid-logarithmic growth phase.
-
Recovery Period: After transformation, a recovery period in a non-selective medium is essential to allow for the expression of the Blasticidin S resistance gene before exposing the cells to the antibiotic.[4]
Quantitative Data Summary
The following table summarizes the recommended concentrations of Blasticidin S for selection in various organisms. It is crucial to note that these are general ranges, and empirical determination of the optimal concentration through a kill curve is highly recommended for each specific yeast strain and experimental condition.
| Organism | Recommended Blasticidin S Concentration Range (µg/mL) |
| Saccharomyces cerevisiae (Yeast) | 25 - 300[1][7][8][9][10][11][12][13] |
| E. coli | 50 - 100 (in low salt LB medium)[1][7][8][9][10][11][12] |
| Mammalian Cells | 2 - 10[1][7][8][9][10][11] |
Experimental Protocols
This section provides detailed protocols for determining the optimal Blasticidin S concentration (Kill Curve Assay) and for the transformation of yeast with subsequent selection on Blasticidin S-containing medium.
Protocol 1: Kill Curve Assay to Determine Optimal Blasticidin S Concentration
This protocol is essential to determine the lowest concentration of Blasticidin S that effectively kills your specific non-transformed yeast strain.[4]
Materials:
-
Non-transformed yeast strain of interest
-
YPD medium (or other appropriate growth medium)
-
Blasticidin S hydrochloride stock solution (e.g., 10 mg/mL)
-
Sterile culture tubes or a multi-well plate
-
Incubator with shaking capabilities (30°C)
-
Spectrophotometer (for measuring OD600) or sterile plating supplies
Procedure:
-
Inoculate a fresh culture of the non-transformed yeast strain and grow it to the mid-log phase (OD600 of 0.4 - 0.6).
-
Prepare a series of culture media with varying concentrations of Blasticidin S. A suitable starting range for yeast is 0, 25, 50, 100, 150, 200, 250, and 300 µg/mL.[4]
-
Inoculate the yeast cells into each of the prepared media at a low density (e.g., 1 x 10³ to 1 x 10⁴ cells/mL).[4]
-
Incubate the cultures under standard growth conditions (e.g., 30°C with shaking).[4]
-
Monitor the growth of the yeast cultures daily for 3-5 days. This can be done by measuring the optical density at 600 nm (OD600) or by plating dilutions on non-selective agar (B569324) plates to determine cell viability.[4]
-
The lowest concentration of Blasticidin S that results in complete or near-complete inhibition of growth is the optimal concentration for selection.[4]
Protocol 2: Yeast Transformation (Lithium Acetate/PEG Method) and Blasticidin S Selection
This protocol outlines the steps for introducing a plasmid carrying the Blasticidin S resistance gene into yeast cells and selecting for transformants.
Materials:
-
Yeast strain to be transformed
-
YPD medium
-
Plasmid DNA carrying the Blasticidin S resistance gene (bsr or BSD)
-
1 M Lithium Acetate (LiAc)
-
50% (w/v) Polyethylene Glycol (PEG 3350)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Sterile water
-
YPD agar plates containing the predetermined optimal concentration of Blasticidin S
-
Incubator (30°C and 42°C)
-
Sterile centrifuge tubes and micropipette tips
Procedure:
I. Preparation of Competent Yeast Cells
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
In the morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to mid-log phase (OD600 of 0.4 - 0.6).
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
-
Centrifuge at 13,000 x g for 30 seconds and discard the supernatant.
-
Resuspend the cells in 400 µL of 100 mM LiAc. The cells are now competent.
II. Transformation
-
In a sterile microfuge tube, mix the following in order:
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
50 µL of single-stranded carrier DNA (10 mg/mL, boiled and cooled on ice)
-
1-5 µg of plasmid DNA
-
50 µL of competent yeast cells
-
-
Vortex the mixture thoroughly.
-
Incubate at 42°C for 40 minutes (heat shock).
-
Centrifuge at 13,000 x g for 30 seconds and remove the supernatant.
III. Recovery and Selection
-
Resuspend the cell pellet in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto YPD agar plates containing the predetermined optimal concentration of Blasticidin S.
-
Incubate the plates at 30°C for 3-5 days, or until colonies of transformed yeast appear.[4]
-
Pick individual colonies and streak them onto fresh selective plates to confirm their resistance. Further verification of successful transformation can be performed by PCR or other molecular biology techniques to detect the presence of the integrated plasmid.[4]
Visualizations
Caption: Workflow for yeast transformation and Blasticidin S selection.
References
- 1. ulab360.com [ulab360.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agscientific.com [agscientific.com]
- 6. Blasticidin S - Wikipedia [en.wikipedia.org]
- 7. Blasticidin S HCl | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. agscientific.com [agscientific.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. agscientific.com [agscientific.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Blasticidine S Selection in E. coli Utilizing a Low Salt LB Medium
Introduction
Blasticidine S is a potent nucleoside antibiotic that serves as an effective selection agent for genetically modified Escherichia coli. It functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3] Resistance to Blasticidine S is conferred by the expression of the bsr or BSD genes, which encode a deaminase that inactivates the antibiotic.[4][5] Effective selection of Blasticidine S-resistant E. coli is critically dependent on the use of a low salt Luria-Bertani (LB) medium. High concentrations of sodium chloride can significantly impair the antibiotic's efficacy, leading to incomplete selection and the growth of non-resistant cells.[1][5]
These application notes provide a detailed protocol for the preparation and use of low salt LB medium for the successful selection of Blasticidine S-resistant E. coli.
Mechanism of Action and the Critical Role of Low Salt Conditions
Blasticidine S inhibits protein synthesis by binding to the ribosomal machinery, thereby preventing peptide bond formation.[1][2][5] Its transport into E. coli cells is facilitated by proton-dependent oligopeptide transporters.[5] High concentrations of ions, such as those from sodium chloride, can disrupt the proton motive force across the bacterial cell membrane. This disruption is thought to reduce the uptake of Blasticidine S, thereby diminishing its antibiotic activity.[5] Therefore, maintaining a low salt environment is essential for maximizing the efficacy of Blasticidine S as a selective agent. The salt concentration of the medium should be kept below 90 mM, and the pH should not exceed 7.0 to ensure optimal activity.[1][4][6]
Quantitative Data Summary
For successful and reproducible selection experiments, precise concentrations of media components and the selective antibiotic are crucial. The following table summarizes the recommended quantitative parameters.
| Component | Concentration per Liter | Purpose |
| Tryptone | 10 g | Source of amino acids and peptides |
| Yeast Extract | 5 g | Source of vitamins and other growth factors |
| Sodium Chloride (NaCl) | 5 g | Provides necessary osmolarity (low salt) |
| Blasticidine S | 50-100 µg/mL | Selective agent |
| Agar (B569324) (for plates) | 15 g | Solidifying agent |
Experimental Protocols
Preparation of Low Salt LB Medium
-
Dissolving Components: In 800 mL of distilled water, dissolve the following:
-
10 g Tryptone
-
5 g Yeast Extract
-
5 g Sodium Chloride
-
-
pH Adjustment: Adjust the pH of the solution to 7.0 using 1N NaOH.[5]
-
Final Volume: Adjust the final volume to 1 Liter with distilled water.
-
Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Cooling: Allow the medium to cool to approximately 55°C before adding any supplements.
Preparation of Blasticidine S Stock Solution
-
Preparation: Prepare a 5-10 mg/mL stock solution of Blasticidine S HCl by dissolving it in sterile water.[4][7]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for long-term storage (stable for 6-8 weeks) or at 4°C for short-term use (stable for 1-2 weeks).[4][7] Avoid repeated freeze-thaw cycles.
Selection of Blasticidine S-Resistant E. coli
-
Antibiotic Addition: Once the autoclaved low salt LB medium (or agar for plates) has cooled to 55°C, add Blasticidine S to the desired final concentration (typically 50-100 µg/mL).
-
Plating (for solid medium): Pour the low salt LB agar containing Blasticidine S into sterile petri dishes and allow them to solidify.
-
Inoculation:
-
Liquid Culture: Inoculate the low salt LB broth containing Blasticidine S with the transformed E. coli.
-
Solid Culture: Plate the transformed E. coli onto the low salt LB agar plates containing Blasticidine S.
-
-
Incubation: Incubate the liquid culture or plates at 37°C overnight.
-
Observation: Observe the growth of colonies on the plates or turbidity in the liquid culture. Only E. coli successfully transformed with the Blasticidine S resistance gene should grow. If a lawn of bacteria is observed on the plates, the concentration of Blasticidine S can be increased to 100 µg/mL.[1][4][8]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes involved in Blasticidine S selection.
Caption: Experimental workflow for Blasticidine S selection in E. coli.
Caption: Mechanism of Blasticidine S action and resistance.
References
- 1. agscientific.com [agscientific.com]
- 2. Blasticidin S - Wikipedia [en.wikipedia.org]
- 3. yeasenbio.com [yeasenbio.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. agscientific.com [agscientific.com]
- 7. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. ulab360.com [ulab360.com]
Troubleshooting & Optimization
Troubleshooting no colonies after Blasticidine S selection
This guide provides troubleshooting and frequently asked questions for researchers encountering a lack of colonies after Blasticidin S selection.
Frequently Asked Questions (FAQs)
Q1: What is Blasticidin S and how does it work?
Blasticidin S is a nucleoside antibiotic produced by Streptomyces griseochromogenes.[1][2][3] It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[3][4][5][6][7][8] Its mechanism of action involves binding to the ribosome, which in turn inhibits peptide bond formation and the termination of translation.[2][6][9][10] This action effectively halts the production of new proteins, leading to cell death.[2][4]
Q2: How do cells become resistant to Blasticidin S?
Resistance to Blasticidin S is conferred by the expression of a resistance gene.[4] The most commonly used resistance genes are bsr (from Bacillus cereus) and BSD (from Aspergillus terreus).[1][11][12] These genes encode for a deaminase enzyme that inactivates Blasticidin S by converting it into a non-toxic deaminohydroxy derivative.[3][9][12]
Q3: How long does Blasticidin S selection typically take?
The selection process for mammalian cells generally takes between 10 to 14 days to effectively kill all non-resistant cells.[13][14][15] For some cell lines, selection can be achieved in as little as 7 days.[8][16] The exact duration can vary depending on the cell line, the concentration of Blasticidin S used, and the initial seeding density of the cells.
Q4: What are the proper storage conditions for Blasticidin S?
Blasticidin S stock solutions (typically 10 mg/mL) should be aliquoted and stored at -20°C for long-term stability, where they are stable for 6-8 weeks.[11][17][18] For short-term storage, they can be kept at 4°C for up to two weeks.[11][17][18] It is important to avoid repeated freeze-thaw cycles.[8][18] Culture medium containing Blasticidin S is stable for up to two weeks when stored at 4°C.[17][18] The pH of aqueous solutions should not exceed 7.0 to prevent inactivation.[17][18]
Troubleshooting Guide: No Colonies After Selection
This section addresses the common issue of having no viable cell colonies after completing the Blasticidin S selection process.
Issue: All cells, including the controls, died during selection.
-
Possible Cause 1: Blasticidin S concentration is too high.
-
Solution: The optimal concentration of Blasticidin S is highly cell-line dependent and must be determined empirically.[1][13] The recommended range for mammalian cells is typically 2-10 µg/mL.[9][11][13][14][15][18] It is crucial to perform a kill curve for your specific parental cell line to determine the minimum concentration that kills all cells within 10-14 days.[1][11][14][17][19]
-
-
Possible Cause 2: Blasticidin S stock solution is not at the expected concentration.
-
Solution: Double-check the concentration of your stock solution. If you prepared it from powder, ensure the calculations and weighing were accurate. If possible, test the stock on a different cell line known to be resistant to a specific concentration of Blasticidin S.
-
-
Possible Cause 3: Cells are naturally sensitive or are in poor health.
-
Solution: Ensure your cells are healthy and actively dividing before starting the selection process.[8] Cells that are stressed or have a slow doubling time may be more susceptible to the toxic effects of the antibiotic. Use cells at a low passage number and ensure they are free from contamination.
-
Issue: No colonies have appeared, but there is a lawn of dead cells.
-
Possible Cause 1: Inefficient transfection or transduction.
-
Solution: Your cells may not have successfully taken up the plasmid containing the Blasticidin S resistance gene. Optimize your transfection or transduction protocol. Use a positive control, such as a plasmid expressing a fluorescent protein (e.g., GFP), to visually assess the efficiency.
-
-
Possible Cause 2: The resistance gene is not being expressed.
-
Solution: Even if the plasmid is in the cells, the resistance gene may not be expressed at a high enough level to confer resistance.
-
Promoter Choice: Ensure the promoter driving the resistance gene is active in your cell line.
-
Time for Expression: Allow sufficient time between transfection/transduction and the addition of Blasticidin S for the cells to express the resistance protein. A recovery period of 24-48 hours is generally recommended.[17][20]
-
-
-
Possible Cause 3: The selection process was started too early.
Issue: A few colonies appeared initially but did not proliferate.
-
Possible Cause 1: Sub-optimal Blasticidin S concentration.
-
Solution: While the initial concentration may have been sufficient to kill most non-resistant cells, it might still be too high for the newly resistant cells to thrive. Consider lowering the Blasticidin S concentration slightly after the initial selection phase to a "maintenance dose" to allow for colony expansion.
-
-
Possible Cause 2: Overexpression of the resistance gene is toxic.
-
Solution: In some cell types, very high expression of the Blasticidin S deaminase gene (bsr) can be toxic.[3] If you are using a very strong promoter, this could be a factor. Consider using a weaker, constitutive promoter to drive the expression of the resistance gene.
-
-
Possible Cause 3: Low plating density.
-
Solution: If the density of resistant cells is too low after selection, they may not be able to grow well due to a lack of conditioning of the medium. Ensure that you plate a sufficient number of cells at the beginning of the experiment to increase the probability of obtaining viable colonies.
-
Quantitative Data Summary
The optimal working concentration of Blasticidin S can vary significantly between different cell lines. The following table provides a summary of recommended concentration ranges for various organisms. It is imperative to perform a kill curve to determine the ideal concentration for your specific cell line.
| Organism/Cell Type | Recommended Concentration Range (µg/mL) | Reference |
| Mammalian Cells | 2 - 10 | [9][13][14][17][18] |
| HEK293/293T | 5 - 15 | [9] |
| HeLa | 2.5 - 10 | [9] |
| CHO | 5 - 10 | [9] |
| Yeast | 25 - 300 | [13][14][18][21] |
| E. coli | 50 - 100 (in low salt LB) | [11][13][17][18] |
Experimental Protocols
Protocol: Determining the Optimal Blasticidin S Concentration (Kill Curve)
This protocol outlines the steps to determine the lowest concentration of Blasticidin S that effectively kills your non-transfected parental cell line.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
Blasticidin S hydrochloride
-
24-well or 96-well tissue culture plates
Procedure:
-
Cell Plating:
-
Seed your parental cell line into the wells of a 24-well plate at a density that allows them to be approximately 20-25% confluent on the day of antibiotic addition.[20] For example, plate 5 x 10^4 cells per well.[11][19]
-
Incubate the plate overnight under standard conditions (e.g., 37°C, 5% CO₂).[11][19]
-
-
Addition of Blasticidin S:
-
The following day, prepare a series of Blasticidin S dilutions in your complete cell culture medium. A suggested range for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[9][14][15]
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Blasticidin S.[9][19] Include a "no antibiotic" control well.[9]
-
-
Incubation and Observation:
-
Determining the Optimal Concentration:
Visualizations
Caption: Mechanism of Blasticidin S action and resistance.
Caption: Logical workflow for troubleshooting no colonies.
References
- 1. toku-e.com [toku-e.com]
- 2. agscientific.com [agscientific.com]
- 3. Over expression of the selectable marker blasticidin S deaminase gene is toxic to human keratinocytes and murine BALB/MK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blasticidin S - Wikipedia [en.wikipedia.org]
- 5. Discovery and mechanisms of drug action [umassmed.edu]
- 6. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blasticidin S-resistance gene (bsr): a novel selectable marker for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 101.200.202.226 [101.200.202.226]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of Inhibition of Translation Termination by Blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abo.com.pl [abo.com.pl]
- 12. benchchem.com [benchchem.com]
- 13. agscientific.com [agscientific.com]
- 14. Blasticidin S HCl | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. invivogen.com [invivogen.com]
- 17. benchchem.com [benchchem.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Blasticidin S HCl in Mammalian Culture Determine Working Concentration [protocols.io]
- 20. horizondiscovery.com [horizondiscovery.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Blasticidine S Concentration
Welcome to the technical support center for Blasticidine S, a potent protein synthesis inhibitor crucial for the selection of cells carrying the blasticidin S resistance genes, bsr or BSD.[1][2] This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize cell selection experiments.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of Blasticidin S?
Blasticidin S is a nucleoside antibiotic produced by Streptomyces griseochromogenes.[3][4] It acts as a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[3][5] The antibiotic binds to the P-site of the large ribosomal subunit, which in turn inhibits peptide-bond formation and the termination of translation.[6][7][8] This cessation of protein production ultimately leads to cell death in cells that do not carry a resistance gene.[5] Resistance to Blasticidin S is conferred by the expression of deaminase genes, such as bsr (from Bacillus cereus) or BSD (from Aspergillus terreus), which convert Blasticidin S into a non-toxic deaminohydroxy derivative.[1][4]
Q2: Why is it essential to determine the optimal Blasticidin S concentration for each cell line?
The effective working concentration of Blasticidin S can vary significantly among different cell lines.[2][5] Typical ranges for mammalian cells fall between 2 and 10 µg/mL.[2][4][9] Factors such as the cell type, growth rate, metabolic activity, and even the culture medium can influence a cell's sensitivity to the antibiotic.[5] Therefore, performing a dose-response experiment, commonly known as a "kill curve," is critical for every new cell line to identify the minimum concentration that effectively kills all non-transfected cells within a 7 to 14-day period.[5][10]
Q3: How long should I expose my cells to Blasticidin S for selection?
The duration of selection with Blasticidin S depends on the cell line and the antibiotic concentration used. Generally, the optimal concentration should kill all non-resistant cells within 10-14 days.[2][10] For most cell lines, the selection process can take anywhere from 3 to 15 days.[11] It is crucial to monitor the cells daily and replenish the selective medium every 2-4 days to maintain the effective concentration of the antibiotic, as Blasticidine S can degrade over time in culture.[5][10]
Troubleshooting Guide
Problem 1: My cells are not dying after adding Blasticidin S.
-
Suboptimal Blasticidin S Concentration: The concentration might be too low for your specific cell line. It is crucial to perform a kill curve for each new cell line to determine the minimum concentration required to kill all cells within 10-14 days.[2]
-
Improper Storage and Handling: Blasticidin S is sensitive to multiple freeze-thaw cycles.[2] It should be stored at -20°C for long-term use.[2] Aqueous stock solutions are stable for 1-2 weeks at 4°C and 6-8 weeks at -20°C.[2][4] Ensure the pH of the stock solution does not exceed 7.0, as this can lead to inactivation.[2][4]
-
High Cell Density: Antibiotic selection is most effective when cells are actively dividing.[2] If the cell confluence is too high, the efficacy of Blasticidine S will be reduced.
-
Media Composition: For selection in E. coli, the salt concentration of the medium must be low (<90 mM NaCl), as high salt content can inhibit Blasticidin S activity.[2][4]
Problem 2: All my cells, including the transfected/transduced ones, are dying.
-
Blasticidin S Concentration is Too High: The concentration determined by your kill curve might be too harsh for your transfected cells, which may be under stress after the transfection or transduction procedure. Consider using a slightly lower concentration for the initial selection phase.[2]
-
Inefficient Transfection/Transduction: If the delivery of your plasmid or viral vector was not successful, the cells will not express the resistance gene and will consequently be susceptible to the antibiotic.[2] It is advisable to include a positive control (e.g., a GFP-expressing vector) to assess transfection/transduction efficiency.
-
Inadequate Recovery Time: Cells require time to express the resistance gene after transfection or transduction. Selection should typically begin 24-48 hours after the procedure to allow for sufficient expression of the resistance gene.[2][11]
Problem 3: A lawn of cells is growing, and I don't see any distinct colonies.
-
Blasticidin S Concentration is Too Low: If the concentration is not high enough to effectively eliminate non-resistant cells, you will observe widespread growth.
-
High Plating Density: Plating cells at too high a density after transfection can result in a confluent monolayer before the selection has had a chance to work, making it impossible to isolate individual resistant colonies.[2]
Data Presentation
Table 1: Recommended Blasticidin S Concentration Ranges for Different Organisms
| Organism/Cell Type | Recommended Concentration Range | Notes |
| Mammalian Cells | 2 - 10 µg/mL[2][4][9] | Highly cell-line dependent; a kill curve is essential.[2] |
| E. coli | 50 - 100 µg/mL[2][4] | Use in low salt (<90 mM NaCl) LB medium.[2][4] |
| Yeast | 25 - 300 µg/mL[2][4] | Varies depending on the species and strain.[4] |
Experimental Protocols
Blasticidin S Kill Curve Protocol for Adherent Mammalian Cells
This protocol outlines the steps to determine the optimal concentration of Blasticidin S for selecting your specific cell line.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
Blasticidin S hydrochloride
-
24-well or 96-well tissue culture plates
-
Sterile, deionized water or HEPES buffer (20 mM, pH 7.2-7.5) for stock solution preparation
Procedure:
-
Prepare Blasticidin S Stock Solution: Prepare a 10 mg/mL stock solution of Blasticidin S in sterile water or HEPES buffer.[10] Filter-sterilize the solution and store it in aliquots at -20°C.[4]
-
Cell Seeding: The day before starting the selection, seed your parental cell line into a 24-well or 96-well plate at a density that allows them to be in the exponential growth phase (typically 20-25% confluency on the day of antibiotic addition).[11]
-
Prepare Serial Dilutions: The following day, prepare a series of Blasticidin S concentrations in your complete cell culture medium. A typical range to test for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[9] It is advisable to prepare each concentration in duplicate or triplicate.[5]
-
Treatment: Carefully aspirate the old medium from each well. Add the medium containing the different Blasticidin S concentrations to the corresponding wells.[5] Add fresh medium with no antibiotic to the control wells.
-
Monitoring and Medium Changes: Incubate the cells and monitor them daily for viability using a light microscope.[5] Every 2-3 days, aspirate the medium and replace it with freshly prepared selective medium containing the appropriate antibiotic concentrations.[5] This is critical as Blasticidin S can degrade over time in culture.
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of Blasticidin S that kills 100% of the cells within 10-14 days.[9][10]
Mandatory Visualization
Caption: Workflow for a Blasticidin S kill curve experiment.
Caption: Troubleshooting logic for Blasticidin S selection.
References
- 1. Blasticidin S - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. agscientific.com [agscientific.com]
- 4. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of Inhibition of Translation Termination by Blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Inhibition of Translation Termination by Blasticidin S. | Sigma-Aldrich [merckmillipore.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. toku-e.com [toku-e.com]
- 11. horizondiscovery.com [horizondiscovery.com]
How to deal with unstable Blasticidine S selection results
Welcome to the Technical Support Center for Blasticidine S selection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cell selection experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my Blasticidine S selection results inconsistent?
Inconsistent selection results can arise from several factors:
-
Suboptimal Blasticidine S Concentration: The effective concentration of Blasticidine S is highly cell-line dependent. It is crucial to perform a kill curve for each new cell line to determine the minimum concentration required to kill all non-transfected cells within 10-14 days.[1][2]
-
Improper Storage and Handling: Blasticidine S is sensitive to degradation. Stock solutions should be stored at -20°C for long-term use and are stable for 6-8 weeks.[1][3] Aqueous solutions can be stored at 4°C for 1-2 weeks.[1][3] Avoid multiple freeze-thaw cycles.[1][4] The pH of the stock solution should not exceed 7.0, as this can lead to inactivation.[1][3]
-
High Cell Density: Selection with Blasticidine S is most effective on actively dividing cells.[1] High cell confluence can reduce the antibiotic's efficacy.
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying levels of sensitivity to Blasticidine S. A concentration that is effective for one cell line may be too high or too low for another.[4][5]
Q2: All my cells, including the transfected ones, are dying. What should I do?
This issue often points to one of the following:
-
Blasticidine S Concentration is Too High: The concentration determined from a kill curve on parental cells might be too harsh for transfected cells, which can be more sensitive, especially after the stress of transfection or transduction.[1][4] Consider using a slightly lower concentration for the initial selection phase.
-
Inefficient Transfection/Transduction: If the delivery of the resistance gene was unsuccessful, the cells will not express the resistance protein and will be susceptible to the antibiotic.[1][4] It is advisable to include a positive control, such as a GFP-expressing vector, to assess transfection efficiency.[1]
-
Insufficient Recovery Time: Cells need time to express the resistance gene after transfection or transduction. It is recommended to wait 24-48 hours before applying Blasticidine S selection.[1][4]
Q3: A lawn of cells is growing, and I don't see any distinct colonies. What is the problem?
This can occur due to:
-
Blasticidine S Concentration is Too Low: If the concentration is not high enough to eliminate non-resistant cells, you will observe widespread cell growth.[1]
-
High Plating Density: Plating cells at a high density after transfection can lead to a confluent monolayer before the selection has had a chance to work, making it impossible to isolate individual resistant colonies.[1]
Q4: How does Blasticidine S work?
Blasticidine S is a nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[3][6][7] It binds to the peptidyl transferase center of the large ribosomal subunit, which prevents the formation of peptide bonds and inhibits the termination step of translation, ultimately leading to cell death.[2][8][9][10][11] Resistance is conferred by the bsr or BSD genes, which encode a deaminase that inactivates Blasticidine S.[3][6][7][11]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during Blasticidine S selection.
| Symptom | Possible Cause | Recommended Action |
| No cell death observed in non-transfected control cells. | 1. Blasticidine S concentration is too low.[1] 2. Inactive Blasticidine S due to improper storage or handling.[1][4] 3. High salt concentration in the medium (for E. coli).[2][3][12] | 1. Perform a kill curve to determine the optimal concentration.[1] 2. Use a fresh, properly stored aliquot of Blasticidine S.[4] 3. For E. coli selection, use a low-salt LB medium (<90 mM NaCl).[2][3][12] |
| All cells, including transfected/transduced cells, are dying. | 1. Blasticidine S concentration is too high.[1][4] 2. Low transfection/transduction efficiency.[1][4] 3. Insufficient recovery time after transfection/transduction.[1][4] | 1. Use a lower concentration of Blasticidine S for initial selection.[1] 2. Optimize your transfection/transduction protocol and verify efficiency with a reporter gene.[1] 3. Allow cells to recover for 24-48 hours before adding Blasticidine S.[1][4] |
| A mix of living and dead cells persists after the selection period. | 1. Blasticidine S concentration is suboptimal (too low).[2] 2. Uneven plating of cells.[2] | 1. Select a slightly higher concentration from your kill curve.[2] 2. Ensure a single-cell suspension is plated evenly.[2] |
| A lawn of cells is growing with no distinct colonies. | 1. Blasticidine S concentration is too low.[1] 2. High plating density.[1] | 1. Increase the Blasticidine S concentration based on your kill curve results.[1] 2. Plate cells at a lower density to allow for the formation of individual colonies.[1] |
Data Presentation
Recommended Blasticidine S Concentrations
The optimal concentration of Blasticidine S is highly dependent on the cell type. The following table provides general concentration ranges. It is imperative to perform a kill curve to determine the ideal concentration for your specific cell line. [1]
| Organism/Cell Type | Recommended Concentration Range |
| Mammalian Cells | 2 - 10 µg/mL[1] |
| E. coli | 50 - 100 µg/mL (in low salt LB)[1][3][12] |
| Yeast | 25 - 300 µg/mL[1][3][12] |
Experimental Protocols
Protocol: Determining the Optimal Blasticidine S Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum concentration of Blasticidine S required to kill your non-transfected parental cell line.[13]
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
Blasticidine S hydrochloride
-
24-well or 96-well tissue culture plates
-
Sterile water or HEPES buffer for stock solution preparation
Procedure:
-
Prepare Blasticidine S Stock Solution: Prepare a 10 mg/mL stock solution of Blasticidine S in sterile water or HEPES buffer.[1] Aliquot and store at -20°C.[1][3]
-
Cell Plating: Seed your parental cells into a 24-well or 96-well plate at a density that will not allow them to become fully confluent during the experiment (e.g., 20-25% confluency).[13] Incubate overnight.
-
Prepare Serial Dilutions: The next day, prepare a series of Blasticidine S concentrations in your complete cell culture medium. A typical range to test for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[5][9]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Blasticidine S. Include a "no antibiotic" control well.[1]
-
Monitor Cell Viability: Observe the cells daily and record the percentage of surviving cells at each concentration.[1]
-
Medium Replacement: Refresh the selective medium every 3-4 days.[5][14]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of Blasticidine S that kills all the cells within 10-14 days.[5]
Visualizations
Caption: Troubleshooting workflow for unstable Blasticidine S selection.
Caption: Mechanism of action of Blasticidine S and the principle of resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Blasticidin S HCl | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Blasticidin S - Wikipedia [en.wikipedia.org]
- 7. agscientific.com [agscientific.com]
- 8. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agscientific.com [agscientific.com]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. abo.com.pl [abo.com.pl]
My cells are dying after Blasticidine S selection, what should I do?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Blasticidin S selection experiments, specifically focusing on the issue of excessive cell death.
Frequently Asked Questions (FAQs)
Q1: Why are my cells dying after Blasticidin S selection?
Cell death is the expected outcome for cells that have not successfully integrated the blasticidin resistance gene (bsr or BSD). However, if you observe excessive cell death in your transfected or transduced population, several factors could be at play:
-
Blasticidin S Concentration is Too High: The optimal concentration of Blasticidin S is highly cell-line dependent. A concentration effective for one cell line may be toxic to another.[1]
-
Low Transfection/Transduction Efficiency: If the introduction of the resistance gene was inefficient, a large proportion of the cells will not be resistant to the antibiotic, leading to widespread cell death.
-
Inadequate Recovery Time: Cells require time to recover and express the resistance gene after transfection or transduction before being exposed to the selective pressure of Blasticidin S.[1] A 24-48 hour recovery period is generally recommended.[1]
-
Improper Blasticidin S Storage and Handling: Repeated freeze-thaw cycles or incorrect storage can reduce the antibiotic's potency, leading to inconsistent results.[1][2]
-
Poor Cell Health and Density: Unhealthy cells or cells plated at a very low density may be more susceptible to the toxic effects of Blasticidin S.[1]
Q2: What is a "kill curve" and why is it essential?
A kill curve, also known as a dose-response curve, is an experiment to determine the minimum concentration of a selective agent (in this case, Blasticidin S) required to kill all non-resistant cells within a specific timeframe, typically 10-14 days.[1][3] It is a critical first step before starting a selection experiment because the optimal Blasticidin S concentration varies significantly between different cell lines.[1][4] Performing a kill curve for each new cell line, and even for a new batch of Blasticidin S, is highly recommended.[1][3]
Q3: How does Blasticidin S work?
Blasticidin S is a nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[4][5][6][7] It specifically targets the ribosome, preventing the formation of peptide bonds and thereby halting the translation of mRNA into proteins.[5][7] Cells that express the resistance genes, bsr or BSD, produce a deaminase that inactivates Blasticidin S, allowing them to survive.[5]
Q4: What are the typical working concentrations of Blasticidin S?
The working concentration of Blasticidin S for mammalian cells can range from 1 µg/mL to 50 µg/mL.[1] However, this is a general range, and the optimal concentration for your specific cell line must be determined experimentally through a kill curve.[1]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action(s) |
| All cells, including the transfected/transduced population, are dying. | Blasticidin S concentration is too high. | Perform a kill curve to determine the optimal concentration for your specific cell line. Use the lowest concentration of Blasticidin S that effectively kills non-resistant cells.[1][2] |
| Inefficient transfection/transduction. | Optimize your transfection or transduction protocol. Consider using a positive control (e.g., a fluorescent reporter) to assess efficiency.[2] | |
| Inadequate recovery time. | Allow cells to recover for 24-48 hours after transfection/transduction before adding Blasticidin S to allow for the expression of the resistance gene.[1] | |
| Expired or improperly stored Blasticidin S. | Use a fresh, properly stored aliquot of Blasticidin S. Avoid multiple freeze-thaw cycles.[1][2][8] | |
| A large number of cells are dying, but some are surviving. | Low transfection/transduction efficiency. | Optimize your transfection or transduction protocol. |
| Suboptimal Blasticidin S concentration. | The concentration may be too high for the transfected cells, which can be under stress. Consider using a slightly lower concentration for the initial selection phase.[2] | |
| No colonies are forming after an extended selection period. | Selection period is too short. | Continue the selection for at least 10-14 days, refreshing the selective medium every 3-4 days.[1][3] |
| The Blasticidin S concentration, while not killing all cells, is preventing proliferation. | This can occur if the concentration is too high. A kill curve will help identify a concentration that kills non-resistant cells without inhibiting the growth of resistant ones. | |
| Cells were plated at too low a density. | Ensure you are plating cells at an appropriate density to allow for colony formation. |
Data Presentation: Recommended Blasticidin S Concentrations
The optimal concentration of Blasticidin S is highly dependent on the cell type. The following table provides general concentration ranges for various cell lines. It is imperative to perform a kill curve to determine the ideal concentration for your specific cell line.
| Organism/Cell Type | Recommended Concentration Range (µg/mL) |
| Mammalian Cells | 2 - 10[2][8][9] |
| HEK293 | 3 - 10[10] |
| HeLa-S3 | 2.5 - 10[10] |
| CHO | 5 - 10[10] |
| A549 | 2.5 - 10[10] |
| B16 | 3 - 10[10] |
| COS-1 | 3 - 10[10] |
| E. coli | 50 - 100 (in low salt LB)[2][8] |
| Yeast | 25 - 300[2][8] |
Experimental Protocols
Blasticidin S Kill Curve Protocol
This protocol is designed to determine the optimal concentration of Blasticidin S for selecting your specific cell line.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
Blasticidin S hydrochloride
-
24-well or 96-well tissue culture plates
-
Sterile, deionized water or HEPES buffer (20 mM, pH 7.2-7.5) for stock solution preparation
Procedure:
-
Cell Plating: Seed the parental cell line in a 24-well plate at a density that will not lead to confluence during the experiment (e.g., 50,000 - 100,000 cells/ml). Incubate the cells for 24 hours at 37°C.[3]
-
Prepare Serial Dilutions: The following day, prepare a series of Blasticidin S concentrations in your complete cell culture medium. A typical range to test for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[8][9]
-
Treatment: Carefully remove the existing medium from the wells. Add the medium containing the different concentrations of Blasticidin S to the corresponding wells. Be sure to include a "0 µg/mL" well as your negative control.[1]
-
Incubation and Monitoring: Incubate the plate and monitor the cells daily for viability using a light microscope. Record the percentage of surviving cells at each concentration.
-
Medium Changes: Refresh the selective medium every 3-4 days.[3][8]
-
Determine Optimal Concentration: Determine the lowest concentration of antibiotic that kills the vast majority of cells within 10-14 days.[3][8] This concentration should be used for the selection of your stable transfected cell line.
Visualizations
Caption: Workflow for successful Blasticidin S selection.
Caption: Troubleshooting logic for excessive cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. toku-e.com [toku-e.com]
- 4. benchchem.com [benchchem.com]
- 5. Blasticidin S - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. agscientific.com [agscientific.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. ulab360.com [ulab360.com]
- 10. agscientific.com [agscientific.com]
Effect of high salt concentration on Blasticidine S activity in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Blasticidin S for selection in E. coli. Particular focus is given to the inhibitory effect of high salt concentrations on Blasticidin S activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Blasticidin S in E. coli?
Blasticidin S is a potent protein synthesis inhibitor in both prokaryotic and eukaryotic cells.[1][2][3] It specifically binds to the peptidyl transferase center on the large ribosomal subunit, which prevents the formation of peptide bonds.[1][4] Resistance to Blasticidin S is conferred by the bsr or BSD genes, which encode a deaminase that inactivates the antibiotic.[1][3]
Q2: Why is my Blasticidin S selection not working in E. coli?
One of the most common reasons for Blasticidin S selection failure in E. coli is the use of standard Luria-Bertani (LB) medium, which contains a high salt concentration (typically 10 g/L of NaCl).[1][2] High concentrations of ions like Na+ and Cl- can interfere with the uptake of Blasticidin S by the bacterial cells.[1] For effective selection, it is crucial to use a low-salt LB medium.[1][5][6]
Q3: How does high salt concentration affect Blasticidin S activity?
High salt concentrations significantly reduce the efficacy of Blasticidin S.[1] The antibiotic is actively transported into E. coli cells through proton-dependent oligopeptide transporters (POTs).[1] These transporters rely on a proton gradient across the cell membrane. High concentrations of ions, such as those from NaCl, are believed to disrupt this proton motive force, leading to decreased uptake of Blasticidin S and consequently, reduced antibiotic activity.[1]
Q4: What is the recommended salt concentration for Blasticidin S selection in E. coli?
For optimal Blasticidin S activity, the NaCl concentration in the LB medium should not exceed 5 g/L, which is equivalent to less than 90 mM.[2][5][6]
Q5: What should I do if I observe a lawn of bacterial growth instead of distinct colonies on my selection plates?
A lawn of bacteria indicates that the selection is not stringent enough. This is often due to a high salt concentration in the medium inhibiting the Blasticidin S.[2][5] The primary solution is to switch to a low-salt LB medium (≤ 5 g/L NaCl). If you are already using a low-salt medium, you may need to increase the concentration of Blasticidin S.[2][5]
Troubleshooting Guide
This guide addresses common issues encountered during Blasticidin S selection in E. coli, with a focus on problems arising from high salt concentrations.
dot
Caption: Troubleshooting workflow for Blasticidin S selection in E. coli.
| Issue | Possible Cause | Recommended Solution |
| No colonies or very few colonies on the selection plate. | 1. Blasticidin S concentration is too high. 2. Transformation efficiency is low. 3. Problems with the plasmid. | 1. Perform a kill curve to determine the optimal Blasticidin S concentration for your specific E. coli strain and media conditions. 2. Verify your transformation efficiency by plating a small aliquot of the transformation on a non-selective plate.[1] 3. Ensure the integrity and concentration of your plasmid DNA. |
| A lawn of bacterial growth on the selection plate. | 1. High salt concentration in the LB medium is inhibiting Blasticidin S activity. 2. Blasticidin S concentration is too low. 3. Inactive Blasticidin S. | 1. Use a low-salt LB medium with an NaCl concentration of 5 g/L or less. [2][5][6] 2. If using a low-salt medium, increase the Blasticidin S concentration. The typical range for E. coli is 50-100 µg/mL.[2][5] 3. Use a fresh aliquot of Blasticidin S and ensure it has been stored correctly at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[7] |
| Growth of satellite colonies. | 1. The Blasticidin S concentration is too low, allowing for the growth of non-resistant cells around resistant colonies. 2. The plates have been incubated for too long. | 1. Increase the Blasticidin S concentration. 2. Pick colonies as soon as they are large enough to handle. |
Quantitative Data Summary
The efficacy of Blasticidin S is highly dependent on the salt concentration of the growth medium. Below is a summary of recommended concentrations for successful selection in E. coli.
| Medium Component | Recommended Concentration | Rationale |
| Tryptone | 10 g/L | Standard component for bacterial growth. |
| Yeast Extract | 5 g/L | Standard component for bacterial growth. |
| NaCl | ≤ 5 g/L | Crucial for Blasticidin S activity. Higher concentrations inhibit the antibiotic. [2][5][6] |
| Blasticidin S | 50 - 100 µg/mL | Effective range for selection in low-salt LB medium.[2][5] The optimal concentration should be determined experimentally for each strain. |
Experimental Protocols
Protocol 1: Preparation of Low-Salt LB Medium
For effective selection of Blasticidin S-resistant E. coli, the use of a low-salt LB medium is critical.[1]
Materials:
-
Tryptone
-
Yeast Extract
-
Sodium Chloride (NaCl)
-
Deionized Water
-
1N NaOH
Procedure:
-
To prepare 1 liter of Low-Salt LB medium, dissolve the following in 800 mL of deionized water:
-
10 g Tryptone
-
5 g Yeast Extract
-
5 g Sodium Chloride
-
-
Adjust the pH to 7.0 with 1N NaOH.[1]
-
Adjust the final volume to 1 liter with deionized water.
-
Sterilize by autoclaving.
-
Allow the medium to cool to below 50°C before adding Blasticidin S.
Protocol 2: Determining the Optimal Blasticidin S Concentration (Kill Curve)
It is highly recommended to perform a kill curve to determine the minimum concentration of Blasticidin S required to kill non-transformed E. coli in your specific experimental conditions.
dot
Caption: Workflow for determining the optimal Blasticidin S concentration.
Materials:
-
Overnight culture of non-transformed E. coli
-
Low-Salt LB agar
-
Blasticidin S stock solution (e.g., 10 mg/mL)
-
Petri dishes
-
Incubator
Procedure:
-
Prepare a series of Low-Salt LB agar plates with a range of Blasticidin S concentrations (e.g., 0, 25, 50, 75, 100, 125 µg/mL).[1]
-
Dilute an overnight culture of non-transformed E. coli. A common dilution is 1:1000.
-
Plate a small, defined volume (e.g., 100 µL) of the diluted culture onto each plate.
-
Incubate the plates overnight at 37°C.
-
Observe the plates and identify the lowest concentration of Blasticidin S that completely inhibits the growth of the non-transformed E. coli. This is the minimum inhibitory concentration (MIC) that should be used for your selection experiments.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. Blasticidin S - Wikipedia [en.wikipedia.org]
- 4. Inhibition of Escherichia coli ribosome subunit dissociation by chloramphenicol and Blasticidin: a new mode of action of the antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. benchchem.com [benchchem.com]
How to improve the efficiency of Blasticidine S selection
Welcome to the Technical Support Center for Blasticidine S selection. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their cell selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is Blasticidine S and how does it work?
Blasticidine S is a potent nucleoside antibiotic isolated from the bacterium Streptomyces griseochromogenes.[1][2] It is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[2][3] Its mechanism of action involves binding to the large ribosomal subunit, which prevents peptide bond formation and the termination step of translation.[1][4][5] This cessation of protein production ultimately leads to cell death in non-resistant cells. Resistance is conferred by the expression of deaminase genes, such as bsr or BSD, which convert Blasticidine S into a non-toxic form.[6][7]
Q2: Why is it crucial to determine the optimal Blasticidine S concentration for my specific cell line?
The effective working concentration of Blasticidine S can vary significantly among different cell lines, with typical ranges for mammalian cells falling between 2 and 10 µg/mL.[7][8][9] Factors such as the cell type, its growth rate, metabolic activity, and even the culture medium can all influence a cell's sensitivity to the antibiotic. Therefore, it is critical to perform a dose-response experiment, commonly known as a "kill curve," for every new cell line to identify the minimum concentration that effectively kills all non-transfected cells within a reasonable timeframe, typically 7 to 14 days.[2][10][11]
Q3: What is a "kill curve" and why is it necessary?
A kill curve is an experiment designed to determine the lowest concentration of a selective agent, like Blasticidine S, that is sufficient to kill 100% of non-resistant cells over a specific period.[5][11] Performing this experiment is essential to ensure efficient selection of stably transfected or transduced cells without causing unnecessary stress or off-target effects on the resistant population.[11]
Q4: How should I properly store and handle Blasticidine S?
Proper storage and handling are critical to maintain the antibiotic's potency.
-
Stock Solutions: Prepare a 5-10 mg/mL stock solution in sterile water or 20 mM HEPES buffer (pH 7.2-7.5).[7][9][12] Filter-sterilize and store in small, single-use aliquots at -20°C.[7][9]
-
Stability: Aqueous stock solutions are stable for 1-2 weeks at 4°C and up to 8 weeks at -20°C.[7][10][13] Avoid repeated freeze-thaw cycles.[8][14][15]
-
pH Sensitivity: The pH of the stock solution should not exceed 7.0, as higher pH can lead to rapid inactivation.[7][8][9]
-
Media with Blasticidine S: Culture medium containing Blasticidine S can be stored at 4°C for up to two weeks.[10][13][14]
Q5: How long does Blasticidine S selection typically take?
The time required for Blasticidine S to kill sensitive cells depends on the cell line's division rate and the antibiotic concentration used.[11] Generally, selection is completed within 10-14 days.[9][10][14] For most cell lines, optimum effectiveness is reached between 3 and 15 days.[16]
Data Presentation: Recommended Concentrations
The optimal concentration of Blasticidine S is highly dependent on the cell type. The following table provides general concentration ranges as a starting point for your experiments. It is imperative to perform a kill curve to determine the ideal concentration for your specific cell line.
| Organism/Cell Type | Recommended Concentration Range (µg/mL) | Key Considerations |
| Mammalian Cells | 2 - 20[11][13][16][17] | Highly cell-line dependent. A kill curve is mandatory.[10][18] |
| E. coli | 50 - 100[3][9][13][19] | Must be used in low-salt LB medium (<5 g/L NaCl).[3][9][12] |
| Yeast (S. cerevisiae) | 25 - 300[3][8][9][14] | Varies significantly with species, strain, and medium used.[3][12][14] |
Troubleshooting Guide
This section addresses common issues encountered during Blasticidine S selection.
| Issue | Potential Cause(s) | Recommended Action(s) |
| 1. No cells are dying, even at high concentrations. | Inactive Blasticidine S: Improper storage (e.g., multiple freeze-thaw cycles, pH > 7.0).[11] | Use a fresh, properly stored aliquot of Blasticidine S.[11][20] |
| High Salt Concentration: For E. coli, salt concentration in the medium must be low (<90 mM NaCl).[3][11] | Use a low-salt LB medium for bacterial selection.[3][11] | |
| Intrinsic Resistance: The cell line may have natural resistance. | Test a higher range of concentrations or consider an alternative selection antibiotic.[11] | |
| 2. All cells are dying, including transfected/transduced cells. | Blasticidine S Concentration is Too High: The concentration may be too aggressive for cells under stress post-transfection.[8][20] | Use the lowest effective concentration determined by your kill curve. Consider using a slightly lower concentration for the initial selection phase.[8][20] |
| Inefficient Transfection/Transduction: Low delivery of the resistance gene.[8][20] | Optimize your transfection/transduction protocol. Include a positive control (e.g., GFP reporter) to assess efficiency.[8][20] | |
| Inadequate Recovery Time: Cells need time to express the resistance gene. | Allow cells to recover for 24-48 hours after transfection/transduction before adding Blasticidine S.[8][16][20] | |
| 3. A mix of living and dead cells persists after the selection period. | Suboptimal Blasticidine S Concentration: The concentration is too low, leading to incomplete selection.[11] | The optimal concentration is the lowest dose that kills 100% of cells.[11] Select a slightly higher concentration from your kill curve for the actual experiment.[11] |
| Uneven Cell Plating: Variations in cell density can lead to different rates of cell death.[8] | Ensure a single-cell suspension is plated evenly for the kill curve and selection experiments.[11] | |
| 4. Selection is taking longer than 14 days. | Slow-Growing Cell Line: Some cell lines naturally have a long doubling time. | Be patient and continue to refresh the selective medium every 3-4 days.[11] |
| Suboptimal Blasticidine S Concentration: The concentration may not be high enough for efficient killing. | Consider repeating the kill curve to identify a more effective concentration.[11] |
Experimental Protocols
Protocol: Blasticidine S Kill Curve for Adherent Mammalian Cells
This protocol outlines the steps to determine the optimal Blasticidine S concentration for a new adherent mammalian cell line.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
Blasticidine S hydrochloride stock solution (e.g., 10 mg/mL)
-
24-well or 96-well tissue culture plates
-
Sterile pipettes and tips
Procedure:
-
Cell Plating (Day 0):
-
Seed the parental cell line into the wells of a 24-well plate at a density that allows them to be approximately 20-25% confluent after 24 hours.[3][14][16]
-
Prepare enough wells to test a range of 6-12 Blasticidine S concentrations (e.g., 0, 2, 4, 6, 8, 10, 15, 20 µg/mL), including a "no antibiotic" control.[11][14] It is advisable to prepare each concentration in duplicate or triplicate.[11]
-
Incubate the plate overnight under standard conditions (e.g., 37°C, 5% CO₂).[11]
-
-
Addition of Blasticidine S (Day 1):
-
Prepare serial dilutions of Blasticidine S in fresh, pre-warmed complete culture medium.
-
Carefully aspirate the old medium from each well.
-
Add the medium containing the different Blasticidine S concentrations to the corresponding wells. Add fresh medium with no antibiotic to the control wells.[11]
-
-
Monitoring and Medium Changes:
-
Incubate the cells and monitor them daily for viability using a light microscope.
-
Every 2-3 days, aspirate the medium and replace it with freshly prepared selective medium containing the appropriate antibiotic concentrations.[11][14] This is critical as Blasticidine S can degrade over time in culture.[11]
-
-
Determining the Optimal Concentration:
Visualizations
Blasticidine S Mechanism of Action
Caption: Simplified diagram of Blasticidine S inhibiting protein synthesis at the ribosomal P-site.
Experimental Workflow: Kill Curve Determination
Caption: Workflow for determining the optimal Blasticidine S concentration via a kill curve experiment.
Troubleshooting Logic for Selection Failure
Caption: Decision tree for troubleshooting common Blasticidine S selection problems.
References
- 1. agscientific.com [agscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. agscientific.com [agscientific.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Blasticidin S - Wikipedia [en.wikipedia.org]
- 7. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. toku-e.com [toku-e.com]
- 11. benchchem.com [benchchem.com]
- 12. Blasticidin S HCl | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. abo.com.pl [abo.com.pl]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. ulab360.com [ulab360.com]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. Blasticidin S HCl in Mammalian Culture Determine Working Concentration [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. invivogen.com [invivogen.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Blasticidine S in Dual-Antibiotic Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Blasticidine S in combination with other antibiotics for dual-selection experiments.
Frequently Asked Questions (FAQs)
Q1: Can I use Blasticidine S with other antibiotics for dual selection?
Yes, it is possible to use Blasticidine S in combination with other antibiotics for dual selection.[1][2][3] This technique is particularly useful for establishing stable cell lines expressing two different transgenes. Blasticidine S and other common selection antibiotics like Puromycin (B1679871), G418 (Geneticin), and Hygromycin B have distinct resistance genes, making them suitable for co-selection strategies.[4][5][6]
Q2: How does dual-antibiotic selection work?
Dual-antibiotic selection involves transfecting cells with two separate vectors, each carrying a different antibiotic resistance gene and a gene of interest. Alternatively, a single vector can be engineered to contain two distinct expression cassettes. By applying both antibiotics to the cell culture, only cells that have successfully integrated and expressed both resistance genes will survive.[2][5]
Q3: What are the mechanisms of action for Blasticidine S and other common selection antibiotics?
Blasticidine S, Puromycin, G418, and Hygromycin B are all inhibitors of protein synthesis. However, they act on different stages of the translation process:
-
Blasticidine S: Inhibits peptide bond formation and translation termination.[1][7][8][9] Resistance is conferred by the bsr or BSD genes, which encode a deaminase that inactivates the antibiotic.[1][7][10]
-
Puromycin: Mimics aminoacyl-tRNA, causing premature chain termination during translation.[11][12] The pac gene, encoding a puromycin N-acetyltransferase, confers resistance.[12]
-
G418 (Geneticin): An aminoglycoside antibiotic that blocks polypeptide synthesis by inhibiting the elongation step.[13][14][15] Resistance is provided by the neo gene, which encodes an aminoglycoside 3'-phosphotransferase.[13][14]
-
Hygromycin B: An aminoglycoside that inhibits protein synthesis by interfering with ribosomal translocation and inducing mRNA misreading.[16][17][18] The hph gene, coding for a phosphotransferase that inactivates Hygromycin B, confers resistance.[16][19]
Q4: Are there any known issues with using Blasticidine S in combination with other antibiotics?
While generally effective, there are potential issues to be aware of:
-
Synergistic Toxicity: Using two antibiotics simultaneously can sometimes lead to increased cell stress and death, even in resistant cells.[3] It is crucial to determine the optimal concentration of each antibiotic through a careful titration process (kill curve).
-
Cross-Resistance: While rare with the standard resistance genes, some specific cell line mutations might confer resistance to multiple antibiotics. For instance, a study found that certain blasticidin S-resistant mouse cell lines showed cross-resistance to puromycin.[20] However, this is not a common issue when using the bsr/BSD and pac resistance genes.
-
Altered Gene Expression: The use of antibiotics in cell culture can potentially alter the expression of other genes, which could be a confounding factor in some experiments.[21][22]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High cell death after adding both antibiotics | Antibiotic concentrations are too high, leading to synergistic toxicity. | Perform a kill curve for each antibiotic individually and then a dual-antibiotic titration to find the lowest effective concentration for selection. |
| No resistant colonies appear | Transfection efficiency was low. Antibiotic concentrations are too high. Cells are not viable after transfection. | Optimize your transfection protocol. Re-evaluate the antibiotic concentrations with a new kill curve. Ensure cells have adequate recovery time before applying selection pressure. |
| High number of non-transfected "escaper" colonies | Antibiotic concentration is too low. Cell density is too high. | Increase the antibiotic concentration. Ensure you are plating cells at a lower density to prevent resistant cells from protecting their non-resistant neighbors. |
| Loss of transgene expression over time | Unstable integration of the transgene. Insufficient maintenance concentration of the antibiotic. | Re-clone stable cell lines. Maintain a low level of the selection antibiotic in the culture medium to ensure continued expression. |
Data Presentation: Recommended Antibiotic Concentrations
The optimal concentration for selection is highly cell-line dependent and must be determined empirically. The following table provides a general starting range for commonly used mammalian cell lines.
| Antibiotic | Single Selection (µg/mL) | Dual Selection (µg/mL) |
| Blasticidine S | 2 - 10[10][23] | 1 - 5 |
| Puromycin | 0.5 - 10[5] | 0.25 - 5 |
| G418 (Geneticin) | 100 - 1400[5][13] | 100 - 800 |
| Hygromycin B | 50 - 500[23] | 50 - 250 |
Experimental Protocols
Determining Optimal Antibiotic Concentration (Kill Curve)
This protocol is essential for establishing the minimum concentration of each antibiotic required to kill your non-transfected parental cell line.
Materials:
-
Parental cell line
-
Complete culture medium
-
Blasticidine S stock solution (e.g., 10 mg/mL)
-
Second antibiotic stock solution (e.g., Puromycin at 10 mg/mL)
-
24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Plating: The day before starting the experiment, seed the parental cells into a 24-well plate at a density that will allow them to be approximately 30-50% confluent the next day.[24]
-
Antibiotic Dilution Series: Prepare a series of dilutions for each antibiotic in complete culture medium.
-
Antibiotic Treatment: Aspirate the medium from the plated cells and replace it with the medium containing the different concentrations of the antibiotic. Include a "no antibiotic" control well for each plate.
-
Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂). Observe the cells daily for signs of cell death, such as rounding up and detaching from the plate.
-
Medium Replacement: Replace the selective medium every 2-3 days.[4]
-
Determining the Optimal Concentration: The optimal concentration is the lowest concentration of the antibiotic that causes complete cell death within 7-10 days.[24][26]
Dual-Antibiotic Selection Protocol
This protocol outlines the steps for selecting cells that have been co-transfected with two plasmids, each conferring resistance to a different antibiotic.
Materials:
-
Host cell line
-
Plasmid 1 (with gene of interest 1 and Blasticidine S resistance)
-
Plasmid 2 (with gene of interest 2 and a second antibiotic resistance)
-
Transfection reagent
-
Complete culture medium
-
Blasticidine S and the second antibiotic at their predetermined optimal concentrations
Procedure:
-
Co-transfection: Co-transfect the host cell line with both plasmids using your optimized transfection protocol.
-
Recovery: Allow the cells to recover and express the resistance genes for 24-48 hours in a non-selective medium.[5]
-
Initiate Selection: After the recovery period, passage the cells into a fresh culture vessel with a complete medium containing the optimal concentrations of both Blasticidine S and the second antibiotic.
-
Maintain Selection: Continue to incubate the cells, replacing the dual-selection medium every 2-3 days.[5]
-
Colony Isolation: Once visible, antibiotic-resistant colonies have formed (typically within 1-2 weeks), isolate them using cloning cylinders or by limiting dilution to establish clonal cell lines.
-
Expansion and Maintenance: Expand the clonal populations in a maintenance medium containing a lower concentration of both antibiotics to ensure the continued stability of the transgenes.[5]
Visualizations
Caption: Experimental workflow for dual-antibiotic selection.
Caption: Signaling pathways of antibiotic action and resistance.
References
- 1. agscientific.com [agscientific.com]
- 2. CRISPR/Cas9-mediated one step bi-allelic change of genomic DNA in iPSCs and human RPE cells in vitro with dual antibiotic selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Blasticidin S - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 14. G418 - Wikipedia [en.wikipedia.org]
- 15. agscientific.com [agscientific.com]
- 16. Hygromycin B - Wikipedia [en.wikipedia.org]
- 17. Studies on the mode of action of hygromycin B, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. agscientific.com [agscientific.com]
- 20. The cross-resistance of mouse blasticidin S-resistant cell lines to puromycin and sparsomycin, inhibitors of ribosome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 22. researchgate.net [researchgate.net]
- 23. invivogen.com [invivogen.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. portals.broadinstitute.org [portals.broadinstitute.org]
- 26. benchchem.com [benchchem.com]
Why are my non-transfected cells not dying in Blasticidine S?
This guide addresses common issues encountered during the selection of transfected cells using Blasticidin S, with a focus on why non-transfected cells may fail to die.
Frequently Asked Questions (FAQs)
Q1: Why are my non-transfected cells not dying after adding Blasticidin S?
This is a common issue that typically points to one of four primary causes: suboptimal antibiotic concentration, inactive Blasticidin S, cell-specific issues, or problems with the culture conditions.
1. Suboptimal Blasticidin S Concentration: The effective concentration of Blasticidin S varies significantly between cell lines, typically ranging from 2 to 10 µg/mL for mammalian cells.[1][2][3][4][5] It is critical to determine the minimum concentration required to kill your specific parental cell line.
-
Solution: Perform a Blasticidin S "kill curve" experiment for each new cell line or new batch of antibiotic to determine the optimal concentration.[2][6][7][8] This concentration should be the lowest dose that kills 100% of the non-transfected cells within 10-14 days.[1][2][4]
2. Inactive Blasticidin S: The antibiotic can lose activity due to improper storage and handling.
-
Storage: Blasticidin S stock solutions (5-10 mg/mL) should be aliquoted and stored at -20°C for long-term use (stable for 6-8 weeks) and at 4°C for short-term use (stable for 1-2 weeks).[3][4][5][6][9] Avoid repeated freeze-thaw cycles by not storing it in a frost-free freezer.[1][9]
-
pH Sensitivity: The antibiotic is unstable in alkaline conditions. Ensure the pH of your stock solution and culture medium does not exceed 7.0 to prevent inactivation.[3][4][9]
-
Solution: Use a fresh, properly stored and handled aliquot of Blasticidin S to repeat the selection.
3. Cell-Specific Issues:
-
High Cell Density: If cells are plated too densely, the effectiveness of the antibiotic can decrease, allowing some cells to survive longer. It's recommended to split cells so they are no more than 25% confluent during selection.[10]
-
Intrinsic Resistance: While rare, some cell lines may exhibit natural resistance to Blasticidin S. For example, cells deficient in the LRRC8D protein, which aids in Blasticidin S transport into the cell, have shown resistance.[11]
-
Solution: Ensure consistent and appropriate cell seeding density. If intrinsic resistance is suspected, consider testing a much higher range of Blasticidin S concentrations or using an alternative selection antibiotic.
4. Suboptimal Culture Conditions:
-
High Salt Concentration (Primarily for E. coli): For bacterial selection, the salt concentration in the medium must be low (<90 mM NaCl), as high salt can inhibit Blasticidin S activity.[1][4][9]
-
Infrequent Media Changes: Blasticidin S can degrade over time in culture. It is crucial to replenish the selective medium every 2-4 days to maintain its effective concentration.[1][6][8][10]
-
Solution: Use the appropriate low-salt medium for bacterial selection and ensure a consistent schedule for media changes for all cell types.
Troubleshooting Workflow
If you are facing issues with Blasticidin S selection, follow this logical troubleshooting workflow to identify the root cause.
Mechanism of Action and Resistance
Understanding how Blasticidin S works is key to effective troubleshooting. Blasticidin S halts protein synthesis by binding to the ribosome, which leads to cell death in non-resistant cells.[12][13][14] Resistance is conferred by the bsr or BSD gene, which produces an enzyme (Blasticidin S Deaminase) that inactivates the antibiotic.[1][15][16]
Experimental Protocols
Protocol: Blasticidin S Kill Curve for Adherent Mammalian Cells
This protocol is essential for determining the optimal Blasticidin S concentration for your specific cell line.[6][17]
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
Blasticidin S hydrochloride
-
24-well or 96-well tissue culture plates
-
Sterile water or 20 mM HEPES for stock solution
Procedure:
-
Cell Plating: Seed your parental cells in a 24-well plate at a density that will result in 20-25% confluency the next day.[1][17] Prepare enough wells for a range of concentrations and a no-antibiotic control.
-
Prepare Antibiotic Dilutions: The following day, prepare serial dilutions of Blasticidin S in your complete culture medium. A good starting range for most mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[1][4]
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different Blasticidin S concentrations. Add fresh medium with no antibiotic to the control wells.
-
Monitoring and Medium Changes:
-
Determine Optimal Concentration: Identify the lowest concentration of Blasticidin S that kills 100% of the cells within 10-14 days.[1] This is the optimal concentration to use for selecting your transfected cells.
Data Presentation: Example Kill Curve Setup and Results
The following table illustrates a typical setup and expected outcome for a kill curve experiment.
| Well | Blasticidin S (µg/mL) | Day 3 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) | Recommendation |
| 1 | 0 (Control) | 100% | 100% | 100% | 100% | Healthy Control |
| 2 | 2 | 80% | 50% | 20% | 5% | Incomplete Killing |
| 3 | 4 | 60% | 20% | 5% | 0% | Use this concentration |
| 4 | 6 | 40% | 5% | 0% | 0% | Effective, but higher |
| 5 | 8 | 20% | 0% | 0% | 0% | Effective, but higher |
| 6 | 10 | 5% | 0% | 0% | 0% | Potentially too harsh |
Based on this example, 4 µg/mL would be the optimal concentration for selection.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. pacificscience.co.th [pacificscience.co.th]
- 4. Blasticidin S HCl | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. abo.com.pl [abo.com.pl]
- 6. toku-e.com [toku-e.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. 101.200.202.226 [101.200.202.226]
- 11. The Protein Synthesis Inhibitor Blasticidin S Enters Mammalian Cells via Leucine-rich Repeat-containing Protein 8D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agscientific.com [agscientific.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery and mechanisms of drug action [umassmed.edu]
- 15. Blasticidin S - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. horizondiscovery.com [horizondiscovery.com]
How often should I change the medium with Blasticidine S?
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for using Blasticidin S as a selection agent in cell culture.
Frequently Asked Questions (FAQs)
Q1: How often should I change the medium containing Blasticidin S?
It is standard practice to replenish the selective medium containing Blasticidin S every 3 to 4 days.[1][2][3][4][5][6][7] This frequency is recommended due to the limited stability of Blasticidin S at 37°C in cell culture conditions, which leads to a gradual loss of activity over time.[1]
Q2: Why is it necessary to perform a kill curve before starting a selection experiment?
A kill curve, or dose-response curve, is essential for determining the minimum concentration of Blasticidin S that effectively kills your non-resistant parental cell line within a specific timeframe, typically 10-14 days.[1][2][4][8][9] The optimal concentration is highly dependent on the specific cell line being used, with effective concentrations for mammalian cells generally ranging from 2 to 10 µg/mL.[2][3][5][6][7][10] Performing a kill curve for each new cell line and even new batches of Blasticidin S ensures a successful and reproducible selection process.[4]
Q3: What is the mechanism of action of Blasticidin S?
Blasticidin S is a potent antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[3][8][11] It specifically targets the ribosome, preventing the formation of peptide bonds and the termination of translation.[11][12][13][14][15] This action effectively halts the production of new proteins, leading to cell death in non-resistant cells.
Q4: How do cells become resistant to Blasticidin S?
Resistance to Blasticidin S is conferred by the expression of specific resistance genes, most commonly bsr (from Bacillus cereus) or BSD (from Aspergillus terreus).[2][7][8][11][12] These genes encode for deaminase enzymes that modify Blasticidin S into a non-toxic form, allowing the cells expressing these genes to survive and proliferate in its presence.[6][7][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Cells are not dying after the addition of Blasticidin S. | - Suboptimal Blasticidin S Concentration: The concentration may be too low for your specific cell line.[10] - Improper Storage and Handling: Repeated freeze-thaw cycles or incorrect storage temperature can reduce the antibiotic's potency.[9][10] - High Cell Density: Selection is most effective on actively dividing cells; high confluency can decrease efficiency.[10] - Media Composition: For E. coli selection, high salt concentrations (>90mM NaCl) in the medium can inhibit Blasticidin S activity.[3][5][10] | - Perform a kill curve to determine the optimal concentration for your cell line.[10] - Ensure Blasticidin S stock solutions are stored at -20°C for long-term use and avoid multiple freeze-thaw cycles.[10] Medium with Blasticidin S can be stored at 4°C for up to two weeks.[2][5][7][10] - Plate cells at a lower density (e.g., 20-30% confluency) for selection.[1] - For E. coli, use a low salt LB medium.[3][5] |
| All cells, including the transfected/transduced population, are dying. | - Blasticidin S Concentration is Too High: The concentration determined from the kill curve may be too harsh for cells stressed from transfection/transduction.[9][10] - Inefficient Transfection/Transduction: If the resistance gene was not successfully introduced, the cells will not be resistant.[9][10] - Inadequate Recovery Time: Cells need time to express the resistance gene after transfection/transduction before being exposed to the antibiotic.[9] | - Use a slightly lower concentration of Blasticidin S for the initial selection phase.[10] - Optimize your transfection or transduction protocol and verify its efficiency, potentially with a reporter gene.[9] - Allow cells to recover for 24-48 hours after transfection/transduction before adding Blasticidin S.[9] |
| Kill curve results are inconsistent. | - Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.[10] - Inaccurate Pipetting: Errors in preparing the serial dilutions of Blasticidin S will affect the final concentrations. | - Ensure a homogenous cell suspension and accurate cell counting before seeding. - Use calibrated pipettes and be meticulous when preparing the antibiotic dilutions. |
Quantitative Data Summary
The optimal working concentration of Blasticidin S varies significantly depending on the organism and cell type. The following table provides general concentration ranges.
| Organism | Recommended Concentration Range (µg/mL) |
| Mammalian Cells | 2 - 10[3][5][6][7][10] |
| Yeast (Saccharomyces cerevisiae) | 25 - 300[3][5][6][7][8] |
| E. coli | 50 - 100[2][3][5][6][7] |
Note: It is crucial to perform a kill curve to determine the optimal concentration for your specific experimental setup.[2][3][5][6][8][16]
Experimental Protocols
Determining the Optimal Blasticidin S Concentration (Kill Curve)
This protocol outlines the steps to determine the lowest concentration of Blasticidin S that kills 100% of the non-resistant parental cells within 10-14 days.
Materials:
-
Parental (non-resistant) cell line
-
Complete cell culture medium
-
Blasticidin S hydrochloride stock solution (e.g., 10 mg/mL)
-
24-well or 96-well cell culture plates
-
Cell counting apparatus (e.g., hemocytometer)
Procedure:
-
Cell Seeding: Plate the parental cells at a low density (e.g., 20-30% confluency) in a multi-well plate.[1] Allow the cells to adhere and resume growth overnight.
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of Blasticidin S concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL for mammalian cells).[1][5]
-
Incubation and Observation: Incubate the plates under standard conditions (e.g., 37°C, 5% CO₂).[1]
-
Media Replenishment: Refresh the selective media every 3-4 days.[1][2][3][5]
-
Monitoring Cell Viability: Observe the cells daily for signs of cytotoxicity and record the percentage of viable cells at each concentration.
-
Determine MIC: After 10-14 days, identify the lowest concentration of Blasticidin S that results in complete cell death.[1][4] This is the Minimum Inhibitory Concentration (MIC) to be used for subsequent selection experiments.
Visualizations
Caption: Workflow for Blasticidin S selection, from optimization to selection.
Caption: Mechanism of action of Blasticidin S in inhibiting protein synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. abo.com.pl [abo.com.pl]
- 3. agscientific.com [agscientific.com]
- 4. toku-e.com [toku-e.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 7. ulab360.com [ulab360.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. agscientific.com [agscientific.com]
- 12. Blasticidin S - Wikipedia [en.wikipedia.org]
- 13. Mechanism of Inhibition of Translation Termination by Blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Inhibition of Translation Termination by Blasticidin S. | Sigma-Aldrich [merckmillipore.com]
- 16. agscientific.com [agscientific.com]
Validation & Comparative
A Comparative Guide to Blasticidine S and Puromycin for Stable Cell Line Generation
For researchers, scientists, and drug development professionals, the creation of stable cell lines is a cornerstone of meaningful and reproducible experimentation. The choice of selection antibiotic is a critical determinant of success in this process, influencing not only the time and effort required but also the characteristics of the resulting cell lines. This guide provides an in-depth, data-supported comparison of two commonly used selection agents: Blasticidine S and Puromycin (B1679871).
This comprehensive analysis delves into their mechanisms of action, typical working concentrations, and the critical experimental protocols for their use. By presenting quantitative data in a clear, comparative format and illustrating key processes, this guide aims to equip researchers with the knowledge to make informed decisions for their specific experimental needs.
At a Glance: Blasticidine S vs. Puromycin
| Feature | Blasticidine S | Puromycin |
| Mechanism of Action | Inhibits peptide bond formation and translation termination.[1][2][3][4] | Acts as an aminoacyl-tRNA analog, causing premature chain termination.[5][6][7] |
| Resistance Gene | Blasticidin S deaminase (bsd or bsr).[1][2] | Puromycin N-acetyl-transferase (pac).[7][8] |
| Typical Working Concentration | 1 - 10 µg/mL (can be up to 100 µg/mL in some cell lines).[9][10][11][12][13][14] | 0.5 - 10 µg/mL.[15] |
| Selection Time | Generally slower, around 10-14 days.[9][10][11] | Faster, can be less than one week.[8][16][17] |
| Selection Pressure & Transgene Expression | May result in lower and more variable transgene expression.[11][18] | Tends to result in higher and more homogenous transgene expression.[11] |
| Cross-Reactivity | Can be used in conjunction with puromycin for dual selection.[11][19] | Can be used with blasticidin for dual selection.[11][19] |
Delving Deeper: Mechanisms of Action
Blasticidine S and Puromycin both function by inhibiting protein synthesis, a fatal event for cells that have not successfully integrated the corresponding resistance gene. However, their specific mechanisms of action differ significantly.
Blasticidine S is a nucleoside antibiotic isolated from Streptomyces griseochromogenes.[1][9][10] It specifically targets the ribosome, where it inhibits peptide bond formation and the termination step of translation.[1][2][3][4] This effectively halts the elongation of the polypeptide chain. Resistance is conferred by the Blasticidin S deaminase gene (bsd from Aspergillus terreus or bsr from Bacillus cereus), which encodes an enzyme that inactivates the antibiotic by deamination.[1][2][9][10]
Puromycin , derived from the bacterium Streptomyces alboniger, is an aminonucleoside antibiotic that acts as a structural analog of the 3' end of aminoacyl-tRNA.[5][6][7] This mimicry allows it to enter the A-site of the ribosome and be incorporated into the growing polypeptide chain.[6][7] However, due to its amide bond instead of an ester bond, it terminates translation, leading to the release of a truncated and non-functional polypeptide.[6] The puromycin N-acetyl-transferase (pac) gene confers resistance by acetylating puromycin, which prevents it from binding to the ribosome.[7]
Experimental Data: A Head-to-Head Comparison
The choice between Blasticidine S and puromycin can significantly impact the timeline and outcome of stable cell line generation.
Speed of Selection
Experimental evidence suggests that puromycin selection is considerably faster than blasticidin selection. In one study, it took approximately 7 days to achieve a population of over 95% GFP-positive cells using puromycin, while it took around 14 days to reach the same percentage with blasticidin.[11] This faster selection process with puromycin can accelerate research timelines.
| Antibiotic | Time to >95% Positive Cells |
| Puromycin | ~7 days[11] |
| Blasticidin S | ~14 days[11] |
Transgene Expression Levels
The selection agent can also influence the expression level of the integrated transgene. A study comparing different drug selection systems found that puromycin selection resulted in a more homogenous population of cells with high transgene expression.[11] In contrast, blasticidin selection was associated with lower and more variable levels of transgene expression.[11] This suggests that puromycin may exert a stronger selection pressure, favoring the survival of cells with higher levels of the resistance gene and, consequently, the linked transgene.
| Antibiotic | Transgene Expression Level |
| Puromycin | Higher and more homogenous[11] |
| Blasticidin S | Lower and more variable[11] |
Experimental Protocols
Determining Optimal Antibiotic Concentration (Kill Curve)
Before generating stable cell lines, it is crucial to determine the minimum concentration of the antibiotic that kills all non-transfected cells. This is achieved by performing a kill curve.
Objective: To determine the lowest concentration of Blasticidine S or puromycin that kills 100% of the host cell line within a specified timeframe (typically 7-14 days for Blasticidine S and 3-7 days for puromycin).
Methodology:
-
Cell Plating: Seed the parental (non-transfected) cells into a multi-well plate (e.g., 24-well plate) at a density that allows for several days of growth without reaching confluency (e.g., 20-25% confluency).[20]
-
Antibiotic Addition: The following day, replace the culture medium with fresh medium containing a range of antibiotic concentrations.
-
Incubation and Observation: Incubate the cells and replenish the selective media every 2-4 days.[9][10][15]
-
Determining Optimal Concentration: Observe the cells daily for signs of cell death. The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within the desired timeframe.
Generating Stable Cell Lines: A General Workflow
The following protocol outlines the general steps for generating a stable cell line after determining the optimal antibiotic concentration.
Methodology:
-
Transfection: Transfect the host cell line with a plasmid containing the gene of interest and the appropriate antibiotic resistance gene (bsd/bsr for Blasticidine S or pac for puromycin).
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in non-selective medium.
-
Selection: Replace the medium with fresh medium containing the pre-determined optimal concentration of either Blasticidine S or puromycin.
-
Maintenance: Continue to culture the cells in the selective medium, replenishing it every 3-4 days, until isolated colonies of resistant cells are visible. Non-transfected cells will gradually die off.
-
Isolation and Expansion: Isolate individual colonies and expand them in selective medium to generate monoclonal stable cell lines. Alternatively, pool the resistant colonies to create a polyclonal stable cell line.
-
Verification: Characterize the stable cell line to confirm the integration and expression of the transgene using methods such as PCR, qPCR, Western blotting, or flow cytometry.
Conclusion: Making the Right Choice
Both Blasticidine S and Puromycin are effective selection agents for the generation of stable cell lines. The choice between them should be guided by the specific requirements of the experiment.
Puromycin is the preferred choice when:
-
Speed is a priority: Its rapid action allows for the faster generation of stable cell pools, which can significantly accelerate research timelines.[8][11][16][17]
-
High, homogenous transgene expression is desired: Puromycin's strong selection pressure tends to favor cells with higher levels of transgene expression.[11]
Blasticidine S may be a suitable choice when:
-
A slower, more gradual selection is acceptable or desired.
-
Dual selection with puromycin is required: The distinct resistance mechanisms allow for the simultaneous or sequential use of both antibiotics to select for cells expressing two different transgenes.[11][19]
By understanding the fundamental differences in their mechanisms, selection speed, and impact on transgene expression, researchers can strategically choose the most appropriate antibiotic to efficiently and successfully generate the stable cell lines required for their research endeavors.
References
- 1. agscientific.com [agscientific.com]
- 2. Blasticidin S - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. youtube.com [youtube.com]
- 6. Puromycin - Wikipedia [en.wikipedia.org]
- 7. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gentarget.com [gentarget.com]
- 9. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Blasticidin S HCl in Mammalian Culture Determine Working Concentration [protocols.io]
- 13. abo.com.pl [abo.com.pl]
- 14. agscientific.com [agscientific.com]
- 15. tools.mirusbio.com [tools.mirusbio.com]
- 16. Selection Antibiotics | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. thermofisher.com [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. horizondiscovery.com [horizondiscovery.com]
Blasticidin S vs. G418: A Comparative Guide to Selection Speed in Stable Cell Line Development
For researchers, scientists, and drug development professionals, the efficient generation of stable cell lines is a cornerstone of modern biological research. The choice of selectable marker and corresponding antibiotic is a critical determinant of the time and resources required to achieve this. This guide provides an in-depth comparison of two commonly used selection agents, Blasticidin S and G418, with a focus on their respective selection speeds, supported by experimental data and detailed protocols.
Executive Summary
Blasticidin S generally offers a significantly faster selection process for generating stable cell lines compared to G418.[1] This is primarily attributed to its potent and rapid mechanism of action, which leads to quicker elimination of non-resistant cells. While both antibiotics are effective, the choice between them can impact experimental timelines and resource allocation. For experiments where speed is a critical factor, Blasticidin S presents a clear advantage.
Comparison of Key Performance Metrics
| Feature | Blasticidin S | G418 (Geneticin®) |
| Mechanism of Action | Inhibits peptidyl-tRNA hydrolysis and peptide bond formation, leading to a halt in protein synthesis.[2][3][4][5] | An aminoglycoside that binds to the 80S ribosome, inhibiting the elongation step of protein synthesis.[6][7][8][9] |
| Resistance Gene | bsr (from Bacillus cereus) or BSD (from Aspergillus terreus)[2][3] | neo (from transposon Tn5)[6][7] |
| Typical Working Concentration (Mammalian Cells) | 1-10 µg/mL[1][10][11] | 100-1000 µg/mL[1][12] |
| Selection Time | Generally faster, with stable cell lines often generated in as little as one week.[1][13] | Typically requires 10-14 days for the formation of stable colonies.[1][14] |
| Cell Death of Non-Resistant Cells | Rapid, often within 7-10 days.[1] | Slower, typically taking 10-14 days for complete cell death.[1][12] |
| Cost-Effectiveness | Higher cost per gram, but the much lower working concentration can make it more cost-effective for routine use.[1] | Lower cost per gram, but the higher required concentration can increase the overall cost per experiment.[1] |
Mechanism of Action and Impact on Selection Speed
The difference in selection speed between Blasticidin S and G418 can be largely attributed to their distinct mechanisms of action.
Blasticidin S acts as a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[2][4] It specifically targets the peptidyl transferase center of the large ribosomal subunit, thereby inhibiting peptide bond formation.[4][5] This leads to a rapid and complete shutdown of protein synthesis, resulting in swift cell death.
G418 , an aminoglycoside antibiotic, also inhibits protein synthesis but through a different mechanism. It binds to the 80S ribosome and interferes with the elongation step of polypeptide synthesis.[6][7][9] While effective, this process can be slower in inducing cell death compared to the abrupt halt caused by Blasticidin S.
Figure 1: Comparative workflow for stable cell line generation.
Experimental Protocols
To ensure optimal and efficient selection, it is crucial to determine the minimum concentration of the antibiotic required to kill non-transfected cells. This is achieved by performing a "kill curve" experiment.
Kill Curve Protocol
-
Cell Plating: Seed the parental (non-transfected) cells into a multi-well plate (e.g., 24-well) at a density that allows for logarithmic growth over several days.[1]
-
Antibiotic Addition: After 24 hours, replace the medium with fresh medium containing a range of antibiotic concentrations.
-
Incubation and Observation: Incubate the cells and monitor them daily for signs of cytotoxicity.[1]
-
Medium Replacement: Replace the selective medium every 2-3 days.[1]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death within 7-10 days for Blasticidin S and 10-14 days for G418.[1]
Stable Cell Line Selection Protocol
-
Transfection: Transfect the target cells with a plasmid containing the gene of interest and the appropriate resistance gene (bsr or BSD for Blasticidin S; neo for G418).
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.[12]
-
Initiation of Selection: Passage the cells and re-plate them in a selective medium containing the predetermined optimal concentration of either Blasticidin S or G418.
-
Maintenance of Selection: Continue to culture the cells in the antibiotic-containing medium, replacing the medium every 3-4 days.[12][15]
-
Colony Formation: Monitor the plates for the formation of resistant colonies. This typically takes about one week for Blasticidin S and 10-14 days for G418.[1]
-
Isolation of Clones: Once distinct colonies are visible, they can be individually isolated and expanded to generate monoclonal stable cell lines.
Figure 2: Mechanisms of action leading to different cell death rates.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. Blasticidin S - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 7. G418 - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Blasticidin S HCl | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. agscientific.com [agscientific.com]
- 12. benchchem.com [benchchem.com]
- 13. invivogen.com [invivogen.com]
- 14. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 15. abo.com.pl [abo.com.pl]
Validating Blasticidine S Resistant Clones: A Comparative Guide to PCR and Western Blot Analysis
For researchers and scientists engaged in drug development and cellular engineering, the successful generation of stable cell lines expressing a gene of interest is a cornerstone of their work. Blasticidine S is a potent selection antibiotic commonly used to isolate these stably transfected cells. However, the survival of cells in a blasticidine-containing medium is only the first indication of a successful transfection. It is crucial to validate that these clones have indeed integrated and are expressing the blasticidine resistance gene. This guide provides a comprehensive comparison of two widely used validation methods: Polymerase Chain Reaction (PCR) and Western blot analysis. We will delve into the principles of each technique, provide detailed experimental protocols, and present a quantitative comparison to aid researchers in selecting the most suitable method for their needs.
The Mechanism of Blasticidine S Resistance
Blasticidine S is a nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by targeting the ribosomal peptidyl transferase center.[1] Resistance to this potent antibiotic is conferred by the expression of resistance genes, most commonly the bsr gene from Bacillus cereus or the BSD gene from Aspergillus terreus.[2][3] Both genes encode for a Blasticidine S deaminase, an enzyme that catalyzes the deamination of blasticidine S, converting it into a non-toxic derivative.[1] This enzymatic inactivation allows the host cell to survive and proliferate in the presence of what would otherwise be a lethal concentration of the antibiotic.
Method 1: Validation by Polymerase Chain Reaction (PCR)
PCR is a highly sensitive technique used to amplify a specific segment of DNA. In the context of validating blasticidine S resistant clones, PCR is employed to detect the presence of the integrated blasticidine resistance gene (bsr or BSD) within the genomic DNA of the selected cells.
Experimental Protocol: PCR for Blasticidine Resistance Gene Detection
1. Genomic DNA Extraction:
-
Harvest approximately 1-5 x 10^6 cells from both the blasticidine-selected clones and a non-transfected control cell line.
-
Extract genomic DNA using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using a spectrophotometer.
2. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the bsr or BSD gene.
-
Primer Design:
-
For bsr (from Bacillus cereus):
-
Forward Primer: 5'-ATGGCCAAGCCTTTGTCTCA-3'
-
Reverse Primer: 5'-TTAGCCCTCCCACACATAAC-3'
-
Expected Amplicon Size: ~420 bp
-
-
For BSD (from Aspergillus terreus):
-
Forward Primer: 5'-ATGGCCAAGCCTTTGTCTC-3'
-
Reverse Primer: 5'-TTGCCGTCCTCCGATTGACT-3'
-
Expected Amplicon Size: ~393 bp
-
-
-
Add approximately 50-100 ng of genomic DNA to the master mix.
-
Perform PCR using the following cycling conditions (optimization may be required):
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 5 minutes
-
3. Gel Electrophoresis:
-
Run the PCR products on a 1-1.5% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Include a DNA ladder to determine the size of the amplified fragments.
-
Visualize the DNA bands under UV light.
Expected Results: A distinct band of the expected size (~420 bp for bsr or ~393 bp for BSD) should be visible in the lanes corresponding to the blasticidine-resistant clones. No band should be present in the lane with the non-transfected control DNA.
Method 2: Validation by Western Blot
Western blotting is a powerful technique used to detect specific proteins in a complex mixture. For validating blasticidine S resistant clones, this method confirms the expression of the Blasticidine S deaminase protein (BSR or BSD), providing evidence that the integrated resistance gene is transcriptionally and translationally active.
Experimental Protocol: Western Blot for Blasticidine S Deaminase Protein
1. Protein Extraction:
-
Harvest approximately 2-5 x 10^6 cells from both the blasticidine-selected clones and a non-transfected control cell line.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Quantify the total protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the Blasticidine S deaminase protein overnight at 4°C.
-
For BSD protein: Commercially available polyclonal antibodies can be used. A typical starting dilution is 1:1000.[3][4]
-
For BSR protein: Commercially available antibodies are less common. If unavailable, a custom antibody may need to be generated, or an epitope tag (e.g., HA, FLAG) can be fused to the BSR protein for detection with a tag-specific antibody.
-
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
Expected Results: A specific band at the expected molecular weight (~14 kDa for BSD, ~15 kDa for BSR) should be detected in the lanes containing lysates from the blasticidine-resistant clones.[5] No corresponding band should be visible in the non-transfected control lane.
Quantitative Comparison of PCR and Western Blot
| Feature | PCR | Western Blot |
| Analyte Detected | DNA (presence of the resistance gene) | Protein (expression of the resistance enzyme) |
| Sensitivity | Very High (can detect a single copy of the gene) | High (can detect nanogram to picogram levels of protein) |
| Specificity | High (primer-dependent) | High (antibody-dependent) |
| Time to Result | ~4-6 hours | ~1-2 days |
| Cost per Sample | Low to Moderate | Moderate to High |
| Quantitative? | Semi-quantitative (standard PCR), Yes (qPCR) | Semi-quantitative |
| Key Advantage | High sensitivity for detecting gene integration | Confirms functional protein expression |
Visualizing the Workflow and Concepts
To better illustrate the experimental processes and the underlying biological principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of Blasticidine S action and resistance.
Caption: Experimental workflow for PCR validation.
Caption: Experimental workflow for Western blot validation.
Conclusion and Recommendations
Both PCR and Western blot are robust methods for validating Blasticidine S resistant clones. The choice between them often depends on the specific research question and available resources.
-
PCR is a rapid and highly sensitive method that is ideal for initial screening of a large number of clones to confirm the integration of the resistance gene. Its relatively low cost and high throughput make it an excellent first-line validation tool.
-
Western blot provides the definitive proof of resistance gene expression at the protein level. Although more time-consuming and expensive, it confirms that the integrated gene is functional and producing the deaminase enzyme. This is a critical validation step, especially when troubleshooting issues with antibiotic selection or when the expression of the resistance marker itself is a key aspect of the experimental design.
For a comprehensive and rigorous validation of Blasticidine S resistant clones, a two-tiered approach is recommended. Initially, screen a larger number of potential clones using PCR to confirm the presence of the resistance gene. Subsequently, confirm the expression of the Blasticidine S deaminase protein in the PCR-positive clones using Western blot analysis. This combined strategy ensures the selection of truly resistant and functionally validated cell lines for downstream applications.
References
- 1. collegedunia.com [collegedunia.com]
- 2. Shop Western Blotting Antibodies, Reagents, and Supplies For Sale, New and Used Prices | LabX [labx.com]
- 3. <i>Aspergillus Terrus</i> Blasticidin S Deaminase polyclonal antibody(PAB7931) | Abnova [abnova.com]
- 4. mybiosource.com [mybiosource.com]
- 5. academic.oup.com [academic.oup.com]
Navigating the Maze of Selection Antibiotics: A Comparative Guide to Blasticidin S Hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate antibiotic is a critical step in establishing stable cell lines for reproducible and reliable experimental outcomes. While Blasticidin S hydrochloride is a potent and widely used selection agent, a thorough understanding of its potential off-target effects in long-term cell culture is crucial. This guide provides an objective comparison of Blasticidin S with other common selection antibiotics, including Puromycin, G418, and Hygromycin B, supported by available data and detailed experimental protocols to assess their performance and potential cellular impact.
The Double-Edged Sword: On-Target Efficacy vs. Off-Target Concerns
Selection antibiotics are indispensable tools for genetic engineering, enabling the isolation of cells that have successfully incorporated a gene of interest. Their mechanism of action, primarily the inhibition of protein synthesis, is highly effective in eliminating non-transfectants. However, the very nature of this potent biological activity raises concerns about unintended consequences for the selected cells, particularly in long-term cultures. These "off-target" effects can range from subtle alterations in cellular physiology to more pronounced impacts on gene expression and genomic stability, potentially confounding experimental results.
While Blasticidin S is an efficient selection agent, it is not without potential drawbacks. A notable gap in the current scientific literature is the lack of comprehensive, direct, long-term comparative studies quantifying the off-target effects of Blasticidin S against its alternatives.[1] Most available information focuses on the acute toxicity necessary for determining optimal selection concentrations.[1]
A Head-to-Head Comparison: Blasticidin S vs. The Alternatives
To aid in the informed selection of an appropriate antibiotic, the following tables summarize the key characteristics of Blasticidin S and its common alternatives.
Table 1: Mechanism of Action and Resistance
| Antibiotic | Mechanism of Action | Resistance Gene |
| Blasticidin S | Inhibits peptidyl-tRNA hydrolysis and peptide bond formation in both prokaryotic and eukaryotic ribosomes.[1][2][3] | bsr, BSD[2] |
| Puromycin | An aminonucleoside antibiotic that acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination.[1] | pac |
| G418 (Geneticin) | An aminoglycoside antibiotic that binds to the 80S ribosome, leading to codon misreading and inhibiting protein synthesis.[1][4] | neo |
| Hygromycin B | An aminoglycoside that inhibits protein synthesis by interfering with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome.[1] | hph, hyg |
Table 2: Performance in Cell Culture
| Feature | Blasticidin S | Puromycin | G418 | Hygromycin B |
| Typical Working Concentration (Mammalian Cells) | 1-10 µg/mL[4] | 1-10 µg/mL | 100-1000 µg/mL[4] | 50-400 µg/mL |
| Selection Time | ~7-14 days[5] | <7 days[5] | ~10-14 days[4] | ~7-14 days |
| Impact on Recombinant Protein Expression | May result in lower and more variable expression levels.[1][4][5][6] | Tends to result in higher and more homogenous expression.[5] | Can lead to lower and more variable transgene expression.[4][6] | Can result in intermediate to high expression levels.[6] |
| Relative Cost-Effectiveness | Higher cost per gram, but lower working concentration can be more cost-effective.[4] | - | Lower cost per gram, but higher required concentration can increase overall cost.[4] | - |
Delving Deeper: Known and Potential Off-Target Effects
While quantitative, comparative data on off-target effects is limited, several potential issues should be considered when using Blasticidin S and other selection antibiotics in long-term culture.
Cytotoxicity: All selection antibiotics are inherently cytotoxic to non-resistant cells. However, even in resistant populations, long-term, low-level exposure could lead to subtle cytotoxic effects, such as reduced proliferation rates or changes in cell morphology.[1] One study has shown that overexpression of the blasticidin S resistance gene (bsr) can be toxic to certain cell types, such as human keratinocytes and murine BALB/MK cells.[7]
Induction of Cellular Stress Pathways: The inhibition of protein synthesis is a significant cellular stressor that can activate various signaling pathways. While specific studies on Blasticidin S are scarce, it is plausible that it could induce pathways such as the c-Jun N-terminal kinase (JNK) and p53 pathways, which are involved in apoptosis and cell cycle arrest in response to cellular stress.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Mechanism of Action of Blasticidin S.
Potential Off-Target Signaling Pathways.
Experimental Protocols for Assessing Off-Target Effects
To rigorously evaluate the potential off-target effects of Blasticidin S and other selection antibiotics, the following experimental protocols are recommended.
Protocol 1: Determining Optimal Antibiotic Concentration (Kill Curve)
Objective: To determine the minimum concentration of the antibiotic required to kill all non-transfected cells within a specific timeframe (typically 7-14 days).
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
24-well or 96-well tissue culture plates
-
Selection antibiotic (Blasticidin S, Puromycin, G418, or Hygromycin B)
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Seed the parental cell line into the wells of a multi-well plate at a density that allows for 24-48 hours of growth before reaching confluency.
-
Prepare a series of dilutions of the selection antibiotic in complete cell culture medium. A typical range for Blasticidin S is 0, 2, 4, 6, 8, and 10 µg/mL.
-
Remove the existing medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubate the plate and monitor the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Replace the selective medium every 2-3 days.
-
The optimal concentration is the lowest concentration that results in complete cell death of the parental cell line within 7-14 days.
Kill Curve Experimental Workflow.
Protocol 2: Assessing Genotoxicity using the Comet Assay
Objective: To detect and quantify DNA damage in cells exposed to selection antibiotics.
Materials:
-
Cells cultured long-term with the selection antibiotic
-
Low melting point agarose (B213101)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Embed a single-cell suspension in low melting point agarose on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Stain the DNA with a fluorescent dye.
-
Visualize and capture images of the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.
Comet Assay Workflow.
Protocol 3: Transcriptomic and Proteomic Analysis
Objective: To identify global changes in gene and protein expression profiles induced by long-term exposure to selection antibiotics.
Materials:
-
Cells cultured long-term with different selection antibiotics
-
RNA and protein extraction kits
-
Next-generation sequencing (NGS) platform for RNA-Seq
-
Liquid chromatography-mass spectrometry (LC-MS) system for proteomics
-
Bioinformatics software for data analysis
Procedure:
-
Sample Preparation: Harvest cells from long-term cultures.
-
RNA/Protein Extraction: Isolate high-quality total RNA and total protein from each sample.
-
Transcriptomic Analysis (RNA-Seq):
-
Prepare cDNA libraries from the extracted RNA.
-
Perform high-throughput sequencing.
-
Align reads to the reference genome and quantify gene expression levels.
-
-
Proteomic Analysis (LC-MS):
-
Digest proteins into peptides.
-
Separate peptides by liquid chromatography and analyze by mass spectrometry.
-
Identify and quantify proteins using a protein database.
-
-
Bioinformatic Analysis:
-
Identify differentially expressed genes and proteins between the different antibiotic treatment groups and a no-antibiotic control.
-
Perform pathway and gene ontology analysis to identify cellular processes affected by each antibiotic.
-
Conclusion and Recommendations
The choice of a selection antibiotic is a critical decision with potential long-term consequences for the integrity of experimental data. While Blasticidin S is a highly effective and potent selection agent, researchers should be aware of the potential for off-target effects, particularly the observation that its use may lead to lower recombinant protein expression compared to alternatives like Puromycin.
Given the current lack of extensive comparative data, the following best practices are recommended:
-
Perform a thorough kill curve for each new cell line to determine the lowest effective antibiotic concentration, thereby minimizing potential off-target effects.[1]
-
Consider the primary goal of the experiment. If maximizing recombinant protein expression is paramount, alternatives to Blasticidin S, such as Puromycin or Zeocin, may be more suitable.[1][6]
-
Routinely monitor the health and morphology of stable cell lines during long-term culture for any signs of cytotoxicity.[1]
-
For critical applications, consider performing transcriptomic or proteomic analysis to assess the global impact of the chosen selection antibiotic on cellular physiology.
By carefully considering these factors and employing rigorous validation protocols, researchers can mitigate the potential for off-target effects and enhance the reliability and reproducibility of their findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Blasticidin S - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Over expression of the selectable marker blasticidin S deaminase gene is toxic to human keratinocytes and murine BALB/MK cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of the Bench: Cost-Effectiveness of Blasticidine S versus Other Selection Antibiotics
For researchers, scientists, and drug development professionals, the selection of stable, genetically modified cell lines is a cornerstone of modern biological research. This critical step hinges on the efficacy and efficiency of selection antibiotics. While a variety of options exist, a thorough cost-effectiveness analysis is paramount for optimizing research budgets without compromising outcomes. This guide provides an objective comparison of Blasticidine S against three other commonly used selection antibiotics: Puromycin, G418 (Geneticin), and Hygromycin B, supported by experimental data and detailed protocols to inform your selection strategy.
Performance and Cost: A Quantitative Comparison
The true cost of a selection antibiotic extends beyond its sticker price. It is a function of the required working concentration, the time needed for effective selection, and the stability of the antibiotic in culture conditions. The following tables summarize the key performance indicators and provide a cost-effectiveness analysis based on currently available market prices.
Table 1: Performance Characteristics of Common Selection Antibiotics
| Feature | Blasticidine S | Puromycin | G418 (Geneticin) | Hygromycin B |
| Mechanism of Action | Inhibits peptidyl-tRNA hydrolysis and peptide bond formation.[1][2][3] | Causes premature chain termination during translation.[4][5][6] | An aminoglycoside that binds to the 80S ribosome, inhibiting the elongation step of protein synthesis.[7][8] | An aminoglycoside that inhibits protein synthesis by strengthening tRNA binding in the ribosomal A-site and preventing translocation.[9] |
| Resistance Gene | bsr (from Bacillus cereus) or BSD (from Aspergillus terreus)[1][2] | pac (puromycin N-acetyl-transferase)[5] | neo (from transposon Tn5) | hph (hygromycin phosphotransferase)[9] |
| Typical Working Concentration (Mammalian Cells) | 1 - 10 µg/mL | 0.5 - 10 µg/mL[10] | 100 - 1000 µg/mL[11] | 100 - 500 µg/mL[12] |
| Selection Time | ~7 days | 3 - 6 days[13] | 10 - 14 days[11][13] | 7 - 10 days |
| Stability in Media at 37°C | Limited stability; media change recommended every 3-4 days.[1] | Anecdotal evidence suggests media changes every 2-4 days are effective. | Generally considered stable, but media changes every 3-4 days are common practice. | Stable for about one month at 37°C. |
Table 2: Cost-Effectiveness Analysis
| Antibiotic | Example Vendor Price (USD) | Quantity | Price per mg (USD) | Typical Concentration (µg/mL) | Cost per Liter of Media (USD) |
| Blasticidine S | $311.00 | 100 mg | $3.11 | 5 | $15.55 |
| Puromycin | $199.00 | 50 mg | $3.98 | 2.5 | $9.95 |
| G418 (Geneticin) | $158.00 | 1 g | $0.16 | 500 | $80.00 |
| Hygromycin B | $125.00 | 100 mg | $1.25 | 200 | $250.00 |
Note: Prices are estimates based on publicly available data from various suppliers (as of late 2025) and are subject to change. Bulk pricing may significantly alter the cost per milligram. The "Cost per Liter of Media" is calculated using a representative working concentration.
Experimental Protocols
Accurate and reproducible selection requires carefully optimized protocols. The following are generalized methodologies for determining the optimal antibiotic concentration (kill curve) and for the subsequent selection of stable cell lines.
Kill Curve Protocol
It is crucial to determine the minimum antibiotic concentration that effectively kills non-transfected cells for each new cell line.
-
Cell Plating: Seed the parental (non-transfected) cells into a 24-well plate at a density that allows them to reach approximately 50-70% confluency within 24 hours.
-
Antibiotic Dilutions: Prepare a series of dilutions of the selection antibiotic in complete culture medium. A typical range to test for each antibiotic is:
-
Treatment: After 24 hours of cell growth, replace the medium in each well with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the plate under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as detachment, rounding, and lysis.
-
Media Changes: Refresh the selective medium every 2-4 days.
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death within a reasonable timeframe (typically 7-14 days).
Stable Cell Line Selection Protocol
-
Transfection: Transfect the parental cells with a plasmid vector containing your gene of interest and the appropriate antibiotic resistance gene.
-
Recovery Period: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium (without the antibiotic).
-
Initiation of Selection: After the recovery period, passage the cells and re-plate them in a selective medium containing the predetermined optimal concentration of the antibiotic.
-
Maintenance of Selection: Continue to culture the cells in the antibiotic-containing medium, replacing the medium every 2-4 days. During this time, non-transfected cells will die.
-
Isolation of Resistant Colonies: After 1-3 weeks of selection, distinct colonies of resistant cells should become visible.
-
Clonal Expansion: Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the mechanisms of action of the different antibiotics and the general experimental workflow for creating stable cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. Hygromycin B 100 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rpicorp.com [rpicorp.com]
- 5. Blasticidin S HCl (10 mg/mL) 10 x 1 mL | Buy Online | Gibco™ | thermofisher.com [thermofisher.com]
- 6. Puromycin dihydrochloride, 10 mg/ml in distilled water, sterile-filtered 1 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Geneticin™ Selective Antibiotic (G418 Sulfate), Powder 1 g | Contact Us | Gibco™ [thermofisher.com]
- 10. Gibco Geneticin Selective Antibiotic (G418 Sulfate), Powder 1 g | Buy Online | Gibco™ | Fisher Scientific [fishersci.com]
- 11. rpicorp.com [rpicorp.com]
- 12. Blasticidin S HCl Solution, 10mg/mL, Sterile size: 1 mL | Plantedit [plantedit.com]
- 13. astralscientific.com.au [astralscientific.com.au]
Blasticidin S vs. Puromycin: A Comparative Guide to Transgene Expression in Stable Cell Lines
For researchers, scientists, and drug development professionals, the generation of stable cell lines is a foundational step for reproducible and meaningful experimental results. The choice of a selection antibiotic is a critical determinant in this process, profoundly influencing not only the efficiency and timeline of cell line development but also the ultimate levels of transgene expression. This guide provides an in-depth, data-supported comparison of two widely used selection agents: Blasticidin S and Puromycin. By examining their mechanisms of action, impact on transgene expression, and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision tailored to their specific research needs.
At a Glance: Blasticidin S vs. Puromycin
| Feature | Blasticidin S | Puromycin |
| Mechanism of Action | Inhibits peptidyl-tRNA translocation, leading to the cessation of peptide bond formation.[1] | Acts as an aminoacyl-tRNA analog, causing premature chain termination.[1] |
| Resistance Gene | Blasticidin S deaminase (bsd or bsr)[1] | Puromycin N-acetyl-transferase (pac)[1] |
| Typical Working Concentration | 1 - 10 µg/mL (can be up to 30 µg/mL for some cell lines)[1] | 1 - 10 µg/mL[1] |
| Selection Time | Generally slower, often requiring around 14 days to achieve a highly pure population of positive cells.[1] | Faster, typically achieving a pure population of positive cells in approximately 7 days.[1] |
| Selection Pressure & Transgene Expression | May result in lower and more variable transgene expression levels.[1][2] | Tends to yield higher and more homogenous transgene expression levels.[1][2] |
Impact on Transgene Expression: A Quantitative Comparison
The choice of selection antibiotic can significantly influence the expression levels of the gene of interest. A study by Guo et al. (2021) provided a direct comparison of the effects of different selectable markers and their corresponding antibiotics on transgene expression in HEK293 and COS7 cells.
The findings revealed that cell lines established using the Blasticidin S resistance gene (BsdR) exhibited the lowest levels of recombinant protein expression.[2] In contrast, the use of the Puromycin resistance gene (PuroR) resulted in intermediate to high levels of expression.[2] This disparity is thought to be linked to the activity and stability of the resistance enzymes. Highly efficient resistance enzymes, such as Blasticidin S deaminase, may permit cell survival even with lower levels of resistance gene expression, which is often correlated with the expression of the co-transfected gene of interest.
Table 1: Relative Recombinant Protein Expression Levels with Different Selectable Markers
| Selectable Marker | Antibiotic | Relative Recombinant Protein Expression Level | Cell-to-Cell Variability |
| BsdR | Blasticidin S | Lowest[2] | High[2] |
| PuroR | Puromycin | Intermediate to High[2] | Low to Intermediate |
Mechanisms of Action and Cellular Impact
Both Blasticidin S and Puromycin function by inhibiting protein synthesis, a lethal event for cells that have not successfully integrated the corresponding resistance gene. However, their specific mechanisms of action differ significantly.
Blasticidin S acts on the large ribosomal subunit, where it blocks the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain.[1] This abrupt cessation of translation can trigger cellular stress responses, primarily the Ribotoxic Stress Response (RSR) and the Integrated Stress Response (ISR).
Puromycin , an aminonucleoside antibiotic, mimics the 3' end of an aminoacyl-tRNA.[3][4][5] This structural similarity allows it to enter the A-site of the ribosome and be incorporated into the growing polypeptide chain, leading to premature chain termination and the release of a non-functional protein.[3][4][5]
Mechanisms of Action for Blasticidin S and Puromycin.
Experimental Protocols
Accurate and reproducible generation of stable cell lines necessitates well-defined protocols. The critical first step for both Blasticidin S and Puromycin is to determine the optimal antibiotic concentration for the specific cell line through a kill curve experiment.
Determining Optimal Antibiotic Concentration (Kill Curve)
This protocol is essential to identify the minimum antibiotic concentration that effectively kills non-transfected cells within a reasonable timeframe, while minimizing potential off-target effects on stably transfected cells.
Materials:
-
Parental cell line (non-transfected)
-
Complete cell culture medium
-
Blasticidin S or Puromycin stock solution
-
24-well or 96-well cell culture plates
Procedure:
-
Seed the parental cells at a low density in multiple wells of a culture plate to avoid confluence during the experiment. Allow the cells to adhere overnight.
-
The following day, prepare a series of antibiotic dilutions in complete culture medium. A typical range to test for Blasticidin S is 0, 2, 4, 6, 8, 10, 15, and 20 µg/mL, and for Puromycin is 0, 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.
-
Replace the medium in the wells with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubate the cells and monitor them daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Replenish the selective medium every 2-3 days.
-
The optimal concentration is the lowest concentration that results in complete cell death within 7-14 days for Blasticidin S and 3-7 days for Puromycin.
Experimental Workflow for a Kill Curve Analysis.
Generation of Stable Cell Lines
This protocol outlines the general steps for generating a stable cell line following transfection with a plasmid containing the gene of interest and the appropriate antibiotic resistance gene.
Materials:
-
Host cell line
-
Transfection reagent
-
Plasmid containing the gene of interest and either the Blasticidin S or Puromycin resistance gene
-
Complete cell culture medium
-
Blasticidin S or Puromycin at the predetermined optimal concentration
Procedure:
-
Transfect the host cells with the plasmid using a suitable transfection method.
-
Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection.
-
Passage the cells into a larger culture vessel with fresh complete medium containing the optimal concentration of either Blasticidin S or Puromycin.
-
Continue to culture the cells, replacing the selective medium every 3-4 days. Observe the culture for the death of non-transfected cells and the emergence of resistant colonies. This selection process can take 1 to 3 weeks.
-
Once distinct colonies are visible, they can be isolated using cloning cylinders or by limiting dilution to establish clonal cell lines.
-
Expand the isolated clones in the continuous presence of the selective antibiotic.
-
Validate the stable integration and expression of the transgene in the selected clones through methods such as PCR, Western blotting, or flow cytometry.
Workflow for Generating Stable Cell Lines.
Conclusion and Recommendations
The choice between Blasticidin S and Puromycin for the generation of stable cell lines has a significant impact on both the experimental timeline and the resulting transgene expression levels.
Puromycin is the preferred choice when:
-
Speed is a priority: Its rapid action significantly shortens the time required to establish a stable cell pool.[1]
-
High and homogenous transgene expression is desired: Puromycin's strong selection pressure tends to favor the survival of cells with high levels of the resistance gene and, consequently, the linked transgene.[1]
Blasticidin S remains a valuable option, particularly when:
-
Dual selection is required: It can be used in conjunction with Puromycin for experiments requiring the stable expression of two different transgenes.[1]
-
Lower transgene expression is acceptable or desired.
-
A slower, more gradual selection process is not a limiting factor.
Ultimately, the optimal choice depends on the specific goals of the experiment. For applications requiring high-level expression of a recombinant protein, alternatives to Blasticidin S, such as Puromycin, should be strongly considered. Regardless of the antibiotic chosen, performing a thorough kill curve for each specific cell line is crucial to minimize potential off-target effects and ensure the selection of robust and reliable stable cell lines.
References
Validating Gene Function: A Comparative Guide to Antibiotic Selection in Stable Cell Lines
For researchers, scientists, and drug development professionals, the successful validation of a gene of interest's function hinges on the generation of robust stable cell lines. The choice of selection antibiotic is a critical, yet often overlooked, factor that can significantly influence experimental outcomes. This guide provides an objective comparison of Blasticidin S and its common alternatives—Puromycin, G418, Hygromycin B, and Zeocin—supported by experimental data to inform the selection of the most appropriate agent for your research needs.
The establishment of a stable cell line that accurately reflects the function of a newly introduced gene is paramount for meaningful and reproducible results. While Blasticidin S is a widely utilized selection agent, its performance in comparison to other antibiotics can have a profound impact on the levels of transgene expression and the overall cellular physiology, potentially confounding the interpretation of functional assays. This guide delves into a head-to-head comparison of these selection agents, offering detailed protocols for validation and visual workflows to streamline your experimental design.
At a Glance: A Comparative Overview of Selection Antibiotics
The selection of an appropriate antibiotic should be guided by the specific experimental goals, the host cell line, and the desired level of transgene expression. The following table summarizes the key characteristics of Blasticidin S and its common alternatives.
| Feature | Blasticidin S | Puromycin | G418 (Geneticin®) | Hygromycin B | Zeocin™ |
| Mechanism of Action | Inhibits peptidyl-tRNA hydrolysis and peptide bond formation. | Acts as an aminoacyl-tRNA analog, causing premature chain termination.[1] | An aminoglycoside that binds to the 80S ribosome, inhibiting the elongation step of protein synthesis. | An aminoglycoside that inhibits protein synthesis by interfering with the translocation of peptidyl-tRNA. | Induces double-stranded DNA breaks.[1] |
| Resistance Gene | bsr or BSD | pac | neo | hph | Sh ble |
| Typical Working Concentration (Mammalian Cells) | 1-10 µg/mL[1] | 1-10 µg/mL[1] | 100-1000 µg/mL | 50-400 µg/mL | 50-1000 µg/mL[1] |
| Selection Time | Generally faster, around 7-14 days.[1] | Faster, around 3-7 days.[2] | Typically requires 10-14 days. | Variable, can take 1-2 weeks. | Can take 2 to 6 weeks.[1] |
| Impact on Transgene Expression | May result in lower and more variable transgene expression.[1][3] | Tends to result in higher and more homogenous transgene expression.[1] | Can lead to lower and more variable transgene expression. | Intermediate to high levels of expression.[3] | Can yield the highest levels of linked recombinant protein expression.[3] |
Performance Comparison: Impact on Gene Expression and Function
The choice of selection antibiotic can exert different selective pressures, leading to variations in the expression levels of the gene of interest. Studies have shown that cell lines generated with Blasticidin S or G418 selection may exhibit lower and more variable recombinant protein expression compared to those selected with Puromycin, Hygromycin B, or Zeocin.[3] This is a critical consideration, as lower expression levels may not be sufficient to elicit a measurable functional phenotype.
For instance, one study demonstrated that Zeocin selection resulted in cell lines with approximately 10-fold higher expression of a linked recombinant protein compared to those selected with Blasticidin S or G418.[3] Puromycin and Hygromycin B also tended to produce cell lines with higher and more uniform transgene expression than Blasticidin S.[1][3]
While direct comparative data on the impact of these antibiotics on specific functional assays is limited, the observed differences in transgene expression strongly suggest that the choice of selection agent can influence the outcome of downstream functional validation experiments. For example, a weakly expressed gene of interest under Blasticidin S selection might not show a significant effect in a cell proliferation or apoptosis assay, whereas the same gene expressed at higher levels under Zeocin or Puromycin selection could yield a clear and measurable phenotype.
Experimental Protocols
To ensure the generation of reliable and reproducible data, it is essential to follow well-defined experimental protocols. The following sections provide detailed methodologies for key experiments in the workflow of generating and validating a stable cell line.
Determining the Optimal Antibiotic Concentration (Kill Curve)
A critical first step is to determine the minimum concentration of the antibiotic required to kill all non-transfected cells. This is achieved by performing a kill curve.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
24-well or 96-well tissue culture plates
-
Selection antibiotic (Blasticidin S, Puromycin, G418, Hygromycin B, or Zeocin)
Procedure:
-
Seed the parental cell line into the wells of a multi-well plate at a density that allows for 24-48 hours of growth before reaching confluency.
-
Prepare a series of dilutions of the selection antibiotic in complete culture medium. Suggested ranges are:
-
Replace the medium in the wells with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubate the cells under standard conditions and monitor them daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Replace the selective medium every 2-3 days.
-
The optimal concentration is the lowest concentration that results in complete cell death of the parental cells within 7-14 days.[2]
Generation of a Stable Cell Line
This protocol outlines the steps for generating a stable cell line following transfection with a plasmid containing the gene of interest and the corresponding antibiotic resistance gene.
Materials:
-
Host cell line
-
Expression plasmid
-
Transfection reagent
-
Complete cell culture medium
-
Selection antibiotic at the predetermined optimal concentration
Procedure:
-
Transfect the host cell line with the expression plasmid using a suitable transfection method.
-
48 hours post-transfection, split the cells into fresh culture dishes containing complete medium supplemented with the optimal concentration of the selection antibiotic.
-
Continue to culture the cells in the selective medium, replacing the medium every 3-4 days.
-
Observe the formation of antibiotic-resistant colonies, which typically takes 1-3 weeks.[1]
-
Once distinct colonies are visible, they can be individually picked using cloning cylinders or by limiting dilution and expanded to generate monoclonal stable cell lines.
-
Expand the selected polyclonal population or monoclonal clones in the presence of the selection antibiotic for further characterization.
Validation of Gene Expression by quantitative RT-PCR (qRT-PCR)
After establishing a stable cell line, it is crucial to validate the expression of the gene of interest at the mRNA level.
Materials:
-
Stable cell line and parental cell line (as a negative control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
Culture the stable and parental cell lines under standard conditions.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for the gene of interest and the reference gene.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of the gene of interest in the stable cell line compared to the parental cell line.
Validation of Gene Function: Luciferase Reporter Assay
This assay is a highly sensitive method to study the effect of the gene of interest on the transcriptional activity of a specific promoter.
Materials:
-
Stable cell line expressing the gene of interest
-
Reporter plasmid (containing a promoter of interest driving a luciferase gene)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Dual-luciferase assay system
Procedure:
-
Seed the stable cell line in a 96-well plate.
-
Co-transfect the cells with the reporter plasmid and the control plasmid.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A significant change in the normalized luciferase activity in the presence of the gene of interest indicates a functional effect.
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for generating and validating a stable cell line.
Caption: Simplified MAPK signaling pathway.
Caption: Overview of apoptosis signaling pathways.
Conclusion and Recommendations
The selection of an antibiotic for generating stable cell lines is a critical decision that can have far-reaching implications for the validation of gene function. While Blasticidin S is a potent and widely used selection agent, this guide highlights that alternatives such as Puromycin, Hygromycin B, and particularly Zeocin, may offer advantages in achieving higher and more consistent transgene expression.[1][3]
For researchers aiming to elucidate the function of a gene of interest, maximizing its expression level is often crucial for observing a clear phenotype. Therefore, it is recommended to:
-
Consider the desired level of gene expression: If high expression is critical, Puromycin, Hygromycin B, or Zeocin may be more suitable choices than Blasticidin S or G418.[3]
-
Perform a thorough kill curve: Always determine the optimal antibiotic concentration for each specific cell line to minimize off-target effects and ensure efficient selection.
-
Validate transgene expression: Independently verify the expression of your gene of interest at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Choose functional assays carefully: Be mindful of potential off-target effects of the selection antibiotic that might interfere with your chosen functional assays.
By carefully considering these factors and utilizing the detailed protocols provided, researchers can enhance the reliability and reproducibility of their findings in the exciting endeavor of validating gene function.
References
- 1. benchchem.com [benchchem.com]
- 2. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Selecting agent hygromycin B alters expression of glucose-regulated genes in transfected Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - TW [thermofisher.com]
Unveiling the Cross-Resistance Profile of Blasticidin S Selected Cells
For researchers, scientists, and drug development professionals, the selection of an antibiotic resistance marker is a critical step in establishing stable cell lines for a multitude of research applications. Blasticidin S is a potent and widely used selection agent. However, the development of resistance to Blasticidin S can sometimes confer resistance to other antibiotics, a phenomenon known as cross-resistance. This guide provides a comprehensive comparison of the cross-resistance profiles of Blasticidin S selected cells, supported by experimental data, to aid in the strategic design of experiments and the interpretation of results.
Summary of Cross-Resistance in Blasticidin S Selected Cells
Blasticidin S is an antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells. Resistance to Blasticidin S in mammalian cells is often conferred by the expression of the bsr or BSD genes, which encode a deaminase that inactivates the antibiotic. However, resistance can also arise from modifications to the ribosome itself.
A key study on mouse mammary carcinoma cells (FM3a) that were selected for Blasticidin S resistance revealed a specific pattern of cross-resistance to other protein synthesis inhibitors. These resistant cells were found to be 10- to 20-fold more resistant to Blasticidin S than the original, parental cells.[1] The underlying mechanism of this resistance was identified as an alteration in the 60S ribosomal subunit.[1] This ribosomal modification also resulted in cross-resistance to a specific subset of other antibiotics.
The following table summarizes the cross-resistance profile observed in these Blasticidin S selected FM3a cells.
| Antibiotic | Target/Mechanism of Action | Cross-Resistance Observed in Blasticidin S Selected Cells |
| Blasticidin S | Inhibits peptide bond formation | Yes (10- to 20-fold increase in resistance) [1] |
| Gougerotin | Inhibits peptide bond formation by binding to the ribosomal A-site | Yes (Qualitative)[1] |
| Puromycin (B1679871) | Causes premature chain termination by acting as an analog of aminoacyl-tRNA | Yes (Qualitative)[1] |
| Sparsomycin | Inhibits peptidyl transferase activity | Yes (Qualitative)[1] |
| Emetine | Inhibits protein synthesis by binding to the 40S ribosomal subunit | No[1] |
| Cycloheximide | Inhibits the translocation step in protein synthesis by binding to the E-site of the 60S ribosomal subunit | No[1] |
Note: While the study by Kuwano et al. (1979) demonstrated qualitative cross-resistance to gougerotin, puromycin, and sparsomycin, specific quantitative data such as IC50 values or fold-resistance for these antibiotics were not available in the searched resources.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the key experiments involved in assessing the cross-resistance of Blasticidin S selected cells.
Generation of Blasticidin S Resistant Cell Lines
This protocol describes the selection of a stable cell line with resistance to Blasticidin S.
Materials:
-
Parental mammalian cell line of interest
-
Complete cell culture medium
-
Blasticidin S hydrochloride
-
Culture plates/flasks
-
Optional: Plasmid encoding a Blasticidin S resistance gene (bsr or BSD) and a transfection reagent.
Procedure:
-
Determine the optimal Blasticidin S concentration (Kill Curve):
-
Plate the parental cells at a low density in a multi-well plate.
-
The following day, replace the medium with fresh medium containing a range of Blasticidin S concentrations (e.g., 1-20 µg/mL).
-
Incubate the cells, replacing the selective medium every 2-3 days.
-
Observe the cells daily and determine the lowest concentration of Blasticidin S that results in complete cell death within 7-14 days. This concentration will be used for selection.
-
-
Transfection (if using a resistance plasmid):
-
Transfect the parental cells with the plasmid containing the Blasticidin S resistance gene using an optimized transfection protocol for your cell line.
-
Allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.
-
-
Selection of Resistant Cells:
-
Passage the cells into a fresh medium containing the predetermined optimal concentration of Blasticidin S.
-
Continue to culture the cells in the selective medium, replacing it every 2-3 days. Non-resistant cells will be eliminated.
-
Monitor the culture for the emergence of resistant colonies, which typically occurs within 1-2 weeks.
-
-
Isolation and Expansion of Resistant Clones:
-
Once distinct colonies are visible, they can be isolated using cloning cylinders or by limiting dilution.
-
Expand the isolated clones in the selective medium to generate stable, Blasticidin S-resistant cell lines.
-
Determination of Cross-Resistance by IC50 Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This protocol outlines the determination of IC50 values for various antibiotics in both parental and Blasticidin S-resistant cell lines.
Materials:
-
Parental and Blasticidin S-resistant cell lines
-
Complete cell culture medium
-
Antibiotics to be tested (e.g., puromycin, gougerotin, sparsomycin, emetine, cycloheximide)
-
96-well cell culture plates
-
Reagent for assessing cell viability (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed both parental and Blasticidin S-resistant cells into separate 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere and resume growth for 24 hours.
-
-
Antibiotic Treatment:
-
Prepare serial dilutions of each antibiotic in a complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the antibiotics. Include a "no antibiotic" control.
-
-
Incubation:
-
Incubate the plates for a period that is sufficient to observe a cytotoxic effect (e.g., 48-72 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Convert the raw data to the percentage of cell viability relative to the "no antibiotic" control.
-
Plot the percentage of cell viability against the logarithm of the antibiotic concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value for each antibiotic in each cell line.
-
The fold-resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
-
Visualizing the Experimental Workflow and Resistance Mechanism
To further clarify the processes described, the following diagrams illustrate the experimental workflow and the underlying mechanism of resistance.
Caption: Experimental workflow for generating and testing Blasticidin S resistant cells.
Caption: Mechanism of Blasticidin S resistance and cross-resistance.
References
Performance comparison of bsr and BSD resistance genes for Blasticidin S selection
For researchers, scientists, and drug development professionals engaged in stable cell line generation, the choice of a selectable marker is a critical step that can significantly influence experimental outcomes. Blasticidin S, a potent protein synthesis inhibitor, is a widely used selection agent, and its efficacy is dependent on the co-expression of a resistance gene.[1] The two most common resistance genes are bsr and BSD, both encoding Blasticidin S deaminase enzymes.[2][3] This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable gene for your research needs.
At a Glance: Key Differences Between bsr and BSD
| Feature | bsr Gene | BSD Gene |
| Origin | Bacillus cereus[4][5] | Aspergillus terreus[2][4] |
| Gene Size (approx.) | 420 bp[4] | 393 bp[4] |
| Encoded Protein | Blasticidin S Deaminase (BSR) | Blasticidin S Deaminase (BSD) |
| Protein Size (approx.) | 15 kDa[4] | ~14 kDa[1] |
Performance Comparison: Transfection Efficiency
While both genes confer strong resistance to Blasticidin S, allowing for stringent selection, their performance can be cell-type dependent.[1] Notably, studies have shown that the BSD gene can yield a significantly higher frequency of transfectants in certain cell lines. For instance, in FM3A cells, the transfection frequency with bsd was reported to be approximately 80 times greater than with bsr.[4][6] This suggests that BSD may be particularly advantageous when working with cells that are difficult to transfect.[1]
| Performance Metric | bsr | BSD |
| Selection Stringency | High[1] | High[1] |
| Transfection Frequency | Cell-type dependent | Can be significantly higher in certain cell lines (e.g., up to 80x higher in FM3A cells)[4][6] |
Mechanism of Action: Detoxifying Blasticidin S
Blasticidin S inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the large ribosomal subunit, thereby preventing peptide bond formation.[1][2] Both BSR and BSD proteins are zinc-dependent enzymes that belong to the cytidine (B196190) deaminase family.[1] They confer resistance by catalyzing the deamination of the cytosine moiety of Blasticidin S, converting it into a non-toxic derivative, deaminohydroxyblasticidin S.[1][4] This inactivated form no longer interferes with ribosomal function, allowing cells expressing either resistance gene to survive and proliferate in the presence of the antibiotic.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Blasticidin S - Wikipedia [en.wikipedia.org]
- 3. agscientific.com [agscientific.com]
- 4. toku-e.com [toku-e.com]
- 5. Blasticidin S-resistance gene (bsr): a novel selectable marker for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blasticidin S deaminase gene from Aspergillus terreus (BSD): a new drug resistance gene for transfection of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Blasticidine S Hydrochloride
Blasticidine S hydrochloride is a potent nucleoside antibiotic utilized by researchers, scientists, and drug development professionals for the selection of cells containing the blasticidin S deaminase gene.[1] Due to its high toxicity, particularly if swallowed, stringent adherence to proper disposal protocols is imperative to prevent environmental contamination and ensure laboratory safety.[2][3] This guide provides essential, immediate safety and logistical information for the inactivation and disposal of this compound.
Chemical Inactivation of Liquid Waste
For liquid waste containing Blasticidine S, such as used cell culture media, chemical inactivation is the recommended method of disposal.[2] Autoclaving is not recommended as a sole method of treatment as its effectiveness has not been reliably established.[2] The following procedure outlines the chemical degradation of Blasticidine S in liquid waste using sodium hydroxide (B78521) and sodium hypochlorite (B82951).[4]
Experimental Protocol for Chemical Inactivation:
-
Preparation: In a designated chemical fume hood, prepare a fresh inactivation solution. For every 1 liter of liquid waste containing Blasticidine S, a solution containing 5% (w/v) sodium hydroxide (NaOH) and 0.1% (v/v) sodium hypochlorite (NaClO) is required.[4]
-
Treatment: Carefully add the inactivation solution to the liquid waste.
-
Incubation: Allow the mixture to stand for a minimum of 2 hours at room temperature to ensure complete inactivation.[2]
-
Neutralization: Following the incubation period, neutralize the treated waste to a pH between 6.0 and 8.0 using a suitable acid, such as hydrochloric acid.[2]
-
Disposal: The neutralized waste can now be disposed of down the drain with copious amounts of water, in accordance with local regulations.[2]
Alkaline Hydrolysis
Blasticidin S is unstable in alkaline conditions, providing an alternative inactivation method.[2]
Experimental Protocol for Alkaline Hydrolysis:
-
pH Adjustment: In a chemical fume hood, adjust the pH of the liquid Blasticidin S waste to >10.0 by adding a concentrated solution of sodium hydroxide (NaOH).[2]
-
Incubation: Let the mixture stand for a minimum of 2 hours at room temperature to ensure complete inactivation.[2]
-
Neutralization: Before disposal, neutralize the treated waste to a pH between 6.0 and 8.0 with an appropriate acid.[2]
-
Disposal: The neutralized solution can be disposed of according to local wastewater regulations.[2]
| Parameter | Value | Source |
| Chemical Inactivation | ||
| NaOH Concentration | 5% (w/v) | [4] |
| NaClO Concentration | 0.1% (v/v) | [4] |
| Incubation Time | Minimum 2 hours | [2] |
| Neutral pH Range | 6.0 - 8.0 | [2] |
| Alkaline Hydrolysis | ||
| pH for Inactivation | >10.0 | [2] |
| Incubation Time | Minimum 2 hours | [2] |
| Neutral pH Range | 6.0 - 8.0 | [2] |
| Spill Decontamination | ||
| Caustic Solution | 10% | [2][5] |
| Decontamination Time | At least 30 minutes | [2] |
Disposal of Solid Waste
Solid waste, such as contaminated labware (e.g., pipette tips, tubes), should be collected in a designated hazardous waste container and decontaminated using chemical methods before disposal according to your institution's hazardous waste guidelines.[1][4]
Spill Cleanup Procedures
In the event of a Blasticidin S spill, immediate decontamination is necessary.[2]
-
Containment: Cordon off the spill area to prevent further spread.[2]
-
Decontamination: Cover the spill with an absorbent material and then apply a 10% caustic solution (e.g., 10% sodium hydroxide) to the area.[2][5]
-
Cleanup: Allow the decontamination solution to sit for at least 30 minutes before carefully cleaning the area with fresh absorbent material.[2] All absorbent material and other contaminated debris should be collected in a sealed, labeled hazardous waste container and disposed of as hazardous waste.[1]
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Blasticidin S Hydrochloride
Essential safety protocols for the handling and disposal of Blasticidin S hydrochloride, a potent cytotoxic agent.
Blasticidin S hydrochloride is a nucleoside antibiotic used in scientific research to select for cells containing the blasticidin S deaminase gene.[1] However, its high toxicity, including being fatal if swallowed, necessitates strict adherence to safety protocols to protect researchers and the environment.[1][2] This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods.
Personal Protective Equipment (PPE)
The appropriate PPE is critical for minimizing exposure risk. Recommendations vary based on the task being performed.
| Scenario | Required Personal Protective Equipment | Additional Recommendations |
| Routine Handling (e.g., preparing solutions, treating cells) | - Gloves: Disposable nitrile gloves.[1][3] - Eye Protection: Safety glasses with side shields.[1][3][4] - Lab Coat: Standard laboratory coat.[1][4] | - Work in a chemical fume hood, especially when weighing the powder or preparing stock solutions.[1][4][5] - Ensure good ventilation.[1] |
| Spill Cleanup | - Gloves: Double-gloving with nitrile gloves is recommended.[1] - Eye Protection: Chemical safety goggles.[1] - Lab Coat: A lab coat is mandatory.[1] - Respiratory Protection: For large spills or if dust is generated, a particulate filter respirator is necessary.[1][2] | - Use absorbent material to contain the spill.[1][6] - Moisten solid spills to prevent dust formation.[1] - Decontaminate the area with a suitable cleaning agent, such as a 10% caustic solution.[1][6] |
| Handling Cytotoxic Drugs (General) | - Gown: Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs.[7][8] - Gloves: Powder-free nitrile gloves meeting ASTM Standard D-6978-(05)-13.[7] - Face Protection: Full-face shield or safety goggles with a fluid-resistant mask if there is a risk of splashing.[7][8] - Other: Shoe covers and caps.[7][8] | - Change gowns and gloves regularly and immediately if contaminated.[7][8] |
Experimental Protocols
Preparation of Blasticidin S Hydrochloride Stock Solution (5-10 mg/mL)
-
Don Appropriate PPE: Wear a lab coat, nitrile gloves, and safety glasses with side shields.[1][4]
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of Blasticidin S hydrochloride powder.[1][4]
-
Dissolving: Dissolve the powder in sterile water or a buffer like 20 mM HEPES (pH 7.2-7.5).[1][4][9] The pH of the aqueous solution should not exceed 7.0 to prevent inactivation.[4][9]
-
Sterilization: Filter-sterilize the solution through a 0.22 µm filter.[1][4]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1][4] Store at -20°C for long-term use (stable for 6-8 weeks) or at 4°C for short-term use (stable for 1-2 weeks).[4][9] Do not store in a frost-free freezer.[1][4]
Disposal of Blasticidin S Hydrochloride Waste
Proper disposal is crucial to prevent environmental contamination.[1]
Liquid Waste (e.g., used cell culture media)
Chemical inactivation is the recommended method for liquid waste.[10]
-
Preparation: In a chemical fume hood, prepare a fresh inactivation solution. For every 1 liter of liquid waste, prepare a solution containing 5% (w/v) sodium hydroxide (B78521) (NaOH) and 0.1% (v/v) sodium hypochlorite (B82951) (NaClO).[10]
-
Treatment: Carefully add the inactivation solution to the liquid waste.[10]
-
Incubation: Let the mixture stand for at least 2 hours at room temperature to ensure complete inactivation.[10]
-
Neutralization: Neutralize the treated waste to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid).[10]
-
Disposal: The neutralized waste can now be disposed of down the drain with copious amounts of water, in accordance with local regulations.[10]
Solid Waste (e.g., contaminated pipette tips, tubes, gloves)
-
Collection: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.[1][11]
-
Disposal: Dispose of the hazardous waste according to your institution's guidelines.[1][11]
Workflow and Safety Procedures
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Blasticidin S HCl | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. agscientific.com [agscientific.com]
- 7. ohsinsider.com [ohsinsider.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. edu.cdhb.health.nz [edu.cdhb.health.nz]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
